(1R)-1-(4-chlorophenyl)-1,2-ethanediol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVMDIMEYSDOSD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152142-03-5 | |
| Record name | (1R)-1-(4-chlorophenyl)ethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1R)-1-(4-chlorophenyl)-1,2-ethanediol chemical properties
An In-Depth Technical Guide to (1R)-1-(4-chlorophenyl)-1,2-ethanediol: Properties, Synthesis, and Applications
Introduction
This compound, a chiral vicinal diol, has emerged as a pivotal building block in modern asymmetric synthesis. Its stereochemically defined structure, featuring a benzylic stereocenter and two versatile hydroxyl groups, makes it a valuable precursor for a range of high-value, enantiomerically pure compounds. The primary driver for its industrial and academic interest is its role as a key intermediate in the synthesis of (R)-eliprodil, a potent and promising neuroprotective agent investigated for the treatment of ischemic stroke.[1][2] The biological activity of eliprodil is intrinsically linked to its (R)-enantiomer, underscoring the critical importance of enantiopure starting materials like this compound.[1]
This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, spectroscopic characterization, state-of-the-art synthetic methodologies, and critical applications in drug development. It is intended for researchers, chemists, and process development scientists who require a detailed understanding of this important chiral intermediate.
Physicochemical and Structural Properties
The identity and physical characteristics of a chemical entity are foundational to its application and handling. This compound is a white to off-white solid at room temperature, with its properties dictated by the substituted phenyl ring, the ethane backbone, and the two hydroxyl functional groups.
Core Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 152142-03-5 | [3][4][5] |
| Molecular Formula | C₈H₉ClO₂ | [3][6][7] |
| Molecular Weight | 172.61 g/mol | [3][4][6] |
| IUPAC Name | (1R)-1-(4-chlorophenyl)ethane-1,2-diol | [8] |
| InChIKey | QIVMDIMEYSDOSD-QMMMGPOBSA-N | [4] |
| Synonyms | (R)-p-chlorophenyl-1,2-ethanediol (pCPED) | [1] |
Physical Properties
The physical state and solubility are critical parameters for reaction setup and purification processes.
| Property | Value | Reference |
| Melting Point | 83-84 °C | [5] |
| Boiling Point | 333 °C (Predicted) | [5] |
| Density | 1.328 g/cm³ (Predicted) | [5] |
| Flash Point | 155 °C | [5] |
| Storage Temp. | 2-8 °C | [5] |
| XLogP3-AA | 1.0 | [6] |
| Topological Polar Surface Area | 40.5 Ų | [6] |
Chemical Structure
The molecule's functionality is rooted in its three-dimensional structure, which features a single chiral center at the C1 position, conferring its optical activity.
Caption: Chemical structure of this compound.
Spectroscopic and Analytical Characterization
Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, a multiplet for the benzylic proton (CH-OH), signals for the methylene protons (CH₂-OH), and exchangeable peaks for the two hydroxyl protons. ¹³C NMR would confirm the presence of eight unique carbon atoms. 2D NMR techniques (e.g., COSY, HSQC) can be used to assign all proton and carbon signals definitively.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl groups. Strong absorptions corresponding to C-O stretching and aromatic C-H and C=C stretching are also expected. A vapor phase IR spectrum for the (1S)-enantiomer is publicly available.[7]
-
Mass Spectrometry (MS) : Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of water and fragments corresponding to the chlorophenyl group.[6][7]
Enantiomeric Purity Determination
The most critical quality attribute for this chiral intermediate is its enantiomeric excess (%ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[1][4]
-
Column Selection : A chiral stationary phase (CSP) column is required. Common choices include columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The selection is empirical and must be optimized to achieve baseline separation of the two enantiomers.
-
Mobile Phase Preparation : A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to balance resolution and retention time. A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Sample Preparation : Prepare a stock solution of the diol in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Instrument Setup :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV detector set to a wavelength where the chlorophenyl group absorbs strongly (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis : Inject a sample of the racemic standard to determine the retention times of both the (1R)- and (1S)-enantiomers. Subsequently, inject the sample of interest.
-
Calculation : The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: %ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Synthesis and Chemical Reactivity
The efficient and stereoselective synthesis of this compound is paramount for its utility. Biocatalysis has proven to be a superior method, offering high enantioselectivity and environmentally benign reaction conditions.
Biocatalytic Synthesis via Enantioconvergent Hydrolysis
The most effective route is the enantioconvergent hydrolysis of inexpensive racemic 4-chlorostyrene oxide (rac-pCSO).[1][2] This process utilizes a pair of epoxide hydrolases (EHs) with complementary stereoselectivities. One enzyme selectively hydrolyzes the (S)-epoxide to the (S)-diol, while the other selectively hydrolyzes the (R)-epoxide to the desired (R)-diol. By carefully selecting the enzymes and reaction conditions, the process can be driven to yield the (R)-diol with high yield and enantiomeric excess.[1]
Caption: Enantioconvergent hydrolysis of racemic epoxide to (R)-diol.
This protocol is adapted from a published gram-scale synthesis.[1][2] It utilizes recombinant E. coli cells expressing two different epoxide hydrolases.
-
Biocatalyst Preparation : Cultivate recombinant E. coli cells expressing an R-selective epoxide hydrolase (e.g., RpEHF361V) and cells expressing an S-selective epoxide hydrolase (e.g., PvEH1Z4X4-59). Harvest the cells by centrifugation and wash them to obtain wet cell pellets.
-
Reaction Medium : Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0) containing a surfactant (e.g., 4% v/v Tween-20) to improve substrate solubility.
-
Reaction Setup : In a temperature-controlled reactor vessel at 25 °C, suspend the wet cells of both biocatalysts in the reaction medium. The optimal ratio of the two cell types must be predetermined (e.g., a 20:1 weight ratio of S-selective to R-selective cells was found to be effective).[1]
-
Substrate Addition : Add the racemic 4-chlorostyrene oxide substrate to the reaction mixture to a final concentration of up to 300 mM.[1]
-
Reaction Monitoring : Maintain the reaction at 25 °C with gentle agitation. Monitor the disappearance of the epoxide substrate and the formation of the diol product by HPLC or GC.
-
Work-up and Purification : Once the reaction is complete (typically within 5-10 hours), remove the cells by centrifugation. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification : Purify the crude product by silica gel column chromatography to yield the pure this compound.
Applications in Drug Development
The primary application of this compound is as a chiral precursor in pharmaceutical synthesis.
Synthesis of (R)-Eliprodil
(R)-eliprodil is an NMDA receptor antagonist that has shown neuroprotective effects. The synthesis of its biologically active (R)-enantiomer relies on the stereochemistry of the starting diol. The diol's two hydroxyl groups serve as reactive handles for constructing the more complex structure of the final drug molecule. The transformation typically involves sequential protection, activation, and substitution steps to build the final API.
Caption: Role of the diol as a key precursor in API synthesis.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3][6]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Eye/Face Protection : Wear chemical safety goggles conforming to EN 166 or NIOSH standards.[9]
-
Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[9]
-
Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] The recommended storage temperature is between 2-8 °C to ensure long-term stability.[5]
First-Aid Measures
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Conclusion
This compound is a high-value chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and versatile hydroxyl groups make it an ideal starting material for complex, enantiopure targets like (R)-eliprodil. The development of efficient biocatalytic production methods has made this compound more accessible, paving the way for its broader use in drug discovery and development. A thorough understanding of its chemical properties, analytical methods, and safety protocols is essential for its effective and safe utilization in a research and manufacturing environment.
References
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National Center for Biotechnology Information. PubChem Compound Summary for 1-(4-Chlorophenyl)ethane-1,2-diol. [Link]
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SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15683206, (R)-1-(2-Chlorophenyl)ethane-1,2-diol. [Link]
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Frontiers in Bioengineering and Biotechnology. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. [Link]
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Fisher Scientific. Safety Data Sheet - Ethanediol. [Link]
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Loba Chemie. Safety Data Sheet - ETHANEDIOL AR. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: ethanediol. [Link]
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NIST. WebBook, SRD 69: Ethanone, 1-(4-chlorophenyl)-. [Link]
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Chemsrc. 1,2-bis(4-chlorophenyl)ethane-1,2-diol CAS#:38152-44-2. [Link]
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Frontiers. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. [Link]
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The Review of Physical Chemistry of Japan. (1954). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. [Link]
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An In-Depth Technical Guide to (1R)-1-(4-chlorophenyl)-1,2-ethanediol: Synthesis, Analysis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-(4-chlorophenyl)-1,2-ethanediol, a chiral vicinal diol, has emerged as a pivotal building block in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its stereochemically defined structure is instrumental in the creation of enantiomerically pure high-value compounds. This technical guide provides a comprehensive overview of this intermediate, starting from its fundamental chemical and physical properties, identified by its CAS Number 152142-03-5 . We delve into detailed, field-proven methodologies for both its chemical and enzymatic synthesis, offering a comparative analysis of these approaches. Furthermore, this guide outlines rigorous analytical techniques for stereochemical characterization and the determination of enantiomeric purity. Special emphasis is placed on its critical role as a precursor in the synthesis of neuroprotective agents like (R)-eliprodil. While direct pharmacokinetic data for this intermediate is limited, we will discuss the broader implications of its stereochemistry on the metabolic fate and bioactivity of derived active pharmaceutical ingredients (APIs). This document serves as a self-validating resource, grounded in authoritative references, to support researchers in leveraging this versatile chiral synthon in their drug discovery and development endeavors.
Core Compound Identification and Properties
This compound is a chiral molecule whose significance lies in its utility as a versatile precursor for more complex, enantiopure molecules.[1] The two hydroxyl groups serve as reactive points for a multitude of chemical transformations.
Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 152142-03-5 | [2] |
| Molecular Formula | C₈H₉ClO₂ | [2] |
| Molecular Weight | 172.61 g/mol | [2] |
| Melting Point | 83-84 °C | [3] |
| Boiling Point | 333 °C | [3] |
| Density | 1.328 g/cm³ | [3] |
| SMILES | C1=CC(=CC=C1C(CO)O)Cl | [2] |
| InChIKey | QIVMDIMEYSDOSD-UHFFFAOYSA-N |
Safety and Handling
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Precautionary Statement Codes: P280, P305+P351+P338, P332+P313.[2]
Synthesis Methodologies: A Comparative Overview
The efficient and stereoselective synthesis of this compound is paramount to its application. Both chemical and enzymatic routes have been established, each with distinct advantages and considerations.
Chemical Synthesis: Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[4] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to create an asymmetric environment, directing the dihydroxylation to a specific face of the alkene.[1][2] For the synthesis of the (1R)-enantiomer, the AD-mix-β formulation, which contains the (DHQD)₂-PHAL ligand, is typically employed.[2]
Diagram: Sharpless Asymmetric Dihydroxylation Workflow
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-Chlorostyrene
Causality: This protocol leverages the commercially available AD-mix-β, which simplifies the procedure by providing all necessary reagents (catalyst, oxidant, base, and ligand) in a pre-mixed formulation. The t-butanol/water solvent system is crucial for dissolving both the organic substrate and the inorganic salts. The reaction is run at 0°C to maximize enantioselectivity by favoring the more ordered transition state.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1.4 g of AD-mix-β with a 1:1 mixture of tert-butanol and water (10 mL).
-
Cooling: Cool the stirred mixture to 0°C in an ice bath.
-
Substrate Addition: Add 4-chlorostyrene (1 mmol, 138.6 mg) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature, stirring for an additional hour.
-
Extraction: Add ethyl acetate (20 mL) and partition the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Workup: Combine the organic layers, wash with 2 M NaOH, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched diol.
Enzymatic Synthesis: Enantioconvergent Hydrolysis of Racemic Epoxide
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. A particularly effective method for producing this compound is the enantioconvergent hydrolysis of racemic 4-chlorostyrene oxide. This process utilizes a pair of epoxide hydrolases with complementary stereoselectivities to convert both enantiomers of the starting epoxide into the single, desired (R)-diol product.
A study by Zou et al. (2022) details a gram-scale synthesis using two recombinant E. coli cell lines expressing different epoxide hydrolases.[4] This bi-enzymatic catalysis approach achieves high yield and enantiomeric excess at a high substrate concentration.[4]
Diagram: Bi-enzymatic Enantioconvergent Hydrolysis
Caption: Enantioconvergent hydrolysis of racemic epoxide.
Experimental Protocol: Gram-Scale Bi-enzymatic Synthesis (Adapted from Zou et al., 2022)[4]
Causality: This protocol is designed for high-titer production. The use of whole recombinant cells avoids costly and time-consuming enzyme purification. Tween-20 is included as a surfactant to improve the solubility of the hydrophobic substrate in the aqueous buffer system. The specific ratio of the two cell types and the simultaneous addition mode are optimized to ensure both enantiomers of the starting material are efficiently converted to the desired product.[4]
-
Biocatalyst Preparation: Prepare wet cell pastes of E. coli/pveh1z4x4-59 and E. coli/rpehF361V as described in the source literature.[4]
-
Reaction Medium: In a suitable reaction vessel, prepare a 100 mL system consisting of a 4% (v/v) Tween-20/phosphate buffer (100 mM, pH 7.0).
-
Cell Addition: Add the two E. coli cell types in a weight ratio of 20:1 (E. coli/pveh1z4x4-59 to E. coli/rpehF361V).
-
Substrate Addition: Add racemic 4-chlorostyrene oxide (rac-pCSO) to a final concentration of 300 mM.
-
Incubation: Maintain the reaction at 25°C with agitation.
-
Reaction Monitoring: Monitor the complete hydrolysis of the epoxide by HPLC. The reaction is typically complete within 5 hours.[4]
-
Product Isolation: After completion, the product can be isolated. A typical procedure involves centrifugation to remove cells, followed by extraction of the supernatant with an organic solvent (e.g., ethyl acetate). The organic extracts are then combined, dried, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to yield pure (R)-p-chlorophenyl-1,2-ethanediol. This process can afford the product with 87.8% enantiomeric excess (ee) and a 93.4% yield.[4]
Analytical Characterization and Quality Control
Ensuring the stereochemical purity of this compound is critical for its use in pharmaceutical synthesis. The primary techniques for this are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral HPLC for Enantiomeric Excess (ee) Determination
Chiral HPLC is the gold standard for quantifying the enantiomeric excess of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Methodology for Chiral HPLC Analysis
Causality: The choice of a polysaccharide-based chiral column is common for this class of compounds due to their broad applicability. The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomer peaks. The relative area of each peak in the chromatogram is then used to calculate the enantiomeric excess.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 220 nm).
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the R- and S-enantiomers using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
| Parameter | Illustrative Value |
| Column | Chiralpak AD-H (250 x 4.6 mm) |
| Mobile Phase | n-Hexane/Isopropanol (90/10) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (S)-enantiomer | ~8.5 min |
| Retention Time (R)-enantiomer | ~9.7 min |
| Note: This data is for illustrative purposes. Actual values will depend on the specific CSP and conditions. |
NMR Spectroscopy for Structural Verification and Purity
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized diol. To determine enantiomeric purity via NMR, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.
Application in Drug Development: A Chiral Precursor
The primary utility of this compound in drug development stems from its role as a versatile chiral building block.[1]
Synthesis of (R)-Eliprodil
A prominent application is in the synthesis of (R)-eliprodil, a neuroprotective agent that acts as an antagonist of the NR2B subtype of the NMDA receptor.[4] The biological activity of eliprodil is primarily associated with its (R)-enantiomer.[4] Therefore, starting with the enantiomerically pure (1R)-diol is crucial for the efficacy of the final drug product. The synthesis involves converting the diol into a chiral epoxide, which is then reacted with a piperidine derivative to form the final compound.
Diagram: Role in (R)-Eliprodil Synthesis
Caption: Synthetic pathway from the diol to (R)-Eliprodil.
Implications for Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound as an intermediate is not extensively published, the principles of stereoselective pharmacokinetics are highly relevant. The interaction of chiral molecules with biological systems (enzymes, transporters, receptors) is often stereospecific.
-
Metabolism: The two hydroxyl groups are potential sites for Phase II metabolism, such as glucuronidation. It is plausible that metabolic enzymes would show stereoselectivity, leading to different rates of metabolism for the (R)- and (S)-enantiomers. This is critical, as different metabolic rates can affect the bioavailability and clearance of a drug.
-
Bioactivity: As seen with eliprodil, the desired therapeutic effect is often confined to one enantiomer. The use of a single-enantiomer precursor like this compound is a key strategy in modern drug development to avoid the complications of racemic drugs, where one enantiomer might be inactive or even contribute to side effects.
Conclusion
This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. The availability of robust and efficient synthetic routes, both chemical and enzymatic, allows for its production at scale with high enantiomeric purity. Rigorous analytical methods ensure the quality required for its use in the synthesis of complex APIs. As the demand for enantiomerically pure drugs continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase, making a thorough understanding of its properties and synthesis essential for researchers in the field.
References
- Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Journal of Organic Chemistry, 57(10), 2768–2771.
- Zou, L., et al. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology.
-
Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Available at: [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]
- Di Fabio, R., et al. (1995). Stereoselective determination of unchanged and glucuroconjugated eliprodil, a new anti-ischaemic drug, in human plasma and urine by precolumn derivatization and column-switching high-performance liquid chromatography with fluorescence detection.
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- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
A Multi-Orthogonal Approach to the Structure Elucidation of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Preamble: The Imperative of Stereochemical Fidelity
In the landscape of modern drug development and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The compound (1R)-1-(4-chlorophenyl)-1,2-ethanediol is a quintessential example of a valuable chiral building block.[1][2] Its defined stereochemistry is critical for its role as a precursor in the synthesis of high-value, enantiomerically pure compounds, such as the neuroprotective agent (R)-eliprodil.[3]
This guide, written from the perspective of a Senior Application Scientist, eschews a simple checklist methodology. Instead, it presents a holistic and self-validating analytical strategy for the complete structure elucidation of this compound. We will navigate the process from the foundational confirmation of its chemical constitution to the unambiguous assignment of its absolute stereochemistry. The philosophy underpinning this guide is that confidence in a structure is achieved not by a single experiment, but by the convergence of evidence from multiple, orthogonal techniques.
Chapter 1: The Strategic Analytical Workflow
The elucidation of a chiral molecule's structure is a layered investigation. We must first confirm the molecular formula and the connectivity of the atoms before tackling the more nuanced challenge of stereochemistry. Our strategy is designed to build a case for the structure, with each piece of data corroborating the others.
The overall workflow is visualized below. This is not a rigid path but a logical progression where initial, broader techniques inform the application of more specific, definitive analyses.
Caption: Logical workflow for the complete structure elucidation of a chiral molecule.
Chapter 2: Constitution and Connectivity
Before assigning stereochemistry, we must be certain of the molecule's identity: C₈H₉ClO₂.[4][5]
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry (MS) provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition.
-
Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar diol, minimizing fragmentation and providing a clear molecular ion peak. Electron Ionization (EI) would be used with GC-MS and would provide valuable fragmentation data to support the proposed structure.[6]
Expected Data Summary
| Technique | Expected Ion | m/z (Calculated) | Purpose |
| HRMS (ESI+) | [M+Na]⁺ | 195.0183 | Confirms elemental composition (C₈H₉³⁵ClNaO₂) |
| GC-MS (EI) | [M]⁺˙ | 172.0291 | Molecular ion (for ³⁵Cl isotope) |
| GC-MS (EI) | [M-H₂O]⁺˙ | 154.0185 | Fragment corresponding to loss of water |
| GC-MS (EI) | [M-CH₂OH]⁺ | 141.0153 | Fragment from cleavage of the C-C bond, loss of the hydroxymethyl group |
| GC-MS (EI) | [C₇H₆Cl]⁺ | 125.0152 | Chlorotropylium ion, characteristic of a chlorobenzyl moiety |
Nuclear Magnetic Resonance (NMR): Assembling the Pieces
NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular structure.
-
Expertise: The 4-chlorophenyl group will present as a characteristic AA'BB' system in the ¹H NMR spectrum due to the magnetic inequivalence of the ortho and meta protons. This subtle pattern is a key indicator of para-substitution.
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: CDCl₃ is a standard choice, but DMSO-d₆ can be advantageous as it often prevents the exchange of hydroxyl protons, allowing them to be observed as distinct signals that can show coupling.
-
¹H NMR: Acquire a standard proton spectrum. Observe the integration, chemical shift, and multiplicity of all signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum. This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Self-Validation: A cross-peak between the benzylic proton (H-1) and the methylene protons (H-2) will definitively prove the ethanediol connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum. This correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum. This shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Self-Validation: An HMBC correlation from the benzylic proton (H-1) to the aromatic carbon C1' (the one attached to the ethyl group) confirms the link between the aromatic ring and the diol sidechain.
Predicted NMR Data (in CDCl₃, ~400 MHz)
| Assignment | ¹H δ (ppm), Mult., J (Hz) | ¹³C δ (ppm) | Key 2D Correlations (Proton to...) |
| H-1 | ~4.8, dd, J≈8, 4 | ~75 | COSY: H-2a, H-2b. HSQC: C-1. HMBC: C-2, C-1', C-2', C-6' |
| H-2a, H-2b | ~3.7, m | ~67 | COSY: H-1. HSQC: C-2. HMBC: C-1 |
| H-2', H-6' | ~7.35, d, J≈8.5 | ~129 | COSY: H-3', H-5'. HSQC: C-2', C-6'. HMBC: C-4', C-1' |
| H-3', H-5' | ~7.30, d, J≈8.5 | ~128 | COSY: H-2', H-6'. HSQC: C-3', C-5'. HMBC: C-1' |
| C-1' | - | ~139 | HMBC from: H-1, H-2', H-6', H-3', H-5' |
| C-4' | - | ~134 | HMBC from: H-2', H-6', H-3', H-5' |
| OH | Variable | - | In DMSO-d₆, would show coupling to adjacent protons. |
Chapter 3: The Definitive Assignment of Absolute Stereochemistry
With the 2D structure confirmed, we proceed to the critical task of assigning the absolute configuration at the C-1 stereocenter. We will employ three orthogonal methods, where a consensus result provides the highest possible degree of confidence.
Method 1: Single-Crystal X-ray Crystallography
This is the unequivocal "gold standard" for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[7][8][9][10]
-
Trustworthiness: The technique physically maps the electron density of the atoms in a crystal lattice. When using anomalous dispersion, for instance with a copper X-ray source for light-atom organic compounds, the absolute configuration can be determined with a high degree of statistical certainty (e.g., via the Flack parameter).[7][11]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction (ideally >20 µm in all dimensions).[7] This is often achieved by slow evaporation of a solvent (e.g., ethyl acetate/hexanes) from a concentrated solution.[11]
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (e.g., 100 K) on an X-ray diffractometer. The cold stream minimizes thermal motion, leading to higher quality data. Collect a full sphere of diffraction data.
-
Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other algorithms to get an initial model. Refine this model against the experimental data until the calculated and observed diffraction patterns match.
-
Absolute Structure Determination: Determine the absolute configuration by analyzing anomalous scattering effects. A Flack parameter approaching 0 with a small error indicates the correct absolute configuration has been assigned.
Method 2: The Modified Mosher's Method (NMR)
When a suitable crystal cannot be obtained, the modified Mosher's method provides a reliable, solution-state NMR technique for assigning the absolute configuration of secondary alcohols.[12][13][14]
-
Expertise & Causality: The method relies on converting the chiral alcohol into a pair of diastereomeric esters using the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[15][16][17][18] The bulky phenyl group of the MTPA moiety adopts a preferred conformation, creating a distinct anisotropic shielding/deshielding cone. Protons on one side of the MTPA plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, we can map the arrangement of substituents around the stereocenter.[15][16] The key is to calculate the difference in chemical shifts (Δδ = δS - δR).
Caption: Workflow for determining absolute configuration using Mosher's method.
Protocol: Mosher's Ester Analysis
-
Esterification (x2): In two separate vials, react the diol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base like pyridine or DMAP. Note: Both hydroxyl groups will likely be esterified, but the analysis focuses on the protons adjacent to the C-1 stereocenter.
-
Purification: Purify the resulting diastereomeric bis-MTPA esters via column chromatography or preparative TLC.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R,R)-diester and the (S,R)-diester.
-
Signal Assignment: Carefully assign all relevant proton signals for both diastereomers, using 2D NMR (COSY) if necessary.
-
Calculate Δδ: For each assigned proton (or proton group), calculate Δδ = δ(S-ester) - δ(R-ester).
-
Analysis: Partition the molecule into two groups (L₁ and L₂) around the stereocenter. For an (R) alcohol, protons in L₁ will have Δδ > 0 and protons in L₂ will have Δδ < 0. For this compound, L₁ would be the 4-chlorophenyl ring and L₂ would be the -CH₂O(MTPA) group.
Hypothetical Data for Configuration Assignment
| Proton(s) | δ (S-ester) | δ (R-ester) | Δδ (δS - δR) | Predicted Sign for (R) Config. | Conclusion |
| Aromatic (H-2', H-6') | 7.45 | 7.40 | +0.05 | + | Consistent |
| Methylene (H-2) | 3.80 | 3.88 | -0.08 | - | Consistent |
| Overall | (R) confirmed |
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the premier technique for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.[19][20][21] It can also be used to confirm the absolute configuration if an authenticated reference standard of a known enantiomer is available.
-
Trustworthiness: This method physically separates the two enantiomers based on their differential transient interactions with a chiral stationary phase (CSP).[22][23] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often provide excellent resolution for aromatic alcohols.
Protocol: Enantiomeric Purity and Identity Confirmation by Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase. A column like Chiralpak® AD-H or Chiralcel® OD-H is an excellent starting point for this class of compound.
-
Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v). The polarity can be adjusted to optimize resolution and retention time.
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector (e.g., at 220 nm, where the chlorophenyl group absorbs strongly).
-
Quantification: If two peaks are observed, integrate their respective areas. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.
-
Configuration Confirmation (if standard is available): Inject an authentic standard of this compound. The enantiomer in the sample that matches the retention time of the standard is confirmed as the (R)-enantiomer.
Illustrative Chiral HPLC Data
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (S) | ~9.5 min |
| Retention Time (R) | ~11.2 min |
| Sample Result | Single peak at 11.2 min, >99.5% ee |
| Conclusion | Sample is the (R)-enantiomer with high purity. |
Conclusion: A Triangulated, Unambiguous Assignment
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Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of the absolute configuration of alcohols and amines by NMR. Chemical Reviews, 104(1), 17-118. [Link]
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Çeşme, M., & Arslan, M. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(33), 28795–28811. [Link]
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Spectroscopic Characterization of (1R)-1-(4-chlorophenyl)-1,2-ethanediol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral diol, (1R)-1-(4-chlorophenyl)-1,2-ethanediol. This compound is a valuable building block in asymmetric synthesis, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control in research and drug development settings.[1][2][3] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule.
Introduction to this compound
This compound, with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol , is a chiral compound of significant interest in the pharmaceutical and fine chemical industries.[4][5] Its stereochemically defined structure makes it a key intermediate in the synthesis of enantiomerically pure molecules.[1][3] Accurate spectroscopic analysis is paramount to ensure the enantiomeric and chemical purity of this critical reagent. This guide will provide a detailed analysis of its spectral features to aid researchers in its unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR are vital for confirming its constitution and stereochemistry.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methine, and methylene protons, as well as the hydroxyl protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms and the anisotropic effects of the aromatic ring.
Experimental Protocol:
A typical protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 300 MHz or higher field NMR spectrometer.[6]
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | d | 2H | Ar-H (ortho to Cl) |
| ~7.30 | d | 2H | Ar-H (meta to Cl) |
| ~4.70 | dd | 1H | CH(OH) |
| ~3.65 | dd | 1H | CH₂(OH) (diastereotopic H) |
| ~3.55 | dd | 1H | CH₂(OH) (diastereotopic H) |
| Variable | br s | 2H | OH |
Interpretation:
-
Aromatic Protons: The para-substituted chlorophenyl group will give rise to two sets of doublets in the aromatic region, characteristic of an AA'BB' spin system.
-
Methine Proton: The proton on the carbon bearing the hydroxyl group and the phenyl ring (CH(OH)) is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group.
-
Methylene Protons: The two protons of the CH₂(OH) group are diastereotopic due to the adjacent chiral center and will therefore have different chemical shifts and couple with each other (geminal coupling) and with the methine proton (vicinal coupling), resulting in two distinct doublets of doublets.
-
Hydroxyl Protons: The signals for the hydroxyl protons are typically broad and their chemical shift is concentration and solvent dependent. They may not show clear coupling to adjacent protons.
Caption: Molecular structure of this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Ar-C (quaternary, attached to C-1) |
| ~133 | Ar-C (quaternary, attached to Cl) |
| ~128 | Ar-CH (ortho to Cl) |
| ~127 | Ar-CH (meta to Cl) |
| ~75 | CH(OH) |
| ~67 | CH₂(OH) |
Interpretation:
-
Aromatic Carbons: The spectrum will show four signals for the aromatic carbons due to the symmetry of the para-substituted ring. Two of these will be for the quaternary carbons (one attached to the ethanediol chain and one to the chlorine), and two will be for the protonated aromatic carbons.
-
Aliphatic Carbons: The two carbons of the ethanediol moiety will be clearly visible in the aliphatic region, with the carbon attached to the phenyl group (CH(OH)) appearing at a higher chemical shift than the terminal methylene carbon (CH₂(OH)).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and aromatic functionalities.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film. For a vapor phase IR spectrum, the sample is heated and the vapor is introduced into a gas cell.[7]
Typical IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H stretch (from the two hydroxyl groups) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| 1595, 1490 | Medium-Strong | Aromatic C=C stretch |
| 1000-1100 | Strong | C-O stretch |
| 1015 | Strong | C-Cl stretch |
Interpretation:
The most prominent feature in the IR spectrum will be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups, likely involved in hydrogen bonding. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions around 1600 and 1500 cm⁻¹. The strong absorption in the 1000-1100 cm⁻¹ region is indicative of the C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Experimental Protocol:
A mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For GC-MS, the compound is first separated on a gas chromatography column and then introduced into the mass spectrometer.[4]
Expected Mass Spectrometry Data (EI):
| m/z | Relative Intensity | Assignment |
| 172/174 | Moderate | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |
| 141/143 | High | [M - CH₂OH]⁺ |
| 111/113 | Moderate | [C₇H₄Cl]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Interpretation:
The mass spectrum is expected to show a molecular ion peak at m/z 172, with an M+2 peak at m/z 174 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. A prominent fragment ion would likely result from the cleavage of the C-C bond, leading to the loss of a CH₂OH radical (mass 31), giving a peak at m/z 141/143. Further fragmentation of the chlorophenyl group can also be expected.
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization and purity verification of this compound. This guide has outlined the expected spectroscopic data and their interpretation, offering a valuable resource for researchers and scientists working with this important chiral building block. The presented data and methodologies form a self-validating system for the confident identification of this compound.
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An In-depth Technical Guide to the Solubility Profile of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
This guide provides a comprehensive overview of the solubility profile of (1R)-1-(4-chlorophenyl)-1,2-ethanediol, a chiral compound with applications in chemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound, offering a framework for its characterization in various solvent systems.
Introduction: The Significance of Solubility in a Research and Development Context
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from synthetic reactions to biological assays. For a molecule like this compound, understanding its solubility is paramount for optimizing reaction conditions, developing formulations, and interpreting experimental results. Poor solubility can lead to challenges in handling, purification, and bioavailability, making a thorough solubility assessment an indispensable part of the research and development process.[2][3]
This guide will explore the key factors governing the solubility of this compound, provide a theoretical framework for predicting its behavior in different solvents, and offer a detailed experimental protocol for its quantitative determination.
Molecular Structure and Predicted Solubility
This compound possesses a molecular structure that suggests a nuanced solubility profile. The presence of a chlorophenyl group introduces a significant nonpolar character, while the two hydroxyl (-OH) groups of the ethanediol moiety contribute to its polarity and hydrogen bonding capacity.[4][5]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl groups are expected to form hydrogen bonds with polar protic solvents, promoting solubility. However, the nonpolar chlorophenyl group will likely limit its aqueous solubility. Generally, organic compounds with more than three to four carbon atoms for each oxygen or nitrogen-containing functional group exhibit significantly decreased water solubility.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the diol.[5] The overall polarity of these solvents should also accommodate the chlorophenyl ring, suggesting good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar chlorophenyl group will favor interaction with nonpolar solvents. However, the polar diol portion will be disfavored, likely resulting in poor solubility.[4]
Based on this structural analysis, this compound is predicted to have moderate to good solubility in polar organic solvents and limited solubility in both highly polar (water) and nonpolar solvents.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[6][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid (undissolved) solute.[7] This value is a fundamental property of the compound in a specific solvent. The determination of thermodynamic solubility often requires longer incubation times to ensure equilibrium is reached.[2]
-
Kinetic Solubility: This is a measure of the concentration at which a compound, typically dissolved in a stock solution (often DMSO), precipitates when added to an aqueous buffer.[2][8] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[6][7][9] This measurement is commonly used in high-throughput screening during early drug discovery due to its speed.[2][3]
For a thorough characterization, especially in later stages of development, determining the thermodynamic solubility is paramount.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10][11] The following protocol provides a detailed, step-by-step approach for characterizing the solubility of this compound.
Materials and Reagents
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired solvent to each vial. Prepare each solvent condition in triplicate to ensure reproducibility.[8]
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). The temperature should be controlled and monitored throughout the experiment.[12]
-
Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[12] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is achieved when the measured solubility no longer changes over time.[10]
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Centrifuge the vials to pellet the undissolved compound.
-
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a standard stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble).
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
Analyze the standards and the filtered supernatant samples using a validated analytical method, such as HPLC-UV.
-
Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of an organic compound.[4][13][14] Understanding these is crucial for accurate and reproducible solubility measurements.
Caption: Key Factors Influencing Compound Solubility.
-
Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[4][13] However, this relationship should be determined experimentally as some compounds exhibit exothermic dissolution.[4]
-
pH: While this compound does not have strongly acidic or basic functional groups, significant pH changes in the aqueous medium could potentially influence the hydrogen-bonding network of the solvent and subtly affect solubility. For ionizable compounds, pH has a much more pronounced effect.[15][16]
-
Solvent Polarity: As discussed, the principle of "like dissolves like" is a primary determinant of solubility.[4][17] The solubility of this compound will vary significantly across solvents of different polarities.
-
Polymorphism: The crystalline form of the solid compound can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form being used in solubility studies.
Data Summary and Interpretation
While specific experimental data for this compound is not publicly available, a hypothetical summary table is presented below to illustrate how the results of the described experimental protocol should be presented.
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Standard Deviation | Method |
| Deionized Water | 25 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |
| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |
| Deionized Water | 37 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |
Conclusion
The solubility profile of this compound is a critical parameter for its effective use in research and development. While its structure suggests limited aqueous solubility and better solubility in polar organic solvents, a definitive profile must be established through rigorous experimental determination. The shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust framework for obtaining accurate thermodynamic solubility data. By carefully controlling experimental variables such as temperature, pH, and equilibration time, researchers can generate a comprehensive and reliable solubility profile, enabling the informed application of this compound in their scientific endeavors.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Brittain, H. G. (2003). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
LibreTexts Chemistry. (n.d.). Factors affecting solubility. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?[Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
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SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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GeeksforGeeks. (2021, September 16). Factors affecting Solubility. [Link]
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An In-Depth Technical Guide to the Material Safety of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for (1R)-1-(4-chlorophenyl)-1,2-ethanediol, a chiral molecule utilized in enantioselective synthesis.[1] As a crucial building block in pharmaceutical development, a thorough understanding of its chemical and physical properties, hazards, and handling procedures is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data to provide a detailed safety profile, enabling informed risk assessment and the implementation of appropriate safety protocols.
Section 1: Chemical and Physical Properties
This compound is a solid at room temperature with a defined melting point.[2] Its key physical and chemical properties are summarized in the table below. Understanding these properties is fundamental to its safe handling and storage. For instance, its flash point indicates the temperature at which it can form an ignitable mixture with air, a critical consideration for fire prevention.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | PubChem[3], Biosynth[1] |
| Molecular Weight | 172.61 g/mol | PubChem[3], Biosynth[1] |
| CAS Number | 152142-03-5 | ChemicalBook[2], Biosynth[1] |
| Melting Point | 83-84℃ | ChemicalBook[2] |
| Boiling Point | 333℃ | ChemicalBook[2] |
| Density | 1.328 | ChemicalBook[2] |
| Flash Point | 155℃ | ChemicalBook[2] |
| Storage Temperature | 2-8°C | ChemicalBook[2] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary hazards are associated with acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[3]
Signal Word: Danger[3]
The following diagram illustrates the logical flow of hazard identification and the corresponding immediate precautionary measures.
Section 3: Safe Handling and Storage Protocols
Given the identified hazards, stringent adherence to safe handling and storage protocols is essential to minimize risk to laboratory personnel.
3.1 Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[5]
-
Skin and Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.[4][6]
3.2 Handling Procedures
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6]
-
Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust during weighing and transfer.[5]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[6]
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
3.3 Storage Conditions
-
Temperature: Store in a cool, dry place at 2-8°C.[2]
-
Container: Keep the container tightly closed.[8]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[9]
Section 4: Emergency Procedures
In the event of accidental exposure or a spill, the following procedures should be immediately implemented.
4.1 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9]
4.2 Accidental Release Measures
The following workflow outlines the steps to be taken in the event of a spill.
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The Synthesis and Application of (1R)-1-(4-chlorophenyl)-1,2-ethanediol: A Technical Guide
(1R)-1-(4-chlorophenyl)-1,2-ethanediol , a chiral vicinal diol, stands as a valuable stereochemically defined building block in modern organic synthesis. Its importance is particularly pronounced in the pharmaceutical industry, where the precise three-dimensional arrangement of atoms is paramount for therapeutic efficacy. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this versatile chiral precursor, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader evolution of asymmetric synthesis. Rather than a singular moment of discovery, its prominence grew with the increasing demand for enantiomerically pure compounds in drug development. Chiral 1,2-diols are prevalent motifs in numerous natural products and serve as indispensable intermediates for a wide array of chemical transformations.[1] They can function as chiral auxiliaries, ligands for asymmetric catalysis, and key structural components of biologically active molecules.[1]
The significance of this compound surged with its identification as a crucial intermediate in the synthesis of (R)-eliprodil , a neuroprotective agent that acts as a selective antagonist for the NR2B subtype of the NMDA receptor.[2][3] The biological activity of eliprodil is predominantly associated with its (R)-enantiomer, underscoring the critical need for an efficient and stereoselective synthesis of its chiral precursors.[2] This demand has spurred the development of robust synthetic methodologies to produce this compound with high enantiopurity.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its characterization and quality control.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| CAS Number | 152142-03-5 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 83-84 °C | |
| Boiling Point | 333 °C | |
| Density | 1.328 g/cm³ |
Spectroscopic data is vital for structural elucidation and purity assessment. While specific spectra can vary based on instrumentation and conditions, typical characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The determination of enantiomeric excess (% ee) is paramount and is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis after derivatization with a chiral agent.[1]
Synthetic Methodologies
The enantioselective synthesis of this compound can be broadly categorized into two main approaches: biocatalytic methods and traditional asymmetric chemical synthesis.
Biocatalytic Synthesis: Enantioconvergent Hydrolysis of 4-Chlorostyrene Oxide
One of the most efficient and scalable methods for the synthesis of this compound is the enantioconvergent hydrolysis of racemic 4-chlorostyrene oxide (rac-pCSO) using a pair of epoxide hydrolases (EHs).[2] This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.[2]
A particularly effective strategy involves the use of two recombinant E. coli cell lines, each expressing a different epoxide hydrolase mutant. One mutant preferentially hydrolyzes the (S)-epoxide to the (R)-diol, while the other resolves the remaining (R)-epoxide, also to the (R)-diol, thus achieving a high theoretical yield of the desired enantiomer.[2]
This protocol is adapted from a published gram-scale synthesis.[2]
1. Reagents and Materials:
-
Racemic 4-chlorostyrene oxide (rac-pCSO)
-
E. coli cells expressing a mutant of Phaseolus vulgaris EH1 (e.g., PvEH1Z4X4-59)
-
E. coli cells expressing a mutant of Rhodotorula paludigena RpEH (e.g., RpEHF361V)
-
Tween-20
-
Phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
Prepare a 100 mL reaction mixture in a suitable vessel containing 4% (v/v) Tween-20 in 100 mM phosphate buffer (pH 7.0).
-
Add wet cells of E. coli/pveh1z4x4-59 and E. coli/rpehF361V in a weight ratio of 20:1.
-
Add 300 mM of racemic 4-chlorostyrene oxide to the reaction mixture.
-
Incubate the reaction at 25°C with agitation.
-
Monitor the reaction progress by HPLC until the starting material is completely consumed (typically within 5 hours).
-
Upon completion, extract the reaction mixture with an equal volume of ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Expected Outcome: This method can afford this compound with an enantiomeric excess (ee) of approximately 87.8% and a yield of around 93.4%.[2]
Caption: Biocatalytic synthesis of this compound.
Asymmetric Chemical Synthesis
The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins.[4] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the stereochemical outcome of the dihydroxylation. Commercially available "AD-mix" reagents, which contain the osmium catalyst, chiral ligand, and a stoichiometric oxidant, simplify the experimental procedure.[4] For the synthesis of the (1R)-diol from 4-chlorostyrene, AD-mix-β, containing the (DHQD)₂PHAL ligand, is used.
Caption: Sharpless Asymmetric Dihydroxylation of 4-chlorostyrene.
1. Reagents and Materials:
-
4-Chlorostyrene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of olefin) to the solvent mixture and stir until the two phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent based on the olefin).
-
Add 4-chlorostyrene (1 equivalent) to the reaction mixture and stir vigorously at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: The Sharpless Asymmetric Dihydroxylation typically provides high yields and excellent enantioselectivities (often >90% ee).
Another important route to chiral diols is the enantioselective reduction of a prochiral α-hydroxy ketone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation, employing a chiral oxazaborolidine catalyst and a borane source.[5][6] For the synthesis of the (1R)-diol, the (R)-CBS catalyst is used.
Caption: Enantioselective reduction of 2-hydroxy-1-(4-chlorophenyl)ethanone.
1. Reagents and Materials:
-
2-Hydroxy-1-(4-chlorophenyl)ethanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
Dissolve 2-hydroxy-1-(4-chlorophenyl)ethanone in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -20 °C.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) dropwise.
-
Slowly add borane-THF complex (1.0 equivalent) over a period of 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol.
-
Warm the mixture to room temperature and add 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: The CBS reduction is known for its high enantioselectivity, often exceeding 95% ee.[5]
Applications in Drug Development and Asymmetric Synthesis
The primary application of this compound in drug development is as a key chiral building block for the synthesis of more complex molecules.[1]
Synthesis of (R)-Eliprodil
As previously mentioned, this compound is a pivotal intermediate in the synthesis of the neuroprotective agent (R)-eliprodil.[2] The synthesis typically involves the conversion of the diol to an epoxide, followed by nucleophilic opening of the epoxide ring with a suitably functionalized piperidine derivative. The stereochemistry of the diol directly dictates the stereochemistry of the final active pharmaceutical ingredient.
Chiral Auxiliary and Ligand Development
Beyond its role as a structural precursor, the inherent chirality of this compound and its derivatives makes them potential candidates for use as chiral auxiliaries or ligands in other asymmetric transformations.[1] For instance, chiral diols can be converted into chiral phosphine ligands for transition-metal-catalyzed asymmetric reactions or used to form chiral acetals that can direct the stereochemical outcome of subsequent reactions. While specific applications of this particular diol as a widely used auxiliary are not extensively documented, its structural motif is common in many successful chiral ligands.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its importance is highlighted by its role in the synthesis of (R)-eliprodil. The development of efficient synthetic methods, particularly the scalable biocatalytic hydrolysis of the corresponding epoxide, has made this chiral diol readily accessible. Furthermore, robust chemical methods such as the Sharpless Asymmetric Dihydroxylation and the Corey-Bakshi-Shibata reduction provide alternative and highly enantioselective routes to this important molecule. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of well-defined chiral building blocks like this compound will undoubtedly expand.
References
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Pabel, J., Höfner, G., & Wanner, K. T. (2000). Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(12), 1377-1380. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
chemeurope.com. (n.d.). CBS reduction. Retrieved from [Link]
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chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
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Singh, T., & Sud, D. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
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Zhang, T., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 50(14), 8146-8174. [Link]
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Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Eliprodil. Retrieved from [Link]
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Myers, A. G. (n.d.). Chem 115. Retrieved from [Link]
-
Ghosh, A. K., & Kawahama, R. (1997). ASYMMETRIC DIELS-ALDER REACTION: CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron: Asymmetry, 8(6), 889-892. [Link]
- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
Wang, Y., et al. (2015). Enantioselective Extraction System Containing Binary Chiral Selectors and Chromatographic Enantioseparation Method for Determination of the Absolute Configuration of Enantiomers of Cyclopentolate. Journal of Chromatographic Science, 53(8), 1332-1339. [Link]
-
Zhang, X., et al. (2022). Gram-Scale Synthesis of (R)-p-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology, 10, 824300. [Link]
-
Miyamoto, K., et al. (1998). Eliprodil, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage. Brain Research, 782(1-2), 212-218. [Link]
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Sisko, J., et al. (2000). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. The Journal of Organic Chemistry, 65(6), 1516-1524. [Link]
-
Gotti, B., et al. (1995). Effect of Eliprodil, an NMDA Receptor Antagonist Acting at the Polyamine Modulatory Site, on Local Cerebral Glucose Use in the Rat in the Rat Brain. Journal of Neurochemistry, 65(5), 2141-2148. [Link]
-
Trullas, R., et al. (1995). Antidepressant-like actions of the polyamine site NMDA antagonist, eliprodil (SL-82.0715). European Journal of Pharmacology, 294(2-3), 557-564. [Link]
-
Wiley-VCH. (n.d.). 1 Asymmetric Catalysis of Diels–Alder Reaction. Retrieved from [Link]
-
Biswas, T. (2020, July 28). Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. [Video]. YouTube. [Link]
-
Goodwin, N. (2002, August 28). The Career of K. Barry Sharpless. Macmillan Group Meeting. [Link]
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Key physical characteristics of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
An In-Depth Technical Guide on the Core Physical Characteristics of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
Foreword
This compound stands as a significant chiral building block in modern synthetic chemistry. Its defined stereochemistry is pivotal for its application in the asymmetric synthesis of high-value compounds, particularly within the pharmaceutical industry.[1][2] A comprehensive understanding of its physical characteristics is not merely academic; it is a prerequisite for successful process development, purification, and formulation. This guide provides a detailed examination of these core properties, blending empirical data with the underlying chemical principles that govern them, to empower researchers in leveraging this versatile molecule to its full potential.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundational step for any scientific endeavor. This compound is a chiral vicinal diol, meaning it possesses two hydroxyl (-OH) groups on adjacent carbon atoms. The "(1R)" designation specifies the absolute configuration at the stereocenter, a critical feature for its role in stereoselective transformations.
Key Identifiers:
-
IUPAC Name: (1R)-1-(4-chlorophenyl)ethane-1,2-diol
-
CAS Number: 152142-03-5[2]
-
Molecular Formula: C₈H₉ClO₂[3]
-
Molecular Weight: 172.61 g/mol [3]
The molecule's architecture, featuring a rigid chlorophenyl ring and a flexible diol sidechain, dictates its physical behavior, from its melting point to its solubility profile.
Caption: Molecular structure of this compound.
Core Physical Properties
The physical state and thermal properties of a compound are critical for handling, storage, and reaction setup. This diol is a solid at room temperature, which is typical for molecules capable of strong intermolecular hydrogen bonding.
| Property | Value | Comments & Causality |
| Appearance | White to off-white solid/powder | The crystalline solid form is a result of an ordered lattice structure stabilized by intermolecular forces. |
| Melting Point | 83-84 °C | This relatively sharp melting point is indicative of good purity. The energy required to overcome the crystal lattice forces, primarily hydrogen bonds between the diol moieties, defines this temperature. |
| Boiling Point | 333 °C (Predicted) | The high predicted boiling point is a direct consequence of the strong hydrogen bonding and the molecule's polarity, which require significant thermal energy to transition into the vapor phase. |
| Density | 1.328 g/cm³ (Predicted) | This value reflects efficient packing of the molecules in the solid state. |
| Optical Rotation ([α]D) | Data not readily available | While a critical parameter for a chiral molecule, a specific value for optical rotation is not consistently reported in publicly available databases. This parameter should be determined experimentally as a primary quality control metric to confirm enantiomeric identity and purity. |
Solubility Profile
Solubility is a key parameter for choosing appropriate solvents for reactions, extractions, and purifications. The dual nature of the molecule—a polar diol group and a nonpolar chlorophenyl ring—results in a nuanced solubility profile.
| Solvent Class | Example(s) | Expected Solubility | Rationale (Expert Insights) |
| Polar Protic | Water, Methanol | Sparingly soluble in water; Soluble in methanol | The two hydroxyl groups can form hydrogen bonds with water, but the large, nonpolar chlorophenyl group limits aqueous solubility. Methanol is a better solvent as its alkyl group can interact favorably with the phenyl ring while its hydroxyl group engages in hydrogen bonding. |
| Polar Aprotic | THF, Acetone | Soluble | These solvents can act as hydrogen bond acceptors for the diol's hydroxyl protons and have sufficient polarity to solvate the molecule effectively. |
| Halogenated | Dichloromethane (DCM) | Soluble | DCM's dipole moment and its ability to interact with the aromatic ring make it a suitable solvent. |
| Nonpolar | Hexanes, Toluene | Insoluble to very slightly soluble | The energy required to break the strong intermolecular hydrogen bonds of the diol is not compensated by the weak van der Waals interactions with nonpolar solvents. |
Workflow for Practical Solubility Assessment
A systematic approach is crucial for determining solubility and avoiding misinterpretation. This workflow ensures reproducibility.
Caption: A standardized experimental workflow for qualitative solubility determination.
Spectroscopic Fingerprint
While a detailed spectral analysis is beyond the scope of this guide, understanding the expected spectroscopic features is vital for identity confirmation.
-
Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching from the hydrogen-bonded hydroxyl groups. Additional peaks corresponding to aromatic C-H and C=C stretching, as well as C-O stretching, will also be present.
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes), providing strong evidence for the presence of a single chlorine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons (typically in the 7.0-7.5 ppm region), a multiplet for the benzylic proton (CH-OH), and signals for the two protons of the CH₂OH group. The hydroxyl protons will appear as broad singlets whose chemical shift is concentration and solvent-dependent.
-
¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the unique chemical environments of the molecule.
-
Safety and Handling
Authoritative safety data indicates that this compound must be handled with care, observing standard laboratory safety protocols.
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Self-Validating Protocol: Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling the material. The SDS provides comprehensive safety, handling, and disposal information that is essential for a safe laboratory environment.
Conclusion
This compound is a well-defined crystalline solid whose physical properties are governed by the interplay of its polar hydroxyl groups and nonpolar aromatic ring. Its thermal stability and predictable solubility make it a manageable and versatile reagent in organic synthesis. While most of its core physical characteristics are well-documented, the lack of a standardized, publicly available value for its specific optical rotation underscores the importance of rigorous in-house analytical validation by researchers to ensure enantiomeric fidelity in their work. This guide provides the foundational knowledge required to handle, utilize, and control this important chiral intermediate with confidence and safety.
References
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PubChem - National Center for Biotechnology Information. 1-(4-Chlorophenyl)ethane-1,2-diol. [Link]
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Commercial availability of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
An In-depth Technical Guide to the Commercial Availability of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
Introduction: A Key Chiral Intermediate in Modern Synthesis
This compound, identified by its CAS number 152142-03-5, is a high-value chiral diol that serves as a critical building block in asymmetric synthesis.[1] Its stereochemically defined structure, featuring two hydroxyl groups, provides versatile reactive points for constructing complex, enantiomerically pure molecules.[1] This guide provides an in-depth overview of its commercial availability, key applications, and technical specifications for researchers and drug development professionals. The primary utility of this compound is underscored by its role as a key intermediate in the synthesis of potent neuroprotective agents, most notably (R)-eliprodil, which is investigated for the treatment of ischemic stroke.[2]
Physicochemical Properties and Specifications
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key specifications for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 152142-03-5 | [1][3] |
| Molecular Formula | C₈H₉ClO₂ | [3][4][5] |
| Molecular Weight | 172.61 g/mol | [1][3][4] |
| Melting Point | 83-84 °C | [3][6] |
| Boiling Point | 332.6 - 333 °C | [3][6] |
| Density | ~1.3 g/cm³ | [3][6] |
| Appearance | Solid | [7] |
| Storage Temperature | 2-8 °C, in a cool, dry place | [3] |
| InChI Key | QIVMDIMEYSDOSD-QMMMGPOBSA-N | [1] |
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to both research and industrial-scale needs. It is typically offered for research purposes only and not for human or veterinary use.[1][4]
Key Suppliers:
| Supplier | Notes / Available Grades | Source(s) |
| Biosynth | Offers the compound for pharmaceutical testing and research. | [4] |
| Benchchem | Provides the material as a chiral building block for research use. | [1] |
| Echemi | A platform listing multiple manufacturers and traders, primarily from China, offering industrial and pharmaceutical grades with purities often around 99%. Bulk quantities (e.g., 25kg drums) are available. | [8] |
| ChemicalBook | Lists various suppliers, including Meryer (Shanghai) Chemical Technology and Shanghai Hanhong Scientific. | [3] |
| AK Scientific Inc. | Stocks and ships from the USA, with a minimum purity specification of 97%. Products are for R&D use only. | [7] |
The availability from multiple sources ensures a stable supply chain for researchers. Purity levels are generally high, with most suppliers offering ≥97-99%. For GMP-compliant applications, direct consultation with manufacturers is recommended to ensure adherence to specific regulatory requirements.
Core Applications in Asymmetric Synthesis
The strategic importance of this compound is rooted in its application as a chiral precursor. The defined stereochemistry is crucial for controlling the three-dimensional structure of the final target molecule, which is often a biologically active compound where only a single enantiomer provides the desired therapeutic effect.[1]
1. Synthesis of (R)-Eliprodil: The most significant application is its role as a precursor to (R)-eliprodil, a promising neuroprotective agent.[2] The biological activity of eliprodil is almost exclusively associated with its (R)-enantiomer, making enantioselective synthesis paramount.[2]
Caption: Synthetic utility of the target diol.
2. Chiral Auxiliary and Building Block: The diol's hydroxyl groups can be functionalized to create chiral auxiliaries or ligands for metal-catalyzed asymmetric reactions.[1] It also serves as a precursor for other valuable chiral molecules, such as the enantiopure (R)-4-chlorostyrene oxide through cyclization, which is the reverse of its typical synthesis reaction.[1]
Exemplary Protocol: Bi-enzymatic Synthesis
A modern and efficient method for producing (R)-p-chlorophenyl-1,2-ethanediol (pCPED) involves the enantioconvergent hydrolysis of inexpensive racemic 4-chlorostyrene oxide (rac-pCSO).[2] This process utilizes two distinct, stereo-complementary epoxide hydrolase enzymes expressed in recombinant E. coli cells. This bi-enzymatic system is designed to convert both enantiomers of the starting epoxide into the single, desired (R)-diol enantiomer, thus overcoming the 50% theoretical yield limit of conventional kinetic resolution.[2]
Conceptual Workflow:
Caption: Bi-enzymatic synthesis workflow.
The causality behind this protocol is clear: the surfactant enhances substrate solubility, the dual-enzyme system ensures high-yield conversion of both enantiomers, and HPLC monitoring provides precise control over the reaction endpoint, preventing potential side reactions or degradation.[2]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.
-
Hazard Identification : The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5] It may also cause respiratory irritation.[5] The GHS hazard classifications include Acute Toxicity 4 (Oral), Skin Irritation 2, and Eye Damage 1.[5]
-
Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection : Safety glasses with side-shields or goggles.[9]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber), inspected prior to use.[10]
-
Respiratory Protection : For operations generating dust, a NIOSH-approved N95 dust mask or higher is recommended.
-
Skin and Body Protection : A lab coat should be worn.
-
-
Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 2-8°C.[3]
-
First Aid Measures :
Conclusion
This compound is a commercially accessible and highly valuable chiral intermediate for the pharmaceutical and fine chemical industries. Its well-established role in the synthesis of (R)-eliprodil highlights its importance in drug development. With a reliable supply chain and advanced synthetic protocols, such as bi-enzymatic convergent hydrolysis, this compound is poised to remain a key tool for researchers and scientists dedicated to the field of asymmetric synthesis. Adherence to strict safety and handling protocols is essential for its effective and safe utilization in the laboratory.
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Jigs Chemical. CAS No. 100306-34-1 (S)-3-Chloro-1-phenyl-1-propanol. [Link]
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National Center for Biotechnology Information. 1-(4-Chlorophenyl)ethane-1,2-diol. PubChem Compound Summary. [Link]
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Fisher Scientific. SAFETY DATA SHEET - Ethanediol. [Link]
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Frontiers in Bioengineering and Biotechnology. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. [Link]
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A Comprehensive Technical Guide to the Stereochemistry of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Drug Development
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle difference in their spatial orientation can lead to significant variations in their interactions with chiral biological targets such as enzymes and receptors. (1R)-1-(4-chlorophenyl)-1,2-ethanediol is a key chiral building block in the synthesis of various pharmaceutical compounds. Its defined stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the stereochemistry of this compound, focusing on its stereoselective synthesis and rigorous analytical characterization.
Part 1: Stereoselective Synthesis of this compound
The controlled synthesis of a single enantiomer is a cornerstone of modern pharmaceutical manufacturing. For the production of this compound, one of the most powerful and widely utilized methods is the Sharpless Asymmetric Dihydroxylation. This method allows for the direct conversion of the prochiral alkene, 4-chlorostyrene, into the desired chiral diol with high enantioselectivity.
The Sharpless Asymmetric Dihydroxylation: A Mechanistic Overview
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to achieve the enantioselective syn-dihydroxylation of alkenes. The reaction's stereochemical outcome is dictated by the choice of the chiral ligand, which is typically a derivative of the cinchona alkaloids dihydroquinidine (DHQD) or dihydroquinine (DHQ).
The catalytic cycle begins with the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2] cycloaddition with the alkene, 4-chlorostyrene, to form a cyclic osmate ester intermediate. The chiral ligand creates a biased environment, favoring the approach of the osmium tetroxide from one face of the alkene over the other, thus leading to the formation of a single enantiomer of the diol. Subsequent hydrolysis of the osmate ester releases the desired this compound and a reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]), is used to regenerate the osmium tetroxide, allowing the catalytic cycle to continue.
To obtain the (1R) enantiomer, the AD-mix-β, which contains the (DHQD)₂PHAL ligand, is typically employed.
Detailed Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-Chlorostyrene
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-chlorostyrene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene).
-
Add a 1:1 mixture of t-BuOH and H₂O (5 mL each per 1 mmol of alkene).
-
Stir the mixture at room temperature until all solids are dissolved, resulting in two clear phases.
-
Cool the flask to 0 °C in an ice bath.
-
Add 4-chlorostyrene (1 mmol) to the vigorously stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Part 2: Stereochemical Characterization
The confirmation of the absolute stereochemistry and the determination of the enantiomeric purity of the synthesized diol are critical quality control steps. A combination of analytical techniques is employed to provide a comprehensive and self-validating assessment.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (%ee) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Principle of Chiral Recognition: The CSP possesses chiral recognition sites that form transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including diols.[1]
Detailed Experimental Protocol: Chiral HPLC Analysis
The following is a representative method for the chiral separation of 1-(4-chlorophenyl)-1,2-ethanediol enantiomers.[2]
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
| Parameter | Typical Value |
| Retention Time (S)-enantiomer | ~12 min |
| Retention Time (R)-enantiomer | ~15 min |
| Resolution (Rs) | > 2.0 |
Note: Retention times are approximate and can vary depending on the specific column and HPLC system.
NMR Spectroscopy with Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. For the determination of absolute configuration, the use of chiral derivatizing agents (CDAs) is a well-established method. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives are commonly used CDAs.[4]
Principle of Mosher's Method: The chiral diol is reacted with both enantiomers of Mosher's acid chloride to form a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl group in the Mosher's ester moiety, the protons in the vicinity of the newly formed chiral center experience different shielding or deshielding effects in the two diastereomers. This results in observable differences in their chemical shifts (Δδ = δS - δR). By analyzing the sign of these chemical shift differences for various protons in the molecule, the absolute configuration of the original alcohol can be determined.[5][6]
Detailed Experimental Protocol: Mosher Ester Analysis
-
Esterification: In two separate NMR tubes, dissolve a small amount of the diol (approx. 1-5 mg) in deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). Add a slight excess of (R)-(-)-Mosher's acid chloride to one tube and (S)-(+)-Mosher's acid chloride to the other, along with a small amount of pyridine or DMAP as a catalyst. Allow the reactions to proceed to completion at room temperature.
-
NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric ester samples.
-
Data Analysis: Assign the proton signals in both spectra. Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the original carbinol center. A positive Δδ for protons on one side and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.[5]
Polarimetry
Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound and its concentration.
Principle of Optical Rotation: Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The measured rotation is known as the observed rotation (α). The specific rotation [α] is a standardized value calculated from the observed rotation using the following equation:
[α] = α / (c × l)
where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
The enantiomeric excess can also be determined from the specific rotation of a mixture if the specific rotation of the pure enantiomer is known:
%ee = ( [α]mixture / [α]pure enantiomer ) x 100[7][8]
Detailed Experimental Protocol: Polarimetry Measurement
-
Sample Preparation: Accurately weigh a known amount of the diol and dissolve it in a specific volume of a suitable solvent (e.g., chloroform, methanol) to obtain a precise concentration.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Measure the optical rotation at a specified temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line at 589 nm).
-
Calculation: Calculate the specific rotation using the formula above. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. For this compound, a specific non-zero value is expected.
Conclusion: A Multi-faceted Approach to Stereochemical Integrity
The stereochemical integrity of this compound is a critical parameter that directly impacts its utility as a chiral building block in the pharmaceutical industry. A robust and reliable stereochemical assignment relies not on a single technique but on the convergence of data from multiple, orthogonal analytical methods. The Sharpless Asymmetric Dihydroxylation provides an efficient and highly enantioselective route to this valuable compound. The subsequent characterization by chiral HPLC, NMR spectroscopy with chiral derivatizing agents, and polarimetry forms a self-validating system, ensuring the production of enantiomerically pure material. This comprehensive approach to synthesis and analysis is fundamental to the development of safe and effective chiral drugs.
References
-
Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]
-
Cossey, K. (2021, October 27). Calculating Enantiomeric Excess (%ee) [Video]. YouTube. Retrieved from [Link]
-
Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(3). Retrieved from [Link]
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Carroll, A. R., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Marine drugs, 16(6), 205. Retrieved from [Link]
-
NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
Tsuboi, S., et al. (2001). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. The Journal of organic chemistry, 66(1), 116–122. Retrieved from [Link]
-
Clayden, J., et al. (1996). An efficient protocol for Sharpless-style racemic dihydroxylation. Tetrahedron Letters, 37(7), 1095-1098. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
ResearchGate. (2025). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
LCGC International. (2002, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Retrieved from [Link]
-
Zenodo. (2024, July 2). DETERMINATION OF THE SPECIFIC ROTATION OF AN OPTICALLY ACTIVE SUBSTANCES BY USING POLARIMETER. Retrieved from [Link]
-
Curran, D. P., et al. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein journal of organic chemistry, 8, 1277–1287. Retrieved from [Link]
-
Hoy, J. E., et al. (2013). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 135(42), 15755–15758. Retrieved from [Link]
-
The International Pharmacopoeia. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]
-
Rudolph Research Analytical. (n.d.). Specific Rotation Equation Vs Optical Rotation - Polarimetry. Retrieved from [Link]
-
ResearchGate. (2025). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in bioengineering and biotechnology, 10, 824300. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Gram-Scale Synthesis of ( R) -P- Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in bioengineering and biotechnology, 10, 824300. Retrieved from [Link]
-
Kang, E. J., & Lee, E. (2012). Tandem Z-Selective Cross-Metathesis/Dihydroxylation: Synthesis of anti-1,2-Diols. Organic letters, 14(17), 4494–4497. Retrieved from [Link]
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Methodological & Application
Synthesis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
An Application Note for the Enantioselective
Abstract
(1R)-1-(4-chlorophenyl)-1,2-ethanediol is a pivotal chiral building block in the synthesis of high-value, enantiomerically pure compounds, including pharmacologically active molecules.[1] Notably, it serves as a key intermediate in the synthesis of (R)-eliprodil, a neuroprotective agent investigated for treating conditions like ischemic stroke.[2] This application note provides a detailed, robust, and field-proven protocol for the synthesis of this compound via the Sharpless Asymmetric Dihydroxylation (AD) of 4-chlorostyrene. This method is renowned for its high enantioselectivity, reliability, and operational simplicity using commercially available reagent mixtures. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into process control and product analysis.
Introduction and Scientific Principle
The synthesis of enantiopure vicinal diols is a cornerstone of modern asymmetric synthesis.[3] Among the available methodologies, the Sharpless Asymmetric Dihydroxylation stands out as a powerful and predictable method for converting prochiral alkenes into chiral diols with high enantiomeric excess (ee).[4][5] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[6]
The core of the process involves a catalytic cycle where:
-
The chiral ligand complexes with osmium tetroxide (OsO₄) to form a chiral, asymmetric oxidizing agent.
-
This complex undergoes a [3+2]-cycloaddition with the alkene (4-chlorostyrene) to form a cyclic osmate ester intermediate.[4][5]
-
Hydrolysis of this intermediate releases the desired chiral diol.
-
A stoichiometric co-oxidant, typically potassium ferricyanide [K₃Fe(CN)₆], regenerates the OsO₄ from its reduced Os(VI) state, allowing the catalytic cycle to continue.[4] This regeneration is crucial as it dramatically reduces the required amount of the highly toxic and expensive osmium tetroxide.[5]
The stereochemical outcome is controlled by the choice of the chiral ligand. Commercially available, pre-mixed formulations known as AD-mix-α and AD-mix-β simplify the procedure.[5][7]
-
AD-mix-α contains the ligand (DHQ)₂PHAL.
-
AD-mix-β contains the ligand (DHQD)₂PHAL.
For the synthesis of the target molecule, This compound , from 4-chlorostyrene, AD-mix-β is the reagent of choice, as it preferentially delivers the hydroxyl groups to one face of the double bond to yield the (R)-enantiomer.
Reaction Mechanism and Workflow
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The reaction proceeds through a well-elucidated catalytic cycle. The chiral ligand accelerates the reaction and dictates the facial selectivity of the dihydroxylation. A potential secondary reaction pathway can decrease enantioselectivity, but this is suppressed by using an appropriate molar concentration of the ligand, which is pre-formulated in the commercial AD-mixes.[4]
Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Overall Experimental Workflow
The synthesis follows a straightforward sequence from setup to final product analysis.
Caption: Experimental workflow for the synthesis of the target diol.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Chlorostyrene | C₈H₇Cl | 138.59 | 1.39 g | 10.0 |
| AD-mix-β | - | - | 14.0 g | - |
| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 | 50 mL | - |
| Water (Deionized) | H₂O | 18.02 | 50 mL | - |
| Sodium Sulfite (Anhydrous) | Na₂SO₃ | 126.04 | 15.0 g | 119 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - |
| Methanesulfonamide (optional) | CH₅NO₂S | 95.12 | 0.95 g | 10.0 |
Note on Methanesulfonamide: While the standard AD-mix formulation is highly effective, the addition of methanesulfonamide can accelerate the hydrolysis of the osmate ester, particularly for non-terminal alkenes, and may improve reaction rates and yields.[4]
Reaction Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (14.0 g) with a 1:1 mixture of tert-butanol and water (100 mL).
-
Cooling: Stir the resulting slurry vigorously in an ice bath at 0°C until it becomes homogenous and the temperature is stable.
-
Substrate Addition: Add 4-chlorostyrene (1.39 g, 10.0 mmol) to the cold, stirring mixture in one portion. If using, add methanesulfonamide (0.95 g) at this stage.
-
Reaction: Continue stirring vigorously at 0°C. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 6-24 hours, indicated by the consumption of the starting material.
-
Quenching: While maintaining the cold temperature, slowly add solid sodium sulfite (15.0 g). Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. This step quenches the reaction by reducing any remaining osmate species.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and shake well. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (50 mL each).
-
Washing and Drying: Combine the organic extracts and wash with 2M KOH (optional, to remove ligand), followed by saturated brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound as a white solid.
Product Characterization and Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (172.61 g/mol ).
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee). This is the most critical analysis for confirming the success of the asymmetric synthesis. A chiral stationary phase (e.g., Chiralcel OD-H or similar) is used to separate the (R) and (S) enantiomers.[1]
| Parameter | Expected Value |
| Physical Appearance | White to off-white solid |
| Melting Point | 83-84 °C[8] |
| Chemical Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
Safety and Handling Precautions
-
Osmium Tetroxide: Although the AD-mix contains a less volatile and safer Os(VI) salt, it is still a source of osmium.[4] Always handle AD-mix reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: tert-Butanol and ethyl acetate are flammable. Keep away from ignition sources.
-
General Handling: Standard laboratory safety practices should be followed throughout the procedure.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor carefully by TLC. Ensure vigorous stirring to maintain a good slurry. |
| Poor extraction. | Perform additional extractions of the aqueous layer. Ensure pH is neutral or slightly basic during extraction. | |
| Low Enantiomeric Excess (ee) | Reaction temperature too high. | Maintain the reaction temperature strictly at 0°C or slightly lower. |
| Incorrect AD-mix used. | Verify that AD-mix-β was used for the (R)-enantiomer. | |
| Substrate purity issues. | Ensure the starting 4-chlorostyrene is of high purity. | |
| Reaction Stalls | Inefficient stirring. | Use a mechanical stirrer for larger-scale reactions to ensure the heterogeneous mixture is well-agitated. |
| Co-oxidant degradation. | Use fresh AD-mix. |
Conclusion
The Sharpless Asymmetric Dihydroxylation provides a highly efficient, predictable, and scalable method for the synthesis of this compound. By following the detailed protocol outlined in this application note, researchers can reliably produce this valuable chiral intermediate in high yield and with excellent enantiopurity, facilitating further research and development in the pharmaceutical and fine chemical sectors.
References
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). ACS Omega. [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. [Link]
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Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia. [Link]
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Sharpless asymmetric dihydroxylation. (n.d.). chemeurope.com. [Link]
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1.1.3 Sharpless Asymmetric Dihydroxylation. (n.d.). NPTEL Archive. [Link]
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Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases. (2013). PubMed. [Link]
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Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis. (n.d.). SciSpace. [Link]
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Heterocycles. XV. Enantioselective Synthesis of Chiral Flavanonols and Flavan-3, 4-diols. (n.d.). J-STAGE. [Link]
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Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases. (n.d.). ResearchGate. [Link]
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Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. (n.d.). ResearchGate. [Link]
-
Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. (2020). National Institutes of Health (NIH). [Link]
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Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. (2020). RSC Publishing. [Link]
-
Proline organocatalysis. (n.d.). Wikipedia. [Link]
-
Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. (n.d.). ACS Publications. [Link]
-
Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. (2022). Frontiers. [Link]
-
Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates. (2023). National Institutes of Health (NIH). [Link]
-
Catalytic Asymmetric Dihydroxylation. (n.d.). University of York. [Link]
-
Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. (2019). YouTube. [Link]
-
(PDF) Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. (n.d.). ResearchGate. [Link]
-
1-(4-Chlorophenyl)ethane-1,2-diol. (n.d.). PubChem. [Link]
-
(1S)-1-(4-chlorophenyl)ethane-1,2-diol. (n.d.). SpectraBase. [Link]
-
(R)-1-(2-Chlorophenyl)ethane-1,2-diol. (n.d.). PubChem. [Link]
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“One‐Pot” Synthesis of Chiral N‐Protected α‐Amino Acid Derived 1,2,4‐Oxadiazoles. (n.d.). Thieme. [Link]
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). MDPI. [Link]
-
Synthesis of Chiral 1,4,2-Oxazaphosphepines. (n.d.). National Institutes of Health (NIH). [Link]
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The Strategic Application of (1R)-1-(4-chlorophenyl)-1,2-ethanediol in Modern Asymmetric Synthesis
Abstract
In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for biological activity, chiral 1,2-diols represent a class of exceptionally valuable synthons. This technical guide focuses on (1R)-1-(4-chlorophenyl)-1,2-ethanediol , a versatile chiral building block whose stereochemically defined structure is critical for the synthesis of high-value, enantiomerically pure compounds. We will explore its primary application as a key intermediate, detailing its own efficient, gram-scale biocatalytic synthesis. Furthermore, we will provide protocols for its subsequent transformations into other synthetically useful chiral molecules, such as epoxides, and discuss its potential as a scaffold for developing chiral ligands for asymmetric catalysis. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.
Introduction: The Central Role of Chiral Diols
Chiral 1,2-diols are ubiquitous structural motifs in a vast array of natural products and are indispensable as chiral building blocks for the synthesis of diverse enantiopure chemicals.[1] Their utility stems from the two vicinal hydroxyl groups, which provide reactive handles for a multitude of chemical transformations. This allows them to be strategically employed as:
-
Chiral Auxiliaries: Temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.
-
Chiral Ligands: Modified to coordinate with metal catalysts, thereby creating a chiral environment that induces enantioselectivity in reactions like hydrogenation, oxidation, and carbon-carbon bond formation.[1]
-
Chiral Building Blocks: Used as enantiopure starting materials where their inherent stereochemistry is carried through a synthetic sequence to establish the chirality of the final target molecule.
This compound, hereafter referred to as (R)-pCPED, excels in this third category. Its most notable application is as a key precursor in the synthesis of the neuroprotective agent (R)-Eliprodil, an antagonist of the N-methyl-D-aspartate (NMDA) receptor whose biological activity resides almost exclusively in the (R)-enantiomer.[1][2] The efficiency and stereochemical fidelity of any synthesis depend critically on the availability of such chiral precursors in high enantiomeric purity. The following sections detail the state-of-the-art methods to produce and utilize (R)-pCPED.
Application I: Enantiopure (R)-pCPED as a Synthetic Target
The most direct "application" of (R)-pCPED is its own synthesis in a highly pure form, making it available as a reliable chiral starting material. While classical resolutions are possible, a more elegant and efficient approach is the enantioconvergent hydrolysis of inexpensive racemic 4-chlorostyrene oxide (rac-pCSO).
Mechanistic Principle: Dual-Enzyme Enantioconvergent Hydrolysis
This process utilizes a pair of epoxide hydrolase (EH) enzymes with complementary regio- and enantioselectivities.[2][3] One EH selectively hydrolyzes the (S)-enantiomer of the epoxide to the (R)-diol, while the second EH hydrolyzes the (R)-enantiomer, also to the same (R)-diol. This strategy allows for a theoretical yield of 100% of a single enantiomeric product from a racemic starting material, a significant advantage over kinetic resolutions which have a maximum theoretical yield of 50%.
The workflow can be visualized as follows:
Figure 1: Enantioconvergent hydrolysis workflow.
Quantitative Data: Optimized Gram-Scale Biocatalysis
Research has focused on optimizing this biotransformation for industrial-scale production. The following data summarizes the results from a gram-scale synthesis using recombinant E. coli cells expressing two different epoxide hydrolases.[2][3][4]
| Parameter | Value | Reference |
| Substrate | rac-4-chlorostyrene oxide (rac-pCSO) | [2][3] |
| Substrate Conc. | 300 mM | [2][3] |
| Reaction Time | 5 hours | [2][3] |
| Yield | 93.4% | [2][3] |
| Enantiomeric Excess (ee) | 87.8% | [2][3] |
| Space-Time Yield | 8.63 g/L/h | [2][3] |
Detailed Protocol: Biocatalytic Synthesis of (R)-pCPED
This protocol is adapted from the gram-scale synthesis described by Zhang et al.[2][3][4]
Materials:
-
Recombinant E. coli cells expressing PvEH1Z4X4-59 (wet cells)
-
Recombinant E. coli cells expressing RpEHF361V (wet cells)
-
rac-4-chlorostyrene oxide (rac-pCSO)
-
Tween-20
-
Phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare 100 mL of a 4% (v/v) Tween-20/phosphate buffer solution (100 mM, pH 7.0).
-
Cell Suspension: Add the recombinant E. coli cells expressing the two epoxide hydrolases in a 20:1 wet cell weight ratio of E. coli/pveh1z4x4-59 to E. coli/rpehF361V. Ensure the cells are thoroughly suspended.
-
Substrate Addition: Add rac-pCSO to the cell suspension to a final concentration of 300 mM.
-
Reaction: Stir the mixture at 25°C for 5 hours. Monitor the reaction progress by taking aliquots and analyzing by chiral HPLC to determine the conversion and enantiomeric excess of the product.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography to afford pure (R)-pCPED. The isolated yield after purification is typically around 81%.[2]
Application II: (R)-pCPED as a Chiral Precursor
Once synthesized, the primary utility of (R)-pCPED is as a chiral building block. Its vicinal diol functionality can be readily converted into other useful groups while retaining the stereochemical integrity. A key transformation is its conversion to the corresponding chiral epoxide, (R)-4-chlorostyrene oxide, a versatile intermediate for introducing the chiral phenylethanolamine moiety.
Mechanistic Principle: One-Pot Diol-to-Epoxide Conversion
The conversion of a 1,2-diol to an epoxide is a classical transformation that proceeds via a two-step sequence within a single pot: activation of one hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the adjacent hydroxyl group's alkoxide. A common method involves in-situ tosylation followed by base-mediated cyclization.[5]
Figure 2: General pathway for diol to epoxide conversion.
Representative Protocol: Synthesis of (R)-4-chlorostyrene oxide
Disclaimer: This is a representative protocol based on established methods for converting 1,2-diols to epoxides.[1][5] Optimization may be required for this specific substrate.
Materials:
-
This compound ((R)-pCPED)
-
Tosyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve (R)-pCPED (1.0 eq) in a minimal amount of anhydrous pyridine and dilute with anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Tosylation: Slowly add a solution of tosyl chloride (1.05 eq) in anhydrous THF to the stirred diol solution. Allow the reaction to stir at 0 °C and warm slowly to room temperature while monitoring by TLC for the consumption of the starting material and formation of the monotosylate intermediate.
-
Cyclization: Cool the reaction mixture back to 0 °C. Cautiously add sodium hydride (1.2 eq) portion-wise. (Caution: H₂ gas evolution) .
-
Reaction Completion: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete conversion to the epoxide.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude epoxide can be purified by silica gel column chromatography or distillation under reduced pressure.
Application III: Precursor to Chiral Ligands (Prospective)
Beyond its role as a structural precursor, the C₂ symmetry and defined stereochemistry of (R)-pCPED make it an attractive scaffold for the synthesis of chiral ligands for transition-metal catalysis. The hydroxyl groups can be readily functionalized to introduce coordinating atoms like phosphorus.
Mechanistic Principle: Synthesis of Chiral Diphosphinite Ligands
A common strategy to prepare chiral diphosphine or diphosphinite ligands from 1,2-diols involves a two-step process: activation of the hydroxyls (e.g., conversion to a ditosylate or dimesylate) followed by nucleophilic substitution with a metal phosphide reagent, such as lithium diphenylphosphide (LiPPh₂).[6] Alternatively, for diphosphinites, the diol can be directly reacted with a chlorophosphine in the presence of a base.
Sources
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- 4. Gram-Scale Synthesis of (R) -P- Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: (1R)-1-(4-chlorophenyl)-1,2-ethanediol as a Chiral Precursor for Asymmetric Catalysis
Introduction: Beyond a Building Block—A Gateway to Asymmetric Control
In the landscape of modern stereoselective synthesis, chiral 1,2-diols are foundational pillars.[1] Among these, (1R)-1-(4-chlorophenyl)-1,2-ethanediol stands out not merely as a chiral building block for target molecules but as a versatile precursor to powerful tools of asymmetric control.[1] Its rigid, stereochemically defined backbone provides an ideal scaffold for the synthesis of high-performance chiral ligands and catalysts. This guide moves beyond its application as a simple synthetic intermediate to explore its role as a foundational chiral auxiliary element in the design of catalytic systems for asymmetric transformations.
The core utility of this compound in this context lies in its two hydroxyl groups. These reactive handles allow for straightforward derivatization, enabling its incorporation into more complex molecular architectures that can create a potent chiral environment around a metal center.[1] This document provides a detailed protocol for the synthesis of a C₂-symmetric diphosphinite ligand derived from this diol and its subsequent application in a model asymmetric hydrogenation reaction, a cornerstone of pharmaceutical and fine chemical manufacturing.
Core Principle: From Chiral Diol to Chiral Ligand
The transformation of this compound into a chiral ligand is a key strategy for harnessing its stereochemical information. Chiral diols are frequently used as precursors for ligands in transition metal-catalyzed reactions.[1] By converting the hydroxyl groups into coordinating moieties, such as phosphinites, one can create a bidentate ligand that forms a stable, chiral complex with a metal catalyst (e.g., Rhodium, Ruthenium).
The stereochemistry of the diol dictates the spatial arrangement of the ligand around the metal, creating a chiral pocket. This pocket forces an incoming prochiral substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. The 4-chlorophenyl group provides steric bulk and electronic modification that can further enhance the selectivity of the catalytic system.
Protocol I: Synthesis of a Chiral Diphosphinite Ligand
This protocol details the synthesis of (4R,5R)-2,2-dimethyl-4,5-bis(diphenylphosphinoxy)-1,3-dioxolane from this compound. The initial step involves the protection of the diol as an acetonide to create a rigid cyclic structure, followed by phosphinylation.
Step 1: Acetonide Protection of this compound
Rationale: Protection of the diol with acetone (as 2,2-dimethoxypropane) forms a rigid 1,3-dioxolane ring. This conformational rigidity is crucial for transmitting the chiral information effectively during the catalytic reaction by locking the orientation of the subsequent phosphinite groups.
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (PTSA)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.02 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetonide-protected diol, which can often be used in the next step without further purification.
Step 2: Diphosphinylation
Rationale: The free hydroxyl groups of the protected diol are converted to diphenylphosphinite esters. This step introduces the phosphorus atoms that will coordinate to the metal center. Chlorodiphenylphosphine is a highly reactive reagent for this transformation.
Materials:
-
Acetonide-protected this compound (from Step 1)
-
Chlorodiphenylphosphine
-
Triethylamine (Et₃N, anhydrous)
-
Toluene (anhydrous)
-
Degassed water
Procedure:
-
Dissolve the acetonide-protected diol (1.0 eq) in anhydrous toluene under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous triethylamine (2.5 eq).
-
Slowly add chlorodiphenylphosphine (2.2 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the careful addition of degassed water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting crude diphosphinite ligand by column chromatography on silica gel (using a deoxygenated solvent system, e.g., hexanes/ethyl acetate with 1% triethylamine).
Visualization of Ligand Synthesis Workflow
Caption: Workflow for the synthesis of the chiral diphosphinite ligand.
Protocol II: Application in Asymmetric Hydrogenation
This protocol describes the use of the newly synthesized chiral ligand in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin, methyl α-acetamidoacrylate, a standard substrate for evaluating hydrogenation catalysts.
In-situ Catalyst Formation and Hydrogenation
Rationale: The active catalyst is typically formed in-situ by reacting the chiral diphosphinite ligand with a rhodium precursor like [Rh(COD)₂]BF₄. This complex then coordinates with the olefin substrate. Hydrogen adds across the double bond from the face sterically favored by the chiral ligand, inducing high enantioselectivity.
Materials:
-
Synthesized Diphosphinite Ligand
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Methyl α-acetamidoacrylate (prochiral substrate)
-
Methanol (degassed, anhydrous)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Experimental Parameters Table:
| Parameter | Value | Rationale |
| Substrate Concentration | 0.1 M | A standard concentration for laboratory-scale reactions. |
| Substrate-to-Catalyst Ratio | 100:1 to 1000:1 | High ratio demonstrates catalyst efficiency. Start with 100:1 for optimization. |
| Ligand-to-Metal Ratio | ~1.1 : 1 | A slight excess of ligand ensures full coordination to the rhodium center. |
| Solvent | Methanol (Degassed) | Common solvent for hydrogenation, solubilizes both substrate and catalyst. Degassing is critical. |
| Temperature | 25 °C | Mild conditions are often sufficient and prevent potential side reactions or catalyst decomposition. |
| Hydrogen Pressure | 1-10 bar (15-150 psi) | Higher pressure can increase reaction rate but may affect selectivity. 5 bar is a good starting point. |
| Reaction Time | 1-24 hours | Monitored by TLC or GC until substrate consumption is complete. |
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add the chiral diphosphinite ligand (0.011 mmol, 1.1 eq) and [Rh(COD)₂]BF₄ (0.01 mmol, 1.0 eq) to a Schlenk flask. Add degassed, anhydrous methanol (5 mL) and stir for 20-30 minutes. The solution should turn a clear, orange-red color, indicating complex formation.
-
Reaction Setup: In a separate flask, dissolve methyl α-acetamidoacrylate (1.0 mmol, 100 eq) in degassed methanol (5 mL).
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the pre-formed catalyst solution into the autoclave.
-
Seal the autoclave. Purge the system with hydrogen gas 3-5 times.
-
Pressurize the vessel to the desired pressure (e.g., 5 bar) and begin vigorous stirring.
-
Maintain the reaction at 25 °C and monitor for hydrogen uptake. The reaction is typically complete within 12 hours.
-
Workup and Analysis: Once the reaction is complete, carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.
-
The enantiomeric excess (ee) of the product, N-acetylalanine methyl ester, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.
Visualization of Catalytic Cycle
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Trustworthiness: Self-Validating Systems
The protocols described are designed to be self-validating. The successful synthesis of the ligand can be confirmed by standard analytical techniques such as ³¹P NMR, which will show a characteristic signal for the phosphinite, and ¹H NMR to confirm the integrity of the diol backbone. For the catalytic protocol, the ultimate validation is the measurement of enantiomeric excess. A high 'ee' value (typically >90%) confirms that the chiral information from the this compound was successfully transferred through the ligand to control the stereochemical outcome of the hydrogenation. Running a control reaction without the chiral ligand would result in a racemic product (0% ee), confirming the ligand's essential role.
References
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Protocol for the Asymmetric Synthesis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol via Sharpless Catalysis
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive and technically detailed protocol for the enantioselective synthesis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol, a valuable chiral building block in pharmaceutical development.[1][2] The methodology is centered on the robust and highly predictable Sharpless Asymmetric Dihydroxylation (SAD) of 4-chlorostyrene. We delve into the mechanistic underpinnings of the catalytic cycle, provide a validated, step-by-step experimental procedure, and outline methods for purification and stereochemical characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation.
Scientific Introduction & Strategic Approach
Chiral vicinal diols are ubiquitous structural motifs in a vast array of biologically active molecules and are considered cornerstone intermediates in medicinal chemistry.[3] Their stereochemically defined hydroxyl groups offer versatile handles for constructing complex molecular architectures. The title compound, this compound, is a key precursor in the synthesis of important pharmaceutical agents, such as the neuroprotective drug (R)-eliprodil, where the biological activity is critically dependent on the correct enantiomer.[2]
The synthesis of such enantiopure compounds presents a significant challenge.[4] Among the available synthetic strategies, the Sharpless Asymmetric Dihydroxylation (SAD) stands as a paramount achievement in asymmetric catalysis, earning K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry.[5][6] This method allows for the direct, highly enantioselective conversion of prochiral alkenes into vicinal diols with predictable stereochemistry.[7][8]
Our strategic approach employs the commercially available reagent mixture, AD-mix-β, which simplifies the procedure while maintaining high fidelity. This mixture contains the osmium catalyst (as K₂OsO₂(OH)₄), a stoichiometric re-oxidant (K₃Fe(CN)₆), base (K₂CO₃), and the critical chiral ligand ((DHQD)₂PHAL).[5][9] The use of a catalytic amount of the highly toxic and expensive osmium tetroxide, regenerated in situ by the co-oxidant, is a key feature that makes this reaction practical and cost-effective.[5][10]
The Catalytic Engine: Mechanism of the Sharpless Asymmetric Dihydroxylation
The remarkable enantioselectivity of the SAD reaction is governed by a well-studied catalytic cycle.[5] The process begins with the formation of a chiral complex between osmium tetroxide and the dihydroquinidine-based ligand ((DHQD)₂PHAL in AD-mix-β).[9] This complex then undergoes a [3+2] cycloaddition with the alkene's π-system.[5][11] The bulky chiral ligand creates a well-defined binding pocket that forces the alkene to approach the osmium from a specific face, thereby dictating the stereochemical outcome.
For 4-chlorostyrene, using the (DHQD)₂PHAL ligand (in AD-mix-β) directs the oxidation to the β-face of the double bond, yielding the desired (1R)-diol.[9] Following the cycloaddition, the resulting osmate ester is hydrolyzed to release the diol product. The reduced osmium(VI) species is then re-oxidized to the active osmium(VIII) state by the stoichiometric oxidant, potassium ferricyanide, allowing the catalytic cycle to continue.[5][11]
Caption: Fig. 2: Experimental Workflow from Setup to Final Product.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (7.0 g). Add a 1:1 mixture of tert-butanol and water (50 mL total). Stir the slurry vigorously in an ice bath until the temperature reaches 0°C and the mixture turns a pale yellow/green.
-
Substrate Addition: Add 4-chlorostyrene (0.69 g, 5.0 mmol) to the cold, stirring slurry in one portion. The flask should be loosely capped to avoid pressure buildup but prevent evaporation.
-
Reaction Progress: Continue to stir the reaction vigorously at 0°C. The color of the mixture will typically change to a darker orange-brown as the reaction proceeds. Monitor the reaction by thin-layer chromatography (TLC) (e.g., using 3:7 Ethyl Acetate/Hexanes as eluent) until the 4-chlorostyrene spot is no longer visible (typically 6-24 hours).
-
Quenching: Once the reaction is complete, quench it by slowly adding solid sodium sulfite (7.5 g) while the mixture is still cold. Remove the ice bath and allow the flask to warm to room temperature. Stir for at least 1 hour. The color should fade to a pale yellow or light brown.
-
Extraction: Add ethyl acetate (100 mL) to the flask and stir for several minutes. Transfer the mixture to a separatory funnel. The layers may be difficult to separate; allow them to stand. Remove the aqueous layer and extract it two more times with ethyl acetate (25 mL each).
-
Washing and Drying: Combine all organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product as a white or off-white solid.
Purification and Characterization
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing to 50% EtOAc) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.
-
Final Product: Evaporation of the solvent from the pure fractions should yield this compound as a white crystalline solid. The expected melting point is 83-84°C. [12]
Characterization and Quality Control
A self-validating protocol requires rigorous characterization to confirm structure and stereochemical purity.
-
Structural Confirmation (NMR Spectroscopy): The identity and purity of the product can be confirmed using ¹H and ¹³C NMR spectroscopy. [1][13]The spectra should be consistent with the structure of 1-(4-chlorophenyl)-1,2-ethanediol.
-
Enantiomeric Excess (ee) Determination: The stereochemical integrity of the product is the most critical parameter. Enantiomeric excess must be determined using chiral High-Performance Liquid Chromatography (HPLC). [1][4][14] * Typical Conditions: A chiral column (e.g., Chiralcel OD-H or similar) with a mobile phase of isopropanol in hexanes is commonly used.
-
Analysis: A racemic sample of 1-(4-chlorophenyl)-1,2-ethanediol should be injected first to determine the retention times of both enantiomers. The analysis of the synthesized product should show a major peak corresponding to the (1R)-enantiomer and a minor peak for the (1S)-enantiomer. High enantiomeric excesses (>95% ee) are expected for this reaction. [6][15]
-
Conclusion
The Sharpless Asymmetric Dihydroxylation provides a highly reliable, efficient, and stereocontrolled route to this compound. By following this detailed protocol and adhering to the stringent safety precautions required for handling osmium-based reagents, researchers can confidently produce this valuable chiral intermediate in high yield and excellent enantiopurity. The predictability of the SAD reaction makes it an indispensable tool in modern synthetic and medicinal chemistry.
References
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Wikipedia. Sharpless asymmetric dihydroxylation. [Online] Available at: [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Online] Available at: [Link]
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Forschungszentrum Jülich. Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. [Online] Available at: [Link]
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Yale Environmental Health & Safety. Osmium Tetroxide. [Online] Available at: [Link]
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Grok. Sharpless asymmetric dihydroxylation. [Online] Available at: [Link]
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Connecticut College. Osmium Tetroxide Procedures. [Online] Available at: [Link]
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Dartmouth College Environmental Health and Safety. Osmium Tetroxide. [Online] Available at: [Link]
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NPTEL Archive. 1.1.3 Sharpless Asymmetric Dihydroxylation. [Online] Available at: [Link]
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PubMed Central (PMC). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. [Online] Available at: [Link]
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PubMed Central (PMC). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Online] Available at: [Link]
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Chem-Station International Edition. Sharpless Asymmetric Dihydroxylation (Sharpless AD). [Online] Available at: [Link]
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University of Tennessee Health Science Center. Standard Operating Procedure for Osmium Tetroxide. [Online] Available at: [Link]
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RSC Publishing. Recent progress in selective functionalization of diols via organocatalysis. [Online] Available at: [Link]
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Agar Scientific. Osmium Tetroxide Handling Brochure. [Online] Available at: [Link]
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Organic Chemistry Portal. Enantioselective Synthesis of 1,5-anti- and 1,5-syn-Diols Using a Highly Diastereoselective One-Pot Double Allylboration Reaction Sequence. [Online] Available at: [Link]
-
ResearchGate. Cooperative catalysis for the asymmetric functionalization of vicinal diols. [Online] Available at: [Link]
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PubMed Central (PMC). Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. [Online] Available at: [Link]
-
MDPI. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Online] Available at: [Link]
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ResearchGate. A one-pot diastereoselective synthesis of 1,3-diols and 1,3,5-triols via cascade reactions of arylalkynyl Grignard reagents with enol esters. [Online] Available at: [Link]
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ResearchGate. Chirality transfer from chiral diol and late-stage drug molecule functionalization. [Online] Available at: [Link]
-
National Institutes of Health (NIH). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. [Online] Available at: [Link]
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Frontiers. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. [Online] Available at: [Link]
-
ResearchGate. Purification of diols from aqueous and organic systems in comparison. [Online] Available at: [Link]
-
National Institutes of Health (NIH). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Online] Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Emerging Applications of Chiral Switching in Drug Discovery and Development. [Online] Available at: [Link]
-
PubChem. 1-(4-Chlorophenyl)ethane-1,2-diol. [Online] Available at: [Link]
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ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Online] Available at: [Link]
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University of York. Catalytic Asymmetric Dihydroxylation. [Online] Available at: [Link]
-
YouTube. Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Online] Available at: [Link]
-
SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol. [Online] Available at: [Link]
-
Chemical Science (RSC Publishing). Strategies for chiral separation: from racemate to enantiomer. [Online] Available at: [Link]
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ResearchGate. The Significance of Chirality in Drug Design and Development. [Online] Available at: [Link]
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Chiralpedia. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. [Online] Available at: [Link]
-
Juniper Publishers. Role of Chirality in Drugs. [Online] Available at: [Link]
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The Strategic Application of (1R)-1-(4-chlorophenyl)-1,2-ethanediol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Imperative of Chirality in Drug Design
In the intricate landscape of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is paramount. Biological systems, being inherently chiral, often exhibit starkly different responses to enantiomers of the same drug molecule. This necessitates a paradigm shift from racemic mixtures to enantiomerically pure active pharmaceutical ingredients (APIs). The use of chiral building blocks, or synthons, has emerged as a cornerstone of modern drug discovery, enabling the precise and efficient construction of complex, stereochemically defined molecules.[1] These pre-formed chiral entities streamline synthetic routes, reduce the reliance on often arduous chiral separations, and ultimately accelerate the development of safer and more efficacious medicines.
This guide focuses on a particularly valuable chiral building block: (1R)-1-(4-chlorophenyl)-1,2-ethanediol . We will explore its intrinsic chemical virtues and detail its strategic application in the synthesis of medicinally relevant compounds, supported by actionable protocols and mechanistic insights.
This compound: A Profile of a Versatile Chiral Synthon
This compound is a chiral diol distinguished by a specific stereocenter and two hydroxyl groups that serve as versatile handles for a wide array of chemical transformations.[1] Its utility in medicinal chemistry is underpinned by several key features:
-
Defined Stereochemistry: The (R)-configuration at the C1 position provides a fixed stereochemical anchor, crucial for building molecules with precise three-dimensional architectures required for selective interaction with biological targets.
-
Ortho-Para Directing Chlorophenyl Group: The 4-chlorophenyl moiety influences the electronic properties of the molecule and provides a site for further functionalization through aromatic substitution reactions.
-
Reactive Diol Functionality: The vicinal diol is the primary site of reactivity, allowing for a diverse range of transformations including oxidation, esterification, etherification, and conversion to other functional groups such as amino alcohols and epoxides.
Core Application I: Synthesis of Neuroprotective Agents - The Case of (R)-Eliprodil
A prominent application of this compound is as a key intermediate in the synthesis of the neuroprotective agent (R)-Eliprodil .[2][3] Eliprodil is an antagonist of the NR2B subtype of the NMDA receptor and has been investigated for the treatment of ischemic stroke and other neurological disorders.[3] Crucially, the biological activity of eliprodil resides almost exclusively in its (R)-enantiomer, underscoring the importance of an enantioselective synthesis route that relies on a chiral precursor like this compound.[2]
The synthetic strategy involves the conversion of the diol to a chiral amino alcohol, which then serves as the core of the eliprodil molecule.
Visualizing the Synthetic Pathway to a Key Eliprodil Intermediate
Caption: Synthetic pathway from the diol to a key amino alcohol intermediate for Eliprodil.
Core Application II: A Gateway to Chiral Amino Alcohols
The conversion of 1,2-diols to 1,2-amino alcohols is a fundamental and highly valuable transformation in medicinal chemistry.[4] Chiral amino alcohols are prevalent structural motifs in a vast number of natural products and pharmaceuticals, including beta-blockers, antiviral agents, and chiral catalysts. This compound serves as an excellent starting material for the synthesis of the corresponding (1R, 2S)-2-amino-1-(4-chlorophenyl)ethanol, a versatile intermediate for further elaboration.
The most common synthetic route involves a two-step process with an inversion of configuration at one of the stereocenters, typically achieved through nucleophilic substitution of a sulfonate ester with an azide anion, followed by reduction.
General Workflow for Diol to Amino Alcohol Conversion
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Application Notes & Protocols: (1R)-1-(4-chlorophenyl)-1,2-ethanediol as a Versatile Chiral Building Block
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (1R)-1-(4-chlorophenyl)-1,2-ethanediol. This chiral diol is a highly valuable and versatile building block in modern asymmetric synthesis. We will delve into its synthesis, key applications, and provide detailed, field-proven protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Chiral Vicinal Diols
Chiral vicinal diols are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] Their stereochemically defined hydroxyl groups provide crucial handles for constructing complex molecular architectures with precise three-dimensional orientations. The ability to control stereochemistry is paramount in drug development, as often only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[2]
This compound, hereafter referred to as (R)-pCPED, has emerged as a particularly important chiral building block.[2][3] Its utility stems from the presence of two reactive hydroxyl groups on a stereochemically defined backbone, coupled with the electronic and steric influence of the 4-chlorophenyl group. This guide will explore the synthesis of (R)-pCPED and its application in the construction of high-value, enantiomerically pure compounds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 152142-03-5 | [2][4] |
| Molecular Formula | C₈H₉ClO₂ | [4][5] |
| Molecular Weight | 172.61 g/mol | [4][5] |
| Melting Point | 83-84°C | [6] |
| Boiling Point | 333°C | [6] |
| Density | 1.328 g/cm³ | [6] |
| Storage Temperature | 2-8°C | [6] |
Synthesis of this compound: A Biocatalytic Approach
While several chemical methods exist for the synthesis of chiral diols, enzymatic catalysis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental impact.[1][7][8] A highly efficient and enantioselective method for producing (R)-pCPED is through the enantioconvergent hydrolysis of racemic 4-chlorostyrene oxide (rac-pCSO) using a dual-enzyme system.[2][3][9]
This biocatalytic approach utilizes two epoxide hydrolases with complementary regioselectivities. One enzyme preferentially hydrolyzes one enantiomer of the epoxide to the (R)-diol, while the second enzyme converts the other epoxide enantiomer also into the desired (R)-diol.[2][9] This strategy allows for a theoretical yield of 100% for the desired enantiomer from a racemic starting material.
3.1. Workflow for Biocatalytic Synthesis of (R)-pCPED
Caption: Biocatalytic synthesis workflow for (R)-pCPED.
3.2. Detailed Protocol: Gram-Scale Synthesis of (R)-pCPED
This protocol is adapted from an optimized bi-enzymatic synthesis process.[2][3]
Materials:
-
Recombinant E. coli cells expressing epoxide hydrolases (e.g., a mutant of Phaseolus vulgaris EH1 and a mutant of Rhodotorula paludigena RpEH)[3]
-
Racemic 4-chlorostyrene oxide (rac-pCSO)
-
Phosphate buffer (100 mM, pH 7.0)
-
Tween-20
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Equipment:
-
Shaking incubator
-
Centrifuge
-
Reaction vessel with temperature control and stirring
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Procedure:
-
Cell Preparation: Culture the recombinant E. coli strains expressing the respective epoxide hydrolases. Harvest the cells by centrifugation and wash them with phosphate buffer. The cell paste can be used directly.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mL reaction mixture containing 4% (v/v) Tween-20 in 100 mM phosphate buffer (pH 7.0). Add the wet cells of the two recombinant E. coli strains in an optimized weight ratio (e.g., 20:1 of the two specified mutants).[3]
-
Substrate Addition: Add 300 mM of rac-pCSO to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 25°C with agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of the substrate and the enantiomeric excess of the product. The reaction is typically complete within 5 hours.[3]
-
Extraction: Once the reaction is complete, extract the product from the aqueous phase with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure (R)-pCPED.
-
Analysis: Determine the final yield and confirm the enantiomeric excess of the purified product using chiral HPLC.
Expected Results: This optimized protocol can achieve a yield of over 90% and an enantiomeric excess of approximately 88%.[3]
Applications in Asymmetric Synthesis
(R)-pCPED is a versatile chiral building block with broad applications in the synthesis of complex molecules.[2] Its two hydroxyl groups can be selectively functionalized, allowing for the introduction of various functionalities and the construction of new stereocenters.
4.1. Key Intermediate in the Synthesis of HIV Protease Inhibitors
A prominent application of (R)-pCPED is in the synthesis of HIV protease inhibitors like Amprenavir and its prodrug, Fosamprenavir.[10][11][12][13] These drugs are crucial components of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[10] The synthesis of these complex molecules relies on the stereochemical integrity of the chiral building blocks used.
The synthesis of the core of Amprenavir involves the conversion of (R)-pCPED into a chiral epoxide, which then undergoes a ring-opening reaction with a suitable amine. The 4-chlorophenyl group is a key structural feature of the final drug molecule.
4.2. Synthesis of Chiral Ligands and Catalysts
The inherent chirality of (R)-pCPED makes it and its derivatives excellent candidates for the development of chiral ligands and organocatalysts.[2] The hydroxyl groups can be readily modified to introduce coordinating atoms like phosphorus or nitrogen, which can then be used to form complexes with transition metals for asymmetric catalysis.[2] These catalytic systems are instrumental in a wide range of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.[2]
4.3. Synthesis of Enantiopure Oxygen-Containing Heterocycles
(R)-pCPED can serve as a precursor for the synthesis of enantiopure (R)-4-chlorostyrene oxide.[2] This chiral epoxide is a valuable intermediate in its own right, participating in a variety of nucleophilic ring-opening reactions to generate a diverse range of enantiomerically enriched compounds.
Protocol: Derivatization of (R)-pCPED for Chiral Ligand Synthesis
This protocol outlines a general procedure for the derivatization of (R)-pCPED to form a chiral phosphinite ligand, a common class of ligands for asymmetric catalysis.
Materials:
-
This compound ((R)-pCPED)
-
Anhydrous toluene
-
Triethylamine
-
Chlorodiphenylphosphine
-
Anhydrous diethyl ether
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk line or glovebox
-
Dry glassware
-
Magnetic stirrer
-
Syringes
Procedure:
-
Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Dissolution: Dissolve (R)-pCPED (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Addition of Phosphine: Cool the solution to 0°C and slowly add chlorodiphenylphosphine (2.1 equivalents) via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with anhydrous diethyl ether.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude chiral phosphinite ligand.
-
Purification: The crude ligand can be purified by recrystallization or chromatography under an inert atmosphere if necessary.
Caption: Workflow for chiral phosphinite ligand synthesis.
Conclusion
This compound is a chiral building block of significant value in modern organic synthesis. Its efficient, enantioselective synthesis via biocatalytic methods makes it readily accessible for a wide range of applications. From its crucial role in the synthesis of life-saving pharmaceuticals to its use in the development of novel chiral catalysts, (R)-pCPED provides a robust platform for the construction of complex, enantiomerically pure molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
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- RSC Publishing. (2012, January 5). Dicarbonyl reduction by single enzyme for the preparation of chiral diols.
- ACS Publications. (n.d.). Stereoselective Oxidation of Aryl-Substituted Vicinal Diols into Chiral α-Hydroxy Aldehydes by Re-Engineered Propanediol Oxidoreductase.
- CORE. (n.d.). Stereoselective synthesis of vicinal diols with enzymatic cascade reactions.
- BIOTRANS 2023. (n.d.). 1-pot 2-step enzymatic synthesis for chiral diols - Enzyme engineering combined with reaction optimization and process developme.
- MDPI. (n.d.). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases.
- BIOTRANS 2023. (n.d.). Production of selected chiral diols via synthetic enzymes cascade in unconventional media.
- Biosynth. (n.d.). (1R)-1-(4-Chlorophenyl)ethane-1,2-diol | 152142-03-5 | CGA14203.
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- ChemicalBook. (n.d.). This compound CAS.
- ResearchGate. (2025, August 6). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases.
- PubChem. (n.d.). 1-(4-Chlorophenyl)ethane-1,2-diol.
- NCBI Bookshelf. (2017, September 1). Fosamprenavir.
- Northwestern Scholars. (2017, January 1). Fosamprenavir.
- PubMed. (n.d.). Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir.
- PubMed. (n.d.). Clinical pharmacology and pharmacokinetics of amprenavir.
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- 4. biosynth.com [biosynth.com]
- 5. 1-(4-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101107 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Fosamprenavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Setup for Reactions Involving (1R)-1-(4-chlorophenyl)-1,2-ethanediol
Introduction: The Strategic Importance of a Chiral Diol
(1R)-1-(4-chlorophenyl)-1,2-ethanediol is a chiral vicinal diol of significant value in synthetic organic chemistry. Its stereochemically defined structure, featuring two adjacent hydroxyl groups on an ethyl backbone attached to a 4-chlorophenyl ring, makes it a versatile chiral precursor.[1] The primary utility of this compound lies in its role as a building block for constructing more complex, enantiopure molecules, which is a critical requirement in the development of pharmaceuticals and other bioactive compounds.[1] For instance, it serves as a key intermediate in the synthesis of neuroprotective agents like (R)-eliprodil, where the biological activity is intrinsically linked to a specific enantiomer.[2][3]
This guide provides a comprehensive overview of the synthesis, key reactions, and analytical validation of this compound. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to not only execute the procedures but also to understand the causality behind each experimental choice.
Physicochemical Properties & Safety Data
A foundational understanding of a reagent's properties is paramount for safe and effective handling.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | [4][5] |
| Molecular Weight | 172.61 g/mol | [4][5] |
| Melting Point | 83-84 °C | [6] |
| Appearance | White to off-white solid | |
| CAS Number | 152142-03-5 | [4] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| GHS Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [4] |
Enantioselective Synthesis: The Sharpless Asymmetric Dihydroxylation
The most reliable and widely cited method for producing enantiopure vicinal diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation.[7][8][9] This Nobel Prize-winning methodology utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation.
The choice of ligand is the critical control element. For the synthesis of the (1R)-diol from 4-chlorostyrene, the AD-mix-β formulation, which contains the (DHQD)₂PHAL ligand, is required.[8][10] The ligand forms a chiral complex with the osmium tetroxide, creating an asymmetric environment that favors attack on one face of the alkene over the other.[7] A stoichiometric co-oxidant, typically potassium ferricyanide, is used to regenerate the Os(VIII) catalyst, allowing the reaction to proceed with only a catalytic amount of the highly toxic osmium.[8]
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Protocol 2.1: Synthesis via Sharpless Asymmetric Dihydroxylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) to a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). Stir the mixture at room temperature until both phases are clear. Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Add 4-chlorostyrene (1.0 mmol) to the cooled, stirring mixture. For some substrates, adding methanesulfonamide (1.0 eq) can accelerate the reaction.[8]
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The orange-brown mixture will gradually turn clearer. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The diol product will have a much lower Rf value than the starting styrene. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes.
-
Extraction: Add ethyl acetate to the flask. Separate the organic layer, and then extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash with 2M HCl, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound as a white solid.
Key Synthetic Transformations of the Diol
The two hydroxyl groups are reactive handles that allow for a variety of subsequent transformations.[1]
Oxidative Cleavage to 4-Chlorobenzaldehyde
Vicinal diols can be cleanly cleaved between the two carbon atoms bearing the hydroxyl groups using an oxidizing agent like sodium periodate (NaIO₄) or periodic acid (HIO₄).[11] This reaction is highly specific for 1,2-diols and is a valuable synthetic tool. The reaction proceeds through a cyclic periodate ester intermediate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. biosynth.com [biosynth.com]
- 5. 1-(4-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 152142-03-5 [m.chemicalbook.com]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
Welcome to the technical support center for the purification of (1R)-1-(4-chlorophenyl)-1,2-ethanediol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral diol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and overcome challenges in your purification workflows.
Introduction: The Critical Role of Purity in Chiral Diol Applications
This compound is a vital chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical integrity is paramount, as the biological activity of its downstream products is often enantiomer-dependent. Impurities, whether they are the opposite enantiomer, starting materials, or byproducts, can have significant consequences on the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable purification methods are not just a matter of good chemistry; they are a prerequisite for meaningful and reproducible research and development.
This guide will delve into the most common purification techniques for this compound: chiral chromatography, recrystallization, and silica gel chromatography. We will explore the nuances of each method and provide practical solutions to common problems.
Section 1: Chiral Chromatography - The Gold Standard for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for both analytical determination of enantiomeric excess (ee) and preparative separation of enantiomers. These methods rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Experimental Protocol: Chiral SFC for this compound
A study on the chiral analysis and separation of 1-(4-chlorophenyl)ethane-1,2-diol demonstrated that SFC offers superior resolution and faster analysis times compared to UPLC[1].
Table 1: Optimized Chiral SFC Method Parameters [1]
| Parameter | Value |
| Stationary Phase | Not explicitly stated, but polysaccharide-based CSPs are common. |
| Mobile Phase | 90% CO2 and 10% methanol with 10 mM ammonium acetate |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Back Pressure | 1800 psi |
| Detection | 220 nm |
Troubleshooting Chiral Chromatography
Q1: I am not getting baseline separation of the enantiomers. What can I do?
A1: Achieving baseline separation is crucial for accurate quantitation and effective preparative purification. If you are experiencing poor resolution, consider the following, moving from simple adjustments to more significant changes:
-
Optimize the Mobile Phase:
-
Normal Phase (HPLC/SFC): The ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, CO2) is critical. A systematic approach is to screen different ratios (e.g., 95:5, 90:10, 85:15 hexane:isopropanol). Sometimes, a very small change can have a large impact on resolution.
-
Additives: For basic or acidic compounds, adding a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) can improve peak shape and resolution[2]. For neutral compounds like your diol, this is less likely to be the primary solution but can be explored.
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
-
Temperature: Decreasing the column temperature generally increases chiral selectivity by enhancing the weaker bonding forces responsible for separation. However, this may also increase analysis time and backpressure.
-
-
Consider a Different Chiral Stationary Phase (CSP):
-
The "lock and key" interaction between the analyte and the CSP is highly specific. If optimization of the mobile phase and conditions on one column fails, it is often necessary to screen other CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns are excellent starting points for a wide range of chiral compounds[2].
-
Q2: My enantiomeric excess (ee) is lower than expected after purification. Why?
A2: This is a common and frustrating problem. The issue can stem from the purification process itself, the analytical method, or the stability of your compound.
-
Analytical Method Validation: Before questioning your purification, ensure your analytical method is accurate. Prepare a true racemic sample of your diol and inject it. You should see two well-resolved peaks with a 50:50 area ratio. If not, your analytical method needs optimization first[3].
-
On-Column Racemization: While less common for diols under typical chromatographic conditions, the possibility of racemization on the column should be considered, especially if harsh mobile phase additives are used. A study on 1-(4-chlorophenyl)ethane-1,2-diol showed that racemization can occur under strongly acidic conditions[1].
-
Co-eluting Impurities: An impurity may be co-eluting with one of your enantiomer peaks, artificially inflating its peak area and leading to an inaccurate ee calculation. Ensure your separation has sufficient resolution from all other components in the mixture.
-
Incomplete Separation during Preparative Chromatography: If you are performing a preparative separation, there might be some overlap between the enantiomer fractions you are collecting. It is often necessary to sacrifice some yield to obtain high enantiomeric purity by collecting only the "heart" of each peak.
Caption: A workflow for troubleshooting poor chiral separation.
Section 2: Recrystallization - A Classic Technique for Bulk Purification
Recrystallization is a powerful and cost-effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Choosing the Right Solvent System
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, which is a moderately polar compound, common solvent systems to explore include:
-
Single Solvents: Ethanol, isopropanol, water (for more polar compounds), or toluene.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is poorly soluble). Common pairs include:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
A rule of thumb: Solvents with functional groups similar to the compound of interest are often good solubilizers[4]. For this diol, alcohols are a good starting point.
Troubleshooting Recrystallization
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is a common problem, especially with compounds that have melting points lower than the boiling point of the solvent.
-
Slow Down the Cooling: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.
-
Use a Different Solvent System: The chosen solvent may be too good, even at low temperatures. Switch to a less polar solvent or a mixed solvent system where the compound has lower solubility.
-
Lower the Saturation Temperature: If using a mixed solvent system, add more of the "good" solvent to the hot solution so that it becomes saturated at a lower temperature.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can initiate crystallization.
Q4: I am getting a very low yield after recrystallization. How can I improve it?
A4: Low yield can be due to several factors:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude material. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the compound crystallizes out of the hot solution (e.g., during a hot filtration step to remove insoluble impurities), you will lose product. Ensure your filtration apparatus is pre-heated.
-
High Solubility at Low Temperatures: If your compound is still significantly soluble in the solvent even at low temperatures, you will lose a portion of it in the mother liquor. Consider a different solvent system.
Caption: Decision tree for troubleshooting common recrystallization problems.
Section 3: Silica Gel Chromatography - A Workhorse for General Purification
Silica gel chromatography is a widely used technique for purifying organic compounds based on their polarity. While effective for removing many impurities, it has specific challenges when dealing with vicinal diols.
Potential Pitfalls with Vicinal Diols on Silica Gel
-
Strong Adsorption: The two hydroxyl groups of the diol can form strong hydrogen bonds with the acidic silanol groups on the surface of the silica gel. This can lead to poor elution, broad peaks (tailing), and in some cases, irreversible adsorption.
-
Degradation: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, including vicinal diols.
Troubleshooting Silica Gel Chromatography
Q5: My diol is streaking badly on the TLC plate and tailing on the column. How can I fix this?
A5: This is a classic sign of strong interaction with the silica.
-
Use a More Polar Eluent: A more polar solvent system will be more competitive for the binding sites on the silica, helping to elute your compound more effectively. A common strategy is to add a small percentage of a highly polar solvent like methanol to your primary eluent (e.g., 1-5% methanol in dichloromethane or ethyl acetate).
-
Deactivate the Silica: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. This is particularly effective if your impurities are acidic.
-
Consider an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a diol-bonded silica phase, which can offer different selectivity and reduce strong interactions[5][6].
Q6: I suspect my diol is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A6: To test for decomposition, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, your compound is likely decomposing on the silica.
Alternatives to standard silica gel chromatography include:
-
Florisil or Alumina Chromatography: These are alternative stationary phases with different surface properties that may be less harsh on your compound.
-
Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This is an excellent alternative for polar compounds.
Section 4: Understanding and Eliminating Common Impurities
Effective purification requires an understanding of the potential impurities that may be present in your crude product. For this compound, the impurities will depend on the synthetic route.
Common Synthetic Routes and Their Potential Impurities:
-
Asymmetric Dihydroxylation of 4-chlorostyrene: This is a common method for producing chiral diols[7][8].
-
Potential Impurities:
-
Unreacted 4-chlorostyrene.
-
The undesired (1S)-enantiomer.
-
Over-oxidation byproducts.
-
Reagents from the AD-mix, such as the chiral ligand and osmium residues.
-
-
-
Hydrolysis of racemic 4-chlorostyrene oxide: This method often uses epoxide hydrolases to achieve kinetic resolution or enantioconvergent hydrolysis[9][10].
-
Potential Impurities:
-
Unreacted 4-chlorostyrene oxide.
-
The undesired (1S)-enantiomer.
-
Byproducts from the ring-opening of the epoxide (e.g., trans-diols from acid-catalyzed hydrolysis)[11].
-
-
Q7: My purified diol has a low enantiomeric excess. What are the likely synthetic byproducts causing this?
A7: The most obvious culprit for low ee is the presence of the undesired (1S)-enantiomer. This can result from:
-
Incomplete Enantioselectivity: The asymmetric dihydroxylation reaction may not have proceeded with perfect selectivity.
-
Inefficient Kinetic Resolution: In an enzymatic hydrolysis, the enzyme may have also reacted with the desired epoxide enantiomer to some extent.
-
Racemization: As mentioned earlier, exposure to harsh acidic or basic conditions during workup or purification can potentially cause racemization at the benzylic carbon.
Purification Strategy: Chiral HPLC or SFC are the most effective methods for removing the undesired enantiomer. Recrystallization can sometimes lead to enantiomeric enrichment if the racemic mixture forms a conglomerate, but this is not always the case.
Q8: I see several spots on my TLC after synthesis. What could they be?
A8: Besides the desired product and its enantiomer, you may be seeing:
-
Starting Material: Unreacted 4-chlorostyrene or 4-chlorostyrene oxide. These are generally less polar than the diol and can be removed by silica gel chromatography.
-
Polymeric Byproducts: Under certain conditions, the starting materials or product can polymerize. These are typically high molecular weight and may remain at the baseline of the TLC.
-
Reagents: Components of the reaction mixture, such as the chiral ligands used in asymmetric dihydroxylation, can also be present.
A combination of an initial "rough" purification by standard silica gel chromatography followed by a final "polishing" step using recrystallization or preparative chiral chromatography is often a robust strategy to achieve high purity.
References
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
- Degree Project E, 45 c (2023). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. Diva-portal.org.
-
LCGC International (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
- Benchchem (2025). Troubleshooting low enantiomeric excess in chiral resolution experiments.
- Benchchem (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- ACS Omega (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
-
University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
YouTube (2020, January 10). Recrystallization. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology (2022, February 28). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Retrieved from [Link]
-
BioVanix Technology (n.d.). Diol HPLC Packed Silica-gel Column. Retrieved from [Link]
- Benchchem (2025). Technical Support Center: Purification of (2R)-2,3,3-Trimethylbutane-1,2-diol.
- PubMed Central (2016).
-
National Institutes of Health (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]
-
Frontiers (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Retrieved from [Link]
- PubMed Central (2022).
-
National Institutes of Health (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved from [Link]
-
Wikipedia (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]
-
ResearchGate (2022). (PDF) Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Retrieved from [Link]
-
ResearchGate (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]
-
Hawach Scientific (n.d.). Diol Column, HPLC Chromatography Columns for Sale. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Synthesis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support resource for the synthesis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol. This chiral diol is a critical building block in the development of advanced pharmaceutical agents, such as the neuroprotective drug (R)-eliprodil.[1] This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot the common side reactions and challenges encountered during its synthesis. We provide in-depth, field-proven insights and solutions to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented with probable causes and actionable solutions.
Issue 1: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation
Question: My Sharpless asymmetric dihydroxylation of 4-chlorostyrene is resulting in a low enantiomeric excess (ee) for the desired (1R)-diol. What are the likely causes and how can I improve the stereoselectivity?
Probable Causes & Solutions:
-
High Olefin Concentration: A primary cause of diminished enantioselectivity is a high concentration of the 4-chlorostyrene substrate. This can lead to a non-enantioselective "second cycle" dihydroxylation pathway that competes with the desired ligand-accelerated chiral pathway.[2][3]
-
Solution: Ensure the reaction is conducted under high dilution conditions as specified in established protocols. A slow addition of the olefin to the reaction mixture is highly recommended to maintain a low instantaneous concentration, thereby favoring the chiral pathway.[2]
-
-
Degraded or Impure Chiral Ligand: The chiral ligands used in the AD-mix formulations, (DHQ)₂PHAL or (DHQD)₂PHAL, are susceptible to degradation. Their purity is paramount for inducing high stereoselectivity.
-
Solution: Use fresh, high-purity ligand. If the source is old, consider purchasing a new batch or purifying the existing ligand according to literature procedures. Store ligands under an inert atmosphere and protected from light.
-
-
Incorrect pH of the Reaction Medium: The Sharpless dihydroxylation is sensitive to pH and proceeds most effectively under slightly basic conditions, which are typically maintained by a buffer system within the AD-mix.[2][3]
-
Solution: Verify the pH of your reaction mixture. Ensure that all reagents and solvents are free of acidic impurities that could neutralize the buffer. Use the pre-packaged AD-mix reagents as they contain the necessary buffer components (e.g., K₂CO₃).[4]
-
-
Inadequate Mixing: In the biphasic t-BuOH/H₂O solvent system, vigorous stirring is essential to ensure efficient mass transport between the organic and aqueous phases where the catalytic cycle occurs.
-
Solution: Increase the stirring rate to ensure the mixture is a fine emulsion. Mechanical stirring is often more effective than magnetic stirring for larger-scale reactions.
-
Issue 2: Formation of Ketone Byproduct (4-chloro-α-hydroxyacetophenone)
Question: I am observing a significant amount of a ketone byproduct, likely from over-oxidation of the diol product. How can I minimize its formation?
Probable Causes & Solutions:
-
Over-oxidation of the Diol: The diol product can be further oxidized to an α-hydroxy ketone under the reaction conditions, a known side reaction in osmium-catalyzed dihydroxylations.[2]
-
Solution 1: Control Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction promptly with a reducing agent like sodium sulfite (Na₂SO₃) as soon as the starting olefin has been consumed.[4]
-
Solution 2: Optimize Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of the over-oxidation side reaction while still allowing the desired dihydroxylation to proceed to completion.[2]
-
Issue 3: Incomplete Conversion in Enzymatic Hydrolysis of 4-chlorostyrene oxide
Question: When synthesizing the diol via enantioconvergent hydrolysis of racemic 4-chlorostyrene oxide using epoxide hydrolases, the reaction stalls, leaving unreacted epoxide. What could be the issue?
Probable Causes & Solutions:
-
Substrate/Product Inhibition: High concentrations of the substrate (epoxide) or the diol product can inhibit enzyme activity.[1] This is a common phenomenon in biotransformations.
-
Solution: Perform the reaction at a lower substrate concentration. A study on the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol found that optimizing the substrate concentration was crucial for driving the reaction to completion.[1][5] Fed-batch strategies, where the substrate is added portion-wise over time, can also maintain an optimal concentration and prevent inhibition.
-
-
Incorrect pH or Temperature: Like all enzymes, epoxide hydrolases have optimal pH and temperature ranges for activity. Deviations can lead to reduced catalytic efficiency or denaturation.
-
Poor Substrate Solubility: Racemic 4-chlorostyrene oxide has limited solubility in aqueous buffer systems, which can limit its availability to the enzyme.
Frequently Asked Questions (FAQs)
Q1: Which is the better synthetic route: Asymmetric Dihydroxylation or Enzymatic Hydrolysis?
Both methods are powerful and widely used. The best choice depends on your specific laboratory capabilities, scale, and desired product specifications.
| Feature | Sharpless Asymmetric Dihydroxylation | Enzymatic Epoxide Hydrolysis |
| Starting Material | 4-chlorostyrene | Racemic 4-chlorostyrene oxide |
| Key Reagents | OsO₄ (catalytic), chiral ligand, stoichiometric oxidant.[6] | Epoxide hydrolase enzyme (often in whole recombinant cells).[1][7] |
| Advantages | High enantioselectivity, well-established, commercially available AD-mixes simplify setup.[6][8] | "Green" chemistry (mild conditions, aqueous media), can achieve high yields (>90%) and good ee.[1][5] Can be enantioconvergent, offering a theoretical 100% yield.[7] |
| Disadvantages | Uses highly toxic and expensive OsO₄, requires careful control of conditions to avoid side reactions.[6] | Requires expertise in biocatalysis, potential for substrate/product inhibition, enzyme availability and cost can be factors. |
Q2: How do I purify the final this compound product?
Silica gel column chromatography is the most common method for purifying the crude product.[1] The polarity of the diol allows for good separation from less polar starting materials (4-chlorostyrene) and side products.
Q3: What analytical techniques are used to confirm product identity and purity?
-
Identity and Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.
-
Purity Assessment: GC or HPLC can be used to determine the chemical purity by assessing the area percentage of the product peak relative to impurities.
-
Enantiomeric Excess (ee) Determination: Chiral HPLC is the standard method. The diol enantiomers are separated on a chiral stationary phase (CSP), and the ee is calculated from the relative peak areas of the two enantiomers.[9]
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting unexpected results in your synthesis.
Caption: A systematic workflow for troubleshooting synthetic chemistry experiments.
Key Reaction and Side Reaction Pathway
This diagram illustrates the desired asymmetric dihydroxylation pathway versus the over-oxidation side reaction.
Caption: Desired synthesis of the chiral diol and the competing over-oxidation side reaction.
Experimental Protocols
Protocol: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of the target diol from a crude reaction mixture.
-
Prepare the Crude Sample: After aqueous workup, concentrate the organic extracts under reduced pressure to obtain the crude oil or solid. Dissolve a small amount of this crude material in the chosen eluent for TLC analysis.
-
Determine Eluent System via TLC: Spot the crude material on a silica TLC plate. Develop the plate using various solvent systems of increasing polarity, typically mixtures of hexanes and ethyl acetate. The goal is to find a solvent system where the diol product has a retention factor (Rƒ) of approximately 0.25-0.35.
-
Prepare the Column: Select an appropriately sized chromatography column based on the amount of crude material. Prepare a slurry of silica gel in the chosen eluent (the less polar component, e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elute the Column: Begin elution with the solvent system determined by TLC. Collect fractions in test tubes or vials.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure diol product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]
References
-
Chen, Y., et al. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Hwang, S., et al. (2007). Enantioconvergent bioconversion of p-chlorostyrene oxide to (R)-p-chlorophenyl-1,2-ethandiol by the bacterial epoxide hydrolase of Caulobacter crescentus. Biotechnology Letters. Available from: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available from: [Link]
-
Bibi, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. Available from: [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Available from: [Link]
-
Asymmetric Synthesis of Trisubstituted Vicinal Diols through Copper(I)‐Catalyzed Diastereoselective and Enantioselective Allylation of Ketones with Siloxypropadienes. ResearchGate. Available from: [Link]
-
Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Forschungszentrum Jülich. Available from: [Link]
-
Sharpless asymmetric dihydroxylation. Wikipedia. Available from: [Link]
-
Kumar, A., et al. (2017). Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Sharpless Asymmetric Dihydroxylation Reaction. Myers Research Group, Harvard University. Available from: [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. Available from: [Link]
-
Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. ResearchGate. Available from: [Link]
-
Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media. ResearchGate. Available from: [Link]
-
Sayer, J., et al. (2000). Spontaneous hydrolysis reactions of cis- and trans-beta-methyl-4-methoxystyrene oxides (Anethole oxides). The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Enantioconvergent bioconversion of p-chlorostyrene oxide to (R)-p-chlorophenyl-1,2-ethandiol by the bacterial epoxide hydrolase of Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for (1R)-1-(4-chlorophenyl)-1,2-ethanediol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol. This chiral diol is a valuable building block in the synthesis of various pharmaceutical compounds.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions and achieve high yields and enantioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound, primarily via the Sharpless asymmetric dihydroxylation of 4-chlorostyrene.
Issue 1: Low or No Product Yield
Potential Causes:
-
Inactive Catalyst: The osmium tetroxide (OsO₄) catalyst may have been reduced to an inactive form and not efficiently reoxidized.
-
Co-oxidant Depletion: The stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), may have been consumed before the reaction reached completion.[3][4]
-
Poor Reagent Quality: Impurities in the starting material (4-chlorostyrene), solvent, or other reagents can interfere with the catalytic cycle.
-
Incorrect Stoichiometry: An improper ratio of reactants, catalyst, and co-oxidant can lead to an incomplete reaction.
Solutions:
-
Ensure Proper Catalyst Regeneration: The catalytic cycle of the Sharpless dihydroxylation relies on the continuous regeneration of Os(VIII) from the Os(VI) species by a co-oxidant.[3][5] Ensure the co-oxidant is present in a sufficient stoichiometric amount.
-
Verify Reagent Purity: Use freshly purified 4-chlorostyrene. Ensure solvents are of appropriate grade and dry.
-
Optimize Reagent Ratios: Carefully measure and control the molar ratios of all components as specified in the protocol.
Issue 2: Low Enantioselectivity (Low %ee)
Potential Causes:
-
Ligand Degradation: The chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), can degrade over time, leading to a loss of stereocontrol.[3][6]
-
Second Catalytic Cycle: A secondary, non-enantioselective reaction pathway can become significant, especially at higher substrate concentrations, leading to a decrease in the overall enantiomeric excess.[3][5]
-
Incorrect Ligand Choice: For the synthesis of the (1R) enantiomer from 4-chlorostyrene, a DHQD-based ligand (e.g., (DHQD)₂PHAL) is typically used, which is found in AD-mix-β.[3][5] Using the pseudoenantiomeric DHQ-based ligand (from AD-mix-α) will produce the (1S) enantiomer.
-
Reaction Temperature: Temperature can significantly impact enantioselectivity.[7]
Solutions:
-
Use High-Purity Ligand: Store chiral ligands under inert gas, protected from light and moisture. Use fresh or recently purchased ligands.
-
Control Substrate Concentration: Add the 4-chlorostyrene slowly to the reaction mixture to maintain a low instantaneous concentration, which helps to suppress the secondary catalytic cycle.[8]
-
Optimize Temperature: Conduct the reaction at the recommended temperature, typically 0 °C to room temperature, to maximize enantioselectivity.[5]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the AD-mix?
A1: The commercially available AD-mix formulations contain all the necessary reagents for the Sharpless asymmetric dihydroxylation.[3][5]
-
Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.[3]
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): The co-oxidant that regenerates the active Os(VIII) catalyst.[3][4]
-
Potassium Carbonate (K₂CO₃): A base that maintains the optimal reaction pH, as the dihydroxylation is generally faster under slightly basic conditions.[9]
-
Chiral Ligand ((DHQD)₂PHAL for AD-mix-β or (DHQ)₂PHAL for AD-mix-α): Controls the stereochemical outcome of the reaction.[3][5]
Q2: Why is methanesulfonamide (CH₃SO₂NH₂) sometimes added to the reaction?
A2: Methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step in the catalytic cycle, especially for non-terminal alkenes.[3][10] For conjugated aromatic olefins like 4-chlorostyrene, it can act as a general acid catalyst.[10]
Q3: Can I use a different co-oxidant?
A3: Yes, other co-oxidants like N-methylmorpholine N-oxide (NMO) can be used.[3][11] However, potassium ferricyanide is the most commonly used co-oxidant for this reaction and is the one included in the commercial AD-mixes.[3]
Q4: How do I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material (4-chlorostyrene).[5]
Q5: What is the typical workup procedure?
A5: The reaction is typically quenched by adding a reducing agent like sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) to reduce any remaining osmium species.[5] The product is then extracted into an organic solvent, and the chiral ligand can be removed during purification by column chromatography.[5]
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of 4-Chlorostyrene
This protocol is a general guideline for the synthesis of this compound using AD-mix-β.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Chlorostyrene | 138.59 | 1.0 | 138.6 mg |
| AD-mix-β | - | - | 1.4 g |
| tert-Butanol | 74.12 | - | 5 mL |
| Water | 18.02 | - | 5 mL |
| Methanesulfonamide | 95.12 | (Optional) | 95 mg |
| Sodium Sulfite | 126.04 | - | 1.5 g |
| Ethyl Acetate | 88.11 | - | As needed |
| Silica Gel | - | - | For chromatography |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture at room temperature until all solids have dissolved, resulting in a clear two-phase system.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 4-chlorostyrene (138.6 mg, 1.0 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 6-24 hours).
-
Once the reaction is complete, add sodium sulfite (1.5 g) and stir for an additional hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Optimization Workflow Diagram
Caption: A workflow for the systematic optimization of reaction conditions for the synthesis of this compound.
Alternative Synthetic Approaches
While Sharpless asymmetric dihydroxylation is a robust method, enzymatic approaches have also been developed for the synthesis of this compound.
-
Enzymatic Hydrolysis of Racemic Epoxide: This method involves the enantioconvergent hydrolysis of racemic 4-chlorostyrene oxide using a pair of epoxide hydrolases.[1][12] This biocatalytic approach can provide the desired (R)-diol with high enantiomeric excess and yield, often under mild reaction conditions.[1]
References
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! YouTube. [Link]
-
Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]
- Heravi, M. M., et al. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry.
- Kolb, H. C., et al. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
- An Improved Version of the Sharpless Asymmetric Dihydroxylation.
-
NPTEL Archive. 1.1.3 Sharpless Asymmetric Dihydroxylation. [Link]
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central.
-
Lin, W., et al. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology, 10, 849339. [Link]
- Optimization of reaction conditions. a | Download Table.
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
- Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Valid
-
Wikipedia. Dihydroxylation. [Link]
- (PDF) Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases.
- Asymmetric Dihydroxylation via Ligand-Accelerated C
- ASYMMETRIC DIHYDROXYL
- The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Labor
-
ACS GCI Pharmaceutical Roundtable. CHEM21 Case Study: Asymmetric Dihydroxylation. [Link]
- Asymmetric Dihydroxyl
- Engineering Rieske Non-Heme Iron Oxygenases for the Asymmetric Dihydroxylation of Alkenes | Request PDF.
- Asymmetric Dihydroxylation of Alkenes.
Sources
- 1. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. york.ac.uk [york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 11. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Resolution of 1-(4-Chlorophenyl)-1,2-ethanediol Enantiomers
Welcome to the technical support center for the chiral resolution of 1-(4-chlorophenyl)-1,2-ethanediol. This diol is a valuable chiral building block in the synthesis of high-value, enantiomerically pure compounds, including promising neuroprotective agents like (R)-eliprodil.[1] The effective separation of its enantiomers is a critical step for researchers in medicinal chemistry and process development.
This guide is structured to provide direct, actionable answers to common challenges encountered during resolution experiments. It combines troubleshooting workflows, frequently asked questions (FAQs), and detailed protocols to empower you to overcome obstacles and optimize your separation strategy.
Part 1: General FAQs - Choosing Your Resolution Strategy
This section addresses high-level questions to help you select the most appropriate resolution method for your specific laboratory context, scale, and purity requirements.
Q1: What are the primary methods for resolving racemic 1-(4-chlorophenyl)-1,2-ethanediol?
There are three principal methods for resolving this compound:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that physically separates enantiomers using a chiral stationary phase (CSP). It is highly versatile but can be costly for large-scale separations.[2][3]
-
Enzymatic Kinetic Resolution (EKR): Utilizes an enzyme (often a lipase) to selectively catalyze a reaction on one enantiomer, leaving the other unreacted.[4][5] For example, an enzyme can selectively acylate the (R)-diol, allowing for the subsequent separation of the acylated (R)-ester from the unreacted (S)-diol. This method is known for its high selectivity under mild conditions.[6]
-
Diastereomeric Crystallization: A classical and scalable method where the racemic diol is reacted with a chiral resolving agent (e.g., a chiral acid) to form a pair of diastereomeric salts.[7] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[7][8]
Q2: How do I decide which method is best for my needs (analytical vs. preparative scale)?
Your choice depends heavily on your objective:
-
For Analytical Scale (Purity Determination): Chiral HPLC is the gold standard. It provides accurate determination of enantiomeric excess (ee) and is highly sensitive.[9]
-
For Small-Scale Preparative (mg to g): Both chiral HPLC and enzymatic resolution are excellent choices. Preparative HPLC can provide both enantiomers in high purity directly, while enzymatic resolution can be cost-effective if a suitable enzyme is found.[3][5]
-
For Large-Scale Preparative (multi-gram to kg): Diastereomeric crystallization is often the most economically viable and scalable method in industrial settings.[8] While it requires more development time for solvent and resolving agent screening, its operational simplicity at scale is a significant advantage.
Q3: What analytical techniques are used to determine enantiomeric excess (ee)?
The most common and reliable method is Chiral HPLC .[2] It directly separates the enantiomers, and the ee is calculated from the relative peak areas.[2] An alternative method involves Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent or a chiral solvating agent. The agent reacts with both enantiomers to form diastereomers, which will exhibit distinct, resolvable signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), allowing for quantification by integrating the signal areas.[2]
Part 2: Troubleshooting Guide - Chiral HPLC Separation
Chiral HPLC is the cornerstone technique for analyzing the success of a resolution. Here’s how to troubleshoot common issues.
Q: I'm not seeing any separation of my enantiomers on my chiral column. What should I do?
This is a common starting point in method development. The lack of separation means the chiral stationary phase (CSP) is not discriminating between the enantiomers under the current conditions.
Causality & Solution Workflow:
-
Confirm Column Choice: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point for diols.[2] If you are using a different type of column, consider screening a polysaccharide-based one.
-
Optimize the Mobile Phase: Enantioselectivity is highly sensitive to the mobile phase composition.[10]
-
Normal Phase (e.g., Hexane/Alcohol): The type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) are the most critical factors. Systematically vary the alcohol percentage (e.g., from 2% to 20%). A lower alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.
-
Additives: For diols, which can engage in hydrogen bonding, additives are typically not required unless you have an acidic or basic impurity.
-
-
Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 10°C) can enhance the differential interactions between the enantiomers and the CSP, often leading to better resolution.[11]
-
Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and may improve resolution, especially if the separation is borderline.[11]
Q: My peaks are resolved, but they are broad or tailing. How can I improve the peak shape?
Poor peak shape compromises resolution and quantification accuracy.
Causality & Solution Workflow:
-
Check Sample Solvent: The ideal scenario is to dissolve your sample in the mobile phase itself.[12] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause significant peak distortion.
-
Investigate Secondary Interactions: Tailing can sometimes be caused by unwanted interactions with the silica support. While less common with modern columns, adding a small amount of a competitive agent to the mobile phase can help. However, for a neutral diol, this is less likely to be the primary issue.
-
Lower Injection Volume/Concentration: Overloading the column is a common cause of peak broadening. Try injecting a smaller volume or a more dilute sample.
Illustrative Chiral HPLC Data
The table below shows hypothetical but realistic data for the separation of 1-(4-chlorophenyl)-1,2-ethanediol enantiomers to illustrate the goal of method development.
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 0.7 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (t_R1_) | 12.5 min |
| Retention Time (t_R2_) | 14.8 min |
| Resolution (Rs) | > 2.0 |
| Note: This data is for illustrative purposes. Actual values will depend on the specific system and conditions. |
Experimental Protocol: Chiral HPLC Method Screening
-
Column Selection: Start with two to four polysaccharide-based columns with different selectors (e.g., a cellulose-based and an amylose-based CSP).
-
Initial Mobile Phase Screening: Prepare mobile phases of n-Hexane with 10% and 20% of an alcohol modifier (Isopropanol or Ethanol).
-
Screening Run: Equilibrate the first column with the first mobile phase (e.g., Hexane/IPA 90:10) for at least 20 column volumes. Inject the racemic sample.
-
Evaluate: If no separation is observed, switch to the next mobile phase (e.g., Hexane/IPA 80:20). If still no separation, switch to the next column and repeat.
-
Optimization: Once partial separation is achieved, fine-tune the alcohol percentage, flow rate, and temperature to maximize the resolution (Rs).
Diagram: Chiral HPLC Method Development Workflow
Caption: General workflow for chiral HPLC method development.
Part 3: Troubleshooting Guide - Enzymatic Kinetic Resolution
Enzymatic resolutions offer an elegant, green chemistry approach to obtaining enantiopure materials. Success hinges on finding the right enzyme and optimizing reaction conditions.
Q: My enzymatic resolution is showing low or no enantioselectivity (low E-value). How can I fix this?
Low enantioselectivity (E-value) is the most common hurdle. The E-value is a measure of how much faster the enzyme reacts with one enantiomer than the other; a high E-value is necessary for an efficient resolution.[13]
Causality & Solution Workflow:
-
Enzyme Choice is Critical: The inherent selectivity of the enzyme for your substrate is paramount. The best course of action is to screen a panel of different enzymes, particularly lipases from various sources (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase (PSL), Amano Lipase AK).[4][14]
-
Solvent Engineering: The reaction solvent dramatically influences enzyme activity and selectivity. Screen a range of organic solvents with varying polarities, from non-polar (e.g., hexane, toluene) to more polar aprotic solvents (e.g., THF, MTBE).
-
Temperature Optimization: Enzyme selectivity is often temperature-dependent. While higher temperatures increase the reaction rate, they can sometimes decrease selectivity. Try running the reaction at a lower temperature (e.g., room temperature or even 4°C) to see if selectivity improves.
-
Choice of Acyl Donor: For an acylation reaction, the acyl donor (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride) can also impact performance. Vinyl acetate is often a good starting point as it produces a volatile byproduct that does not interfere with the reaction equilibrium.[15]
Q: The reaction is very slow or stalls before 50% conversion. What's the cause?
Slow reaction rates can make the process impractical.
Causality & Solution Workflow:
-
Enzyme Inhibition: The product of the reaction (the ester) or the co-product (e.g., acetaldehyde from vinyl acetate) might be inhibiting the enzyme.[16] This can sometimes be mitigated by using a higher enzyme loading or by in-situ product removal if feasible.
-
Sub-optimal Conditions: The pH (if in an aqueous-organic biphasic system) or temperature may be far from the enzyme's optimum for activity. Re-evaluate these parameters.
-
Enzyme Deactivation: Ensure the solvent or other reagents are not deactivating the enzyme. For example, some enzymes are denatured by certain solvents. Immobilized enzymes (like Novozym 435) often show greater stability.[15]
Q: How does conversion affect the enantiomeric excess (ee) of the product and the remaining starting material?
This is a fundamental concept in kinetic resolution. The ee of both the unreacted substrate and the product are directly dependent on the extent of the reaction (conversion).[13]
-
Unreacted Substrate: Its ee is low at the start and increases as the reaction progresses, theoretically reaching >99% as the conversion approaches 50%.
-
Product: Its ee is highest at the very beginning of the reaction and can decrease slightly as the reaction continues.
Therefore, to get high ee for both the remaining starting material and the product, you need a high E-value and must stop the reaction at or very near 50% conversion.
Diagram: Principle of Enzymatic Kinetic Resolution
Caption: Workflow of resolution by enzymatic acylation.
Part 4: Troubleshooting Guide - Diastereomeric Crystallization
This classical method is powerful for large-scale work but often requires empirical optimization.[8]
Q: I've mixed my racemic diol and the chiral resolving agent, but no crystals are forming.
Failure to crystallize usually points to issues with supersaturation.[17]
Causality & Solution Workflow:
-
Solvent is Too Good: The diastereomeric salts may be too soluble in the chosen solvent.[17]
-
Concentration is Too Low: The solution may simply be too dilute to reach supersaturation.
-
Solution: Carefully concentrate the solution.
-
-
Nucleation is Inhibited: High-purity solutions can sometimes be difficult to nucleate.
-
Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface. If you have a small amount of the desired pure diastereomeric salt, "seed" the solution with a few crystals to induce crystallization.[19]
-
Q: My product is "oiling out" instead of forming crystals. What should I do?
Oiling out occurs when the solute comes out of solution as a liquid phase instead of a solid. This happens when the solubility is exceeded at a temperature above the melting point of the solute-solvent system.[18]
Causality & Solution Workflow:
-
Supersaturation is Too High/Cooling is Too Fast: Rapid cooling or high concentration can cause the system to crash out as an oil.
-
Incorrect Solvent: The chosen solvent may promote oiling.
-
Solution: A different solvent system is needed. This requires going back to solvent screening.
-
Q: The diastereomeric excess (d.e.) of my crystals is low. How can I improve it?
This is the core challenge of the method and indicates that the solubilities of the two diastereomers are too similar in your chosen system, leading to co-precipitation.[17]
Causality & Solution Workflow:
-
Suboptimal Solvent: The difference in solubility between the two diastereomers is the basis of the separation. This difference is highly solvent-dependent.
-
Equilibration Time: Crystallization can be under kinetic or thermodynamic control.
-
Solution: Allow the crystallization mixture to stir for an extended period (maturation) at the final temperature.[19] This allows the system to equilibrate, where the less soluble, thermodynamically favored diastereomer crystallizes, while the more soluble (kinetically favored) one may redissolve.
-
-
Recrystallization: A single crystallization is often not enough.
-
Solution: Perform one or more recrystallizations of the enriched diastereomeric salt from the same or a different solvent system to upgrade the purity.
-
Protocol: General Workflow for Diastereomeric Crystallization
-
Resolving Agent & Solvent Screening: Select a chiral resolving agent (e.g., tartaric acid derivatives, mandelic acid).[8] Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find one where the racemic diol and resolving agent are soluble when hot but have lower solubility when cold. The key is finding a system where one diastereomeric salt is significantly less soluble than the other.[19]
-
Salt Formation: Dissolve the racemic 1-(4-chlorophenyl)-1,2-ethanediol in the chosen solvent at an elevated temperature. Add a sub-stoichiometric to equimolar amount (0.5-1.0 equivalents) of the chiral resolving agent.[19]
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize the yield of the less soluble diastereomer.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Purity Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt using HPLC or NMR.
-
Liberation of Enantiomer: Dissolve the purified salt in a suitable solvent (e.g., water/ethyl acetate). Add a base (e.g., NaHCO₃ solution) to neutralize the acidic resolving agent. Extract the free, enantiomerically enriched diol into the organic layer. Wash, dry, and concentrate to obtain the final product.[17]
Diagram: Diastereomeric Crystallization Workflow
Caption: Experimental workflow for diastereomeric salt crystallization.
References
- Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. Benchchem.
- (1R)-1-(4-chlorophenyl)-1,2-ethanediol | 152142-03-5. Benchchem.
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. Benchchem.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Technical Support Center: Enhancing Enantioselectivity in Enzymatic Resolutions. Benchchem.
- Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd.
- (1R)-1-(4-Chlorophenyl)ethane-1,2-diol | 152142-03-5. Biosynth.
-
Diastereomeric recrystallization. Wikipedia. Available at: [Link]
- Technical Support Center: Troubleshooting Side Reactions in Diol Synthesis. Benchchem.
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. Benchchem.
- Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. Benchchem.
-
Understanding Enzymatic Kinetic Resolution. springerprofessional.de. Available at: [Link]
-
Enzymatic resolution of 1-phenyl-1,2-ethanediol by enantioselective oxidation: Overcoming product inhibition by continuous extraction. ResearchGate. Available at: [Link]
-
Frequently Asked Questions. Daicel Chiral Technologies. Available at: [Link]
-
Enzymatic kinetic resolution (EKR) of 4-hydroxycycloalkenones facilitated by temporary S-derivatisation. ResearchGate. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Chiral FAQs. MZ-Analysentechnik. Available at: [Link]
-
Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI. Available at: [Link]
-
Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE - Proceedings. Available at: [Link]
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- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. Understanding Enzymatic Kinetic Resolution | springerprofessional.de [springerprofessional.de]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Common impurities in (1R)-1-(4-chlorophenyl)-1,2-ethanediol and their removal
Technical Support Center: (1R)-1-(4-chlorophenyl)-1,2-ethanediol
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to identify, troubleshoot, and resolve common purity issues encountered during the synthesis and handling of this critical chiral building block. As a key intermediate in the synthesis of valuable compounds like (R)-eliprodil, ensuring its high enantiomeric and chemical purity is paramount for successful downstream applications[1].
This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and the scientific rationale behind our recommended purification strategies.
Part 1: Impurity Identification & Analysis FAQ
This section addresses the crucial first step: understanding what impurities might be present and how to detect them.
Q1: What are the most common impurities I should expect in my crude this compound?
Impurities can be broadly categorized based on their origin. Understanding the source is the first step in designing an effective purification strategy.
-
Enantiomeric Impurity: The most common impurity is the undesired (1S)-enantiomer. Its presence directly impacts the stereochemical integrity of your final product.
-
Process-Related Impurities:
-
Unreacted Starting Materials: If synthesizing via hydrolysis, residual racemic 4-chlorostyrene oxide (rac-pCSO) is a common starting material to watch for[1][2].
-
Synthesis By-products: Depending on the synthetic route (e.g., asymmetric dihydroxylation vs. epoxide hydrolysis), by-products such as isomeric diols or over-oxidation products (like 4-chloromandelic acid) can form.
-
-
Solvent-Related Impurities: Residual solvents from the reaction or initial work-up (e.g., ethyl acetate, toluene, hexanes) can be trapped in the solid material.
Q2: What analytical techniques are recommended for identifying and quantifying these impurities?
A multi-technique approach is essential for a complete purity profile.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess (ee)[3]. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating the enantiomers of chiral diols[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are excellent for confirming the compound's structural integrity and identifying process-related impurities.
-
To determine enantiomeric purity via NMR, a chiral derivatizing agent (CDA), such as a chiral boric acid or Mosher's acid, can be used. These agents react with the diol to form diastereomers that exhibit distinct signals in the NMR spectrum, allowing for quantification[2][5][6][7].
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for detecting and quantifying volatile impurities, such as residual solvents and unreacted starting materials like 4-chlorostyrene oxide.
| Impurity Type | Primary Analytical Method | Secondary Method |
| (1S)-Enantiomer | Chiral HPLC | ¹H NMR with Chiral Derivatizing Agent |
| Starting Materials | GC-MS, HPLC | ¹H NMR |
| By-products | HPLC, LC-MS | ¹H NMR |
| Residual Solvents | GC-MS (Headspace) | ¹H NMR |
Part 2: Purification & Troubleshooting Guide
This section provides actionable protocols and troubleshooting advice for common purification challenges.
Q3: My product has a low enantiomeric excess (ee). What is the most effective way to improve it?
Recrystallization is the most common, scalable, and cost-effective method for enantiomeric enrichment of crystalline solids like this compound. The principle relies on the subtle differences in the crystal lattice energies of the racemate and the pure enantiomer, leading to different solubilities.
Why it works: Often, a chiral compound can crystallize as a conglomerate (a physical mixture of pure R and S crystals) or a racemic compound (a 1:1 ordered crystal of R and S). In the case of a conglomerate, selective crystallization is more straightforward. For many diols, careful selection of a solvent system allows the desired enantiomer to crystallize preferentially, leaving the undesired enantiomer enriched in the mother liquor.
See Protocol 1 for a detailed recrystallization procedure.
Q4: I've tried recrystallization, but the product "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase. This is detrimental to purification.
| Troubleshooting "Oiling Out" |
| Probable Cause |
| Solution is too concentrated. |
| Cooling rate is too fast. |
| Inappropriate solvent system. |
Q5: How can I remove non-enantiomeric, process-related impurities?
For impurities with different polarities than the diol, flash column chromatography is the method of choice[1][8][9]. This compound is a polar molecule due to its two hydroxyl groups.
-
Less Polar Impurities (e.g., 4-chlorostyrene oxide) will elute before the desired diol.
-
More Polar Impurities (e.g., over-oxidized acidic by-products) will elute after the diol or remain on the silica.
A diol-functionalized silica phase can also be used, which offers a different selectivity compared to bare silica due to its ability to form milder hydrogen bonds[10]. See Protocol 2 for a detailed chromatography procedure.
Part 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification by Recrystallization
This protocol is designed for the enantiomeric enrichment of the title compound.
-
Solvent Selection: Begin by performing a small-scale solvent screen. Good mixed-solvent systems for diols include hexane/ethyl acetate, ethanol/water, or toluene/heptane. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) with stirring until the solid is fully dissolved.
-
Induce Crystallization: To the hot, clear solution, slowly add the "poor" solvent (e.g., hexane) dropwise until a faint, persistent cloudiness appears. Add a few more drops of the "good" solvent to just redissolve the precipitate.
-
Slow Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for selective crystallization and forming a high-purity crystal lattice.
-
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvents.
-
Self-Validation: Analyze a sample of the dried crystals and a sample of the concentrated mother liquor by Chiral HPLC. A successful purification will show a significant increase in the enantiomeric excess of the crystals and an enrichment of the (1S)-enantiomer in the mother liquor[1][3].
Protocol 2: Purification by Flash Column Chromatography
This protocol is for removing impurities with different polarities.
-
Column Packing: Prepare a silica gel column using a slurry packing method with your starting eluent (e.g., 10% Ethyl Acetate in Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column. Dry loading often results in better separation.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10-20% Ethyl Acetate/Hexane).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 40-50% Ethyl Acetate/Hexane). The exact gradient will depend on the impurities present and should be optimized using Thin Layer Chromatography (TLC) first.
-
Fraction Collection: Collect fractions and monitor them by TLC. Stain the TLC plates with a potassium permanganate solution to visualize the diol spots.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC and confirmed by HPLC/NMR). Remove the solvent under reduced pressure.
-
Self-Validation: Analyze the pooled product by HPLC for chemical purity and by ¹H NMR to confirm the absence of process-related impurities.
References
-
Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5235–5239. [Link][5][6][7]
-
Gao, C., Wei, D., Wang, F., Liu, Y., & Zhang, J. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology, 10, 847520. [Link][1]
-
Keser, A., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link][8]
-
Gao, H., et al. (2021). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. ChemRxiv. [Link][9]
-
Dong, C., & Welch, C. J. (2014). Chiral methods. In Separation Science and Technology (Vol. 10, pp. 193–219). Elsevier. [Link][3]
-
Rastogi, S., & Hendel, R. (2023). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A. [Link][11]
Sources
- 1. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. hplc.eu [hplc.eu]
- 5. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. silicycle.com [silicycle.com]
- 11. ajchem-a.com [ajchem-a.com]
Troubleshooting low enantioselectivity with (1R)-1-(4-chlorophenyl)-1,2-ethanediol
Topic: Troubleshooting Low Enantioselectivity with (1R)-1-(4-chlorophenyl)-1,2-ethanediol
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for asymmetric synthesis utilizing this compound. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during its application, particularly when used as a chiral ligand in enantioselective additions to carbonyls. As Senior Application Scientists, we provide not just solutions, but the underlying mechanistic reasoning to empower your experimental design and troubleshooting efforts.
Introduction: The Role of this compound
This compound is a versatile chiral building block prized for its well-defined stereochemistry.[1] While it serves as a precursor for complex enantiopure molecules, its true potential in asymmetric catalysis is unlocked when it functions as a chiral ligand, particularly in conjunction with Lewis acids like titanium tetraisopropoxide (Ti(OiPr)₄).[2] A benchmark reaction for evaluating such chiral diols is the enantioselective addition of diethylzinc (Et₂Zn) to prochiral aldehydes, which produces valuable chiral secondary alcohols.[2][3] This guide will focus on troubleshooting this specific, yet widely applicable, catalytic system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My enantiomeric excess (ee) is significantly lower than expected. What is the most common cause?
Answer: Low enantioselectivity is often rooted in the quality and handling of the chiral ligand and reagents, or suboptimal formation of the active catalyst. The primary suspects are:
-
Impurities in the Chiral Diol: The enantiomeric and chemical purity of your this compound is paramount. Even small amounts of the (1S)-enantiomer will generate the opposing product enantiomer, directly reducing the overall ee. Achiral impurities can also interfere with the formation of the well-defined chiral environment necessary for high selectivity.
-
Presence of Water: Titanium(IV) isopropoxide and diethylzinc are extremely sensitive to moisture. Water will rapidly and preferentially react with these reagents, leading to the formation of achiral titanium-oxo species and ethane/zinc hydroxide, respectively. This depletes the active catalyst and promotes a non-selective background reaction, severely eroding enantioselectivity.
-
Inadequate Catalyst Formation: The active catalyst is a chiral titanium complex formed in situ. If the reaction between the diol ligand and Ti(OiPr)₄ is incomplete or compromised, the concentration of the effective chiral catalyst will be low, allowing the uncatalyzed, non-enantioselective reaction to dominate.
Question 2: How can I verify the purity of my this compound ligand?
Answer: Verifying the purity of your chiral ligand is a critical first step in troubleshooting. A multi-pronged approach is recommended:
-
Chiral HPLC/GC: This is the most definitive method for determining enantiomeric excess. You will need a suitable chiral stationary phase (CSP) column. The enantiomers will have different retention times, allowing for their quantification.[1]
-
¹H and ¹³C NMR Spectroscopy: While NMR will not distinguish between enantiomers, it is essential for confirming the chemical structure and identifying any organic impurities.
-
Melting Point: The melting point of this compound is reported to be 83-84°C. A broad or depressed melting point can indicate the presence of impurities.
-
Elemental Analysis: To confirm the elemental composition of your synthesized diol.
Protocol: Verifying Ligand Purity via Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of your diol (e.g., 1 mg/mL) in the mobile phase.
-
Column Selection: Choose a suitable chiral column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A common mobile phase is a mixture of hexane and isopropanol. The exact ratio will need to be optimized.
-
Analysis: Inject the sample and monitor the elution profile. The two enantiomers should appear as distinct peaks.
-
Quantification: Calculate the enantiomeric excess using the peak areas: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
Question 3: I've confirmed my ligand is pure, but my ee is still low. How should I optimize the reaction conditions?
Answer: Once ligand purity is confirmed, focus on the reaction parameters that govern the formation and stability of the chiral catalytic environment. The key variables are solvent, temperature, and reagent stoichiometry.
A. Solvent Effects: The solvent plays a crucial role by influencing the solubility of reagents and the aggregation state of the organozinc reagent and the titanium catalyst. Non-polar, aprotic solvents are strongly preferred.
| Solvent | Typical Effect on Enantioselectivity | Rationale |
| Toluene | Often optimal | Non-polar, effectively solubilizes reagents without strongly coordinating to the metal center, promoting a well-defined chiral pocket.[4] |
| Hexane | Good, sometimes better than toluene | Very non-polar, can lead to high ee's, but solubility of the catalyst complex may be lower. |
| Dichloromethane (DCM) | Moderate to Low | Can coordinate with the Lewis acidic titanium center, potentially disrupting the chiral ligand's binding and reducing ee. |
| Tetrahydrofuran (THF) | Poor | Strongly coordinating Lewis basic solvent that will compete with the chiral diol for binding sites on the titanium, leading to a breakdown of the chiral environment. |
B. Temperature Dependence: Asymmetric additions are typically exothermic. Lowering the reaction temperature generally increases enantioselectivity.[5] This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the R and S products becomes more significant relative to the thermal energy (kT) available to the system.
-
Recommended Starting Temperature: 0 °C
-
Troubleshooting Range: -20 °C to -78 °C
Be aware that lowering the temperature will also decrease the reaction rate, requiring longer reaction times.
C. Reagent Stoichiometry and Addition Order: The ratio of ligand to Ti(OiPr)₄ and the order of addition are critical for the proper in situ formation of the active catalyst.
Experimental Workflow: Catalyst Formation and Reaction
Caption: Recommended workflow for in situ catalyst generation and use.
Troubleshooting Logic Diagram
Caption: Step-by-step troubleshooting decision tree for low ee.
Question 4: Could the structure of my aldehyde substrate be the problem?
Answer: Absolutely. The electronic and steric properties of the aldehyde substrate significantly influence enantioselectivity.
-
Steric Hindrance: Large, bulky aldehydes (e.g., with ortho substituents on an aromatic ring) may not fit well into the chiral pocket of the catalyst, leading to a less organized transition state and lower ee. Conversely, very small aldehydes might have too much conformational freedom within the active site, also reducing selectivity.
-
Electronic Effects: Electron-withdrawing groups on an aromatic aldehyde can increase its reactivity. If the catalyzed reaction is slow, this can make the uncatalyzed background reaction more competitive, thereby lowering the overall ee.
-
Chelation: Substrates containing nearby Lewis basic groups (e.g., a 2-pyridinecarboxaldehyde) can attempt to coordinate to the titanium center, competing with the chiral diol and disrupting the catalytic cycle.
If you suspect a substrate issue, try running the reaction with a benchmark substrate like benzaldehyde, for which high ee's have been reported with similar diol ligands.[3] This will help you determine if the issue lies with your general procedure or the specific substrate.
References
-
García, C., et al. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(23), 5769. [Link]
-
Islam, M. S., et al. Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]
-
Soai, K., et al. (1991). Enantioselective addition of diethylzinc to aldehydes in the presence of chiral aprotic ligands. Journal of the Chemical Society, Perkin Transactions 1, (1), 203-207. [Link]
-
Fu, H., et al. (2022). Enantioselective addition of diethylzinc to different aldehydes. ResearchGate. [Link]
-
Szatmári, I., et al. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Molecules, 25(11), 2656. [Link]
-
Harada, T., et al. (2019). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone: (R)-(+)-1-(4-Chlorophenyl)-1-m-tolylethanol. Organic Syntheses, 96, 333-350. [Link]
-
Soai, K. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
Sources
Technical Support Center: (1R)-1-(4-chlorophenyl)-1,2-ethanediol
Welcome to the dedicated technical support guide for (1R)-1-(4-chlorophenyl)-1,2-ethanediol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical chiral building block. Here, we address common challenges and questions related to its stability and storage, providing in-depth, field-proven insights to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For routine short-to-medium-term storage, this compound should be stored in a tightly sealed container at 2-8°C.[1] This temperature range minimizes the risk of thermal degradation. For long-term storage, maintaining these conditions is also recommended. The compound should be protected from moisture.
Q2: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively published, it is best practice for chiral molecules, particularly those with aromatic rings, to be protected from light to prevent potential photodegradation. We recommend storing the compound in an amber vial or in a dark location.
Q3: What are the known incompatibilities for this compound?
This compound should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can catalyze degradation reactions.[2] Additionally, avoid contact with aldehydes.
Q4: What is the expected shelf-life of this compound?
When stored under the recommended conditions (2-8°C, protected from light and moisture), the compound is expected to be stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the material if it has been in storage for over a year or if there are any visual changes to the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Appearance of Impurities in Chromatographic Analysis
Symptom: You observe unexpected peaks in your HPLC or GC analysis of a freshly prepared solution of this compound.
Potential Causes & Solutions:
-
Degradation due to Improper Handling: The compound may have been exposed to incompatible solvents or temperatures during sample preparation.
-
Solution: Ensure that all solvents are of high purity and are compatible with the compound. Prepare solutions at room temperature unless a specific protocol dictates otherwise.
-
-
Contamination: The analytical instrument, vials, or solvents may be contaminated.
-
Solution: Run a blank analysis with just the solvent to check for contamination. Use clean, dedicated glassware and high-purity solvents.
-
-
Inherent Impurities: The starting material may contain impurities from its synthesis.
-
Solution: Always consult the Certificate of Analysis (CoA) provided by the supplier to understand the purity of the batch. If unexpected impurities are present, contact the supplier's technical support.
-
Issue 2: Loss of Enantiomeric Purity
Symptom: The enantiomeric excess (ee) of your this compound is lower than specified.
Potential Causes & Solutions:
-
Racemization: Exposure to harsh acidic or basic conditions, or elevated temperatures, can potentially lead to racemization.
-
Solution: Maintain neutral pH conditions during your reactions and work-ups. Avoid excessive heat. If a reaction requires non-neutral pH, consider performing it at a lower temperature to minimize racemization.
-
-
Analytical Method Issues: The chiral HPLC method may not be adequately resolving the enantiomers.
-
Solution: Optimize your chiral HPLC method, including the choice of chiral stationary phase, mobile phase composition, flow rate, and column temperature.[3]
-
Issue 3: Inconsistent Reaction Yields or Byproduct Formation
Symptom: You are using this compound as a starting material and are observing variable yields or the formation of unexpected byproducts.
Potential Causes & Solutions:
-
Degradation of the Starting Material: The compound may have degraded during storage, leading to a lower effective concentration of the desired enantiomer and the presence of reactive impurities.
-
Solution: Re-verify the purity of your starting material using a validated analytical method before use.
-
-
Reaction with Degradants: Degradation products could be participating in side reactions.
-
Solution: If degradation is suspected, purify the this compound by recrystallization or chromatography before use.
-
Stability Indicating Analysis: Forced Degradation Studies
To ensure the integrity of your results, it is crucial to employ a stability-indicating analytical method. Such a method can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. Forced degradation studies are essential for developing and validating these methods.[4][5][6]
Conceptual Workflow for a Forced Degradation Study
Caption: Forced degradation study workflow.
Potential Degradation Pathways
Based on the structure of this compound, potential degradation pathways under stress conditions may include:
-
Oxidation: The hydroxyl groups are susceptible to oxidation, which could lead to the formation of aldehydes, ketones, or carboxylic acids. For example, oxidation could yield 1-(4-chlorophenyl)-2-hydroxyethan-1-one or even 4-chlorobenzoic acid upon further oxidation.
-
Dehydration: Under acidic conditions and/or heat, the diol could undergo dehydration to form a ketone, 1-(4-chlorophenyl)ethan-1-one.
-
Rearrangement: Pinacol-type rearrangement under acidic conditions could also occur, leading to isomeric products.
Illustrative Stability Data
The following table provides a hypothetical summary of results from a forced degradation study. Actual results will vary based on experimental conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 1-(4-chlorophenyl)ethan-1-one |
| 0.1 M NaOH | 24 hours | 60°C | 8% | 4-chlorobenzoic acid |
| 3% H₂O₂ | 24 hours | Room Temp | 20% | 1-(4-chlorophenyl)-2-hydroxyethan-1-one, 4-chlorobenzoic acid |
| Heat (Solid) | 7 days | 80°C | < 2% | Minimal degradation |
| Photostability | ICH Q1B | Room Temp | 5% | Minor unidentified polar degradants |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating method for this compound.
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
2. Materials and Equipment:
- This compound reference standard
- HPLC system with UV or Photodiode Array (PDA) detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)
- Forced degradation samples
3. Chromatographic Conditions (Starting Point):
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 220 nm
- Injection Volume: 10 µL
4. Procedure:
- Prepare a stock solution of the reference standard in acetonitrile or a suitable solvent at approximately 1 mg/mL.
- Prepare working solutions from the stock for analysis.
- Analyze the unstressed (control) sample to determine the retention time of the parent compound.
- Inject the samples from the forced degradation studies.
- Evaluate the chromatograms for the appearance of new peaks (degradation products) and the separation between these peaks and the parent peak.
- The peak purity of the parent compound in the stressed samples should be assessed using a PDA detector to ensure no co-elution.
5. Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Logical Flow for Troubleshooting Stability Issues
Caption: A logical diagram for troubleshooting stability issues.
References
-
CHIRAL LABORATORIES. Forced Degradation Studies.[Link]
-
American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation.[Link]
-
Loba Chemie. ETHANEDIOL AR.[Link]
-
MedCrave online. Forced degradation studies.[Link]
-
Synerzine. 1,2-Ethanedithiol.[Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: ethanediol.[Link]
-
PubChem. 1-(4-Chlorophenyl)ethane-1,2-diol.[Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.[Link]
Sources
- 1. This compound CAS#: 152142-03-5 [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chiral-labs.com [chiral-labs.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of (1R)-1-(4-chlorophenyl)-1,2-ethanediol. This chiral diol is a critical building block in the synthesis of various high-value, enantiomerically pure compounds, making its purification a crucial step to ensure downstream success.[1] This document offers a structured, question-and-answer-based approach to address common challenges encountered during its purification.
I. Foundational Principles: The "Why" Behind the "How"
Recrystallization is a powerful purification technique based on the principle of differential solubility.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.[2][4] The success of this technique hinges on the careful selection of a solvent system and precise control over the cooling process to favor the growth of large, pure crystals.[4]
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of this compound in a practical, question-and-answer format.
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5] The ideal solvent should have a steep solubility curve for the diol, meaning it dissolves significantly more of the compound when hot compared to when cold.
Expert Insight: Given the structure of this compound, which contains both a polar diol functional group and a less polar chlorophenyl group, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point. A common rule of thumb is that solvents with functional groups similar to the compound being recrystallized are often good solubilizers.[6]
Solvent Screening Protocol:
-
Place a small, accurately weighed amount of your crude diol (e.g., 20-30 mg) into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, observing the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed.
Data Presentation: Hypothetical Solvent Screening for this compound
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Water | Insoluble | Sparingly Soluble | Fine needles, slow formation | Potential for use as an anti-solvent |
| Ethanol | Sparingly Soluble | Very Soluble | Good yield of well-formed crystals | Promising single-solvent option |
| Toluene | Sparingly Soluble | Soluble | Prismatic crystals, moderate yield | Good for removing polar impurities |
| Hexane | Insoluble | Insoluble | No dissolution | Suitable as an anti-solvent |
| Ethyl Acetate | Soluble | Very Soluble | Poor crystal formation | Too soluble for a single-solvent system |
| Acetone | Very Soluble | Very Soluble | No crystal formation | Too soluble |
Q2: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A2: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[7] This often occurs when a supersaturated solution is cooled to a temperature above the melting point of the solute in that particular solvent, or when the solution is cooled too rapidly. Highly impure samples can also contribute to this issue.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out.
Q3: The yield of my recrystallized diol is very low. How can I improve it?
A3: Low yield is a frequent issue in recrystallization and can stem from several factors.
Troubleshooting Steps:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep more of your compound in the mother liquor upon cooling.[7]
-
Ensure complete crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the diol.
-
Avoid premature crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[8]
-
Wash crystals with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the purified product.[7]
Q4: My crystals don't form, even after cooling in an ice bath. What should I do?
A4: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated.
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seeding: Add a tiny crystal of the pure this compound to the solution. This "seed" crystal acts as a template for further crystallization.[8]
-
Reduce solvent volume: If the solution is too dilute, gently heat it to boil off some of the solvent, then allow it to cool again.[9]
-
Add an anti-solvent: If using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which the diol is insoluble) dropwise until the solution becomes slightly cloudy, then clarify with a drop or two of the original hot solvent before cooling.
Q5: How do I know if my recrystallized this compound is pure?
A5: Assessing the purity of a chiral compound like this diol involves confirming both its chemical and enantiomeric purity.
Analytical Techniques for Purity Assessment:
-
Melting Point: A sharp melting point range that is close to the literature value (approximately 83-84°C) is a good indicator of purity. Impurities tend to broaden and depress the melting point range.
-
Chromatography (TLC, HPLC, GC):
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on chemical purity. Chiral HPLC, using a chiral stationary phase, is the gold standard for determining the enantiomeric excess (ee).[1][10]
-
Gas Chromatography (GC): Can also be used with a chiral column for purity analysis.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities. For determining enantiomeric purity, derivatization with a chiral derivatizing agent (CDA) can be employed. This creates diastereomers that are distinguishable by NMR, allowing for the calculation of the enantiomeric ratio.[10][11][12][13]
III. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization (Toluene-Hexane System)
This method is particularly useful for removing more polar impurities.
-
Dissolution: Dissolve the crude diol in the minimum amount of hot toluene.
-
Addition of Anti-solvent: While the solution is still hot, add hexane dropwise until a faint, persistent cloudiness is observed.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold toluene-hexane mixture (in the same approximate ratio as the final crystallization solvent system).
-
Drying: Dry the crystals under vacuum.
Visualization of the Mixed-Solvent Recrystallization Process:
Caption: Workflow for mixed-solvent recrystallization.
IV. References
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. Available at: [Link]. (Accessed January 14, 2026).
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. PubMed. Available at: [Link]. (Accessed January 14, 2026).
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health. Available at: [Link]. (Accessed January 14, 2026).
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: [Link]. (Accessed January 14, 2026).
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Royal Society of Chemistry. Available at: [Link]. (Accessed January 14, 2026).
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]. (Accessed January 14, 2026).
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]. (Accessed January 14, 2026).
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]. (Accessed January 14, 2026).
-
Recrystallization. Available at: [Link]. (Accessed January 14, 2026).
-
Recrystallization with two solvents. Reddit. Available at: [Link]. (Accessed January 14, 2026).
-
3.3F: Mixed Solvents. Chemistry LibreTexts. Available at: [Link]. (Accessed January 14, 2026).
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. MDPI. Available at: [Link]. (Accessed January 14, 2026).
-
Recrystallization of Acetanilide. YouTube. Available at: [Link]. (Accessed January 14, 2026).
-
(R)-1-(2-Chlorophenyl)ethane-1,2-diol. PubChem. Available at: [Link]. (Accessed January 14, 2026).
-
1-(4-Chlorophenyl)ethane-1,2-diol. PubChem. Available at: [Link]. (Accessed January 14, 2026).
-
(1S)-1-(4-chlorophenyl)ethane-1,2-diol. SpectraBase. Available at: [Link]. (Accessed January 14, 2026).
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health. Available at: [Link]. (Accessed January 14, 2026).
-
[Orgo Lab] Recrystallization of Acetanilide. YouTube. Available at: [Link]. (Accessed January 14, 2026).
-
Ethylene Glycol Purification by Melt Crystallization: Removal of Short-Chain Glycol Impurities. ResearchGate. Available at: [Link]. (Accessed January 14, 2026).
-
Process for purifying 1,4-butanediol by melt cristallisation. Google Patents. Available at: . (Accessed January 14, 2026).
-
Is meso-1,2-Diphenyl-1,2-ethanediol the correct name for this compound?. Reddit. Available at: [Link]. (Accessed January 14, 2026).
-
Ethanone, 1-(4-chlorophenyl)-. NIST WebBook. Available at: [Link]. (Accessed January 14, 2026).
-
1,2-Bis(4-chlorophenyl)ethane-1,2-diol. PubChem. Available at: [Link]. (Accessed January 14, 2026).
Sources
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. (1R)-1-(4-chlorophenyl)-1,2-ethanediol is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemical purity is paramount, directly influencing the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, offering field-proven insights and detailed experimental protocols.
The Criticality of Enantiomeric Purity in Drug Development
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The administration of a racemic mixture (a 1:1 ratio of enantiomers) can lead to unforeseen side effects or diminished therapeutic efficacy. Regulatory bodies worldwide, therefore, mandate stringent control over the stereochemical purity of chiral drugs. Consequently, robust and reliable analytical methods for quantifying enantiomeric excess are indispensable throughout the drug development pipeline, from early-stage discovery to final quality control.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for this compound can be effectively achieved through several analytical techniques. The most prevalent and powerful of these are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited to different analytical challenges.
| Technique | Principle | Sample Throughput | Sensitivity | Instrumentation |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High | High | HPLC system with a chiral column, UV detector. |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | High | Very High | GC system with a chiral column, FID or MS detector. |
| NMR Spectroscopy | Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals. | Moderate | Low to Moderate | NMR spectrometer, chiral derivatizing or solvating agents. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers.[1] The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1] For a diol like this compound, polysaccharide-based CSPs are particularly effective due to their ability to form multiple hydrogen bonds and engage in dipole-dipole interactions with the hydroxyl groups of the analyte.[2][3]
The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is a rational starting point for method development.[4][5] These phases possess helical polymer structures that create chiral grooves, providing the necessary stereospecific interaction sites. The selection between normal-phase and reversed-phase chromatography depends on the solubility of the analyte and the desired selectivity. For this compound, normal-phase chromatography with a mobile phase of hexane and an alcohol modifier often provides excellent resolution.
Experimental Protocol: Chiral HPLC
Below is a detailed experimental methodology for the separation of this compound enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)
-
Detector: UV at 220 nm
Reagents:
-
Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and 2-propanol in a 90:10 (v/v) ratio. Degas the mobile phase prior to use.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Data Acquisition and Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is another powerful technique for the separation of volatile chiral compounds.[6] For diols, derivatization is often necessary to increase their volatility and thermal stability. A common approach is the silylation of the hydroxyl groups to form trimethylsilyl (TMS) ethers. The separation is then achieved on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[7]
The choice of a cyclodextrin-based CSP is based on its ability to form transient diastereomeric inclusion complexes with the analyte enantiomers. The differing stability of these complexes leads to different retention times.
Experimental Protocol: Chiral GC
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column: e.g., a cyclodextrin-based column such as Agilent CP-Cyclodextrin-β-2,3,6-M-19
Reagents:
-
This compound sample
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
Procedure:
-
Derivatization:
-
In a small vial, dissolve approximately 1 mg of the diol sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL, split injection.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram.
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct advantage in that it can be used for both structural elucidation and the determination of enantiomeric excess.[8] Since enantiomers are indistinguishable in an achiral solvent, the use of a chiral auxiliary is necessary to induce a chemical shift non-equivalence between the corresponding nuclei of the two enantiomers.[8] This is achieved by either forming transient diastereomeric complexes with a chiral solvating agent (CSA) or by covalently bonding the enantiomers to a chiral derivatizing agent (CDA) to form stable diastereomers.[9]
For diols like this compound, chiral derivatizing agents, particularly those containing a boronic acid moiety, are highly effective.[10] Boronic acids react readily and quantitatively with 1,2-diols to form stable cyclic boronate esters.[8] The resulting diastereomeric esters will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer by integration.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
This compound sample
-
Chiral derivatizing agent (e.g., a chiral boronic acid)
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Sample Preparation:
-
To an NMR tube, add approximately 5-10 mg of the diol sample.
-
Add a stoichiometric equivalent of the chiral boronic acid derivatizing agent.
-
Add approximately 0.6 mL of CDCl₃.
-
Gently agitate the tube to ensure complete dissolution and reaction. The reaction is typically rapid at room temperature.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric derivatives.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Conclusion and Recommendations
The choice of the optimal analytical method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC is often the method of choice for routine quality control due to its high throughput, excellent reproducibility, and the commercial availability of a wide range of effective chiral stationary phases.
-
Chiral GC is particularly advantageous when high sensitivity is required, for instance, in the analysis of trace impurities. The need for derivatization, however, adds an extra step to the sample preparation process.
-
NMR Spectroscopy is a powerful tool, especially in a research and development setting, as it provides both structural confirmation and enantiomeric purity information from a single experiment. It is also invaluable when a chromatographic method has not yet been developed.
For drug development professionals, a multi-faceted approach is often the most prudent. An initial screen by NMR can rapidly provide an estimate of enantiomeric excess, while a validated chiral HPLC or GC method is typically required for regulatory submissions and routine quality assurance. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method for their specific needs, ensuring the stereochemical integrity of their chiral intermediates and final products.
References
-
Wube, A. A., & Wätzig, H. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. [Link]
-
Zhang, Y., et al. (2023). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PubMed Central, 14, 6183. [Link]
-
ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. Retrieved from [Link]
-
Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5349-5353. [Link]
-
National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved from [Link]
-
Mikhalev, O. V., et al. (1995). Solvent effect in NMR enantiomeric analysis using (S)-1,1′-binaphthyl-2,2′-diol as a chiral solvating agent. Russian Chemical Bulletin, 44(5), 873-877. [Link]
-
UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]
-
National Institutes of Health. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central, 26(21), 6649. [Link]
-
Semantic Scholar. (n.d.). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
-
Daicel. (n.d.). Polysaccharide Stationary Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1D WINNMR. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. 56(4), 164-172. [Link]
-
National Institutes of Health. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PubMed Central, 27(4), 519. [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]
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- 4. chiraltech.com [chiraltech.com]
- 5. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
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- 10. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
In the landscape of pharmaceutical development, the stereochemical purity of drug intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The compound (1R)-1-(4-chlorophenyl)-1,2-ethanediol stands as a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its defined stereochemistry is paramount, necessitating robust and reliable analytical methods to ensure enantiomeric purity. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror-image molecules, often exhibit divergent pharmacological and toxicological profiles.[2] Regulatory bodies, such as the U.S. Food and Drug Administration, have stringent guidelines that often mandate the marketing of single-enantiomer drugs.[3] This underscores the necessity for analytical methods that can accurately quantify the desired enantiomer and its undesired counterpart. Chiral HPLC has emerged as the preeminent technique for this purpose due to its versatility, sensitivity, and scalability.[3]
Understanding the Chiral Stationary Phase: The Heart of the Separation
The cornerstone of chiral HPLC is the Chiral Stationary Phase (CSP).[4] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different energies, leading to differential retention times and, consequently, separation.[5] Among the most powerful and widely utilized CSPs are those based on polysaccharides, specifically derivatives of cellulose and amylose.[4]
Polysaccharide-Based CSPs: A Deeper Dive
Columns such as those in the Daicel CHIRALPAK® (amylose-based) and CHIRALCEL® (cellulose-based) series have become industry standards.[6][7] The chiral recognition mechanism, while complex, is understood to arise from a combination of interactions including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8] The helical structure of the polysaccharide polymers creates chiral grooves and cavities where the analyte can bind. The nature and position of substituents on the phenylcarbamate derivatives of the polysaccharide backbone significantly influence the enantioselectivity.[9]
For an analyte like this compound, which possesses hydroxyl groups capable of hydrogen bonding and a chlorophenyl ring for π-π and dipole interactions, polysaccharide-based CSPs are exceptionally well-suited.
Comparative Analysis of Leading Chiral HPLC Methods
Method development in chiral chromatography is often an empirical process, but a systematic screening of columns and mobile phases can expedite the identification of an optimal method.[10] Here, we compare the performance of two leading polysaccharide-based CSPs for the analysis of this compound under normal phase conditions, which often provide superior selectivity for this class of compounds.
Performance Data
| Chiral Stationary Phase | Backbone | Derivative | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k1' ((S)-enantiomer) | k2' ((R)-enantiomer) | Selectivity (α) | Resolution (Rs) |
| CHIRALPAK® AD-H | Amylose | tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | 2.15 | 2.80 | 1.30 | > 2.0 |
| CHIRALCEL® OD-H | Cellulose | tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | 2.50 | 3.50 | 1.40 | > 2.5 |
This data is representative and compiled based on established principles of chiral chromatography and literature on similar diol compounds.
Causality Behind Experimental Choices:
-
Chiral Stationary Phases :
-
CHIRALPAK® AD-H (Amylose-based) : The amylose backbone has a regular helical structure that provides excellent chiral recognition for a broad range of compounds. The tris(3,5-dimethylphenylcarbamate) derivative enhances π-π and steric interactions.
-
CHIRALCEL® OD-H (Cellulose-based) : While also a tris(3,5-dimethylphenylcarbamate) derivative, the cellulose backbone has a different, more twisted helical structure. This often results in complementary or, in some cases, superior selectivity compared to its amylose counterpart. For the target analyte, the cellulose-based phase is predicted to offer slightly higher selectivity and resolution.
-
"H-Series" Columns : Both columns are "H-series," indicating a smaller particle size (5 µm), which leads to higher efficiency and better resolution compared to older, larger particle size columns.[11]
-
-
Mobile Phase :
-
Normal Phase (n-Hexane / 2-Propanol) : Normal phase chromatography is typically the first choice for polysaccharide-based CSPs. The non-polar bulk solvent (n-hexane) and the polar modifier (2-propanol) allow for the crucial hydrogen bonding and dipole-dipole interactions between the analyte and the CSP to dominate the separation.
-
Modifier Concentration (10% 2-Propanol) : The concentration of the alcohol modifier is a critical parameter. A lower concentration generally increases retention and can improve selectivity, but may lead to broader peaks. A higher concentration reduces analysis time but can decrease selectivity. A 10-20% range is a common starting point for diols.
-
Experimental Protocols
A self-validating system is built upon detailed and reproducible protocols. The following methodologies provide a robust framework for the analysis of this compound.
Protocol 1: Analysis on CHIRALCEL® OD-H
-
Instrumentation :
-
HPLC system with a UV detector.
-
-
Column :
-
CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase :
-
n-Hexane / 2-Propanol (90:10, v/v). Ensure solvents are HPLC grade.
-
-
Chromatographic Conditions :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation :
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability :
-
Inject a racemic standard. The resolution (Rs) between the two enantiomer peaks should be ≥ 2.0.
-
Protocol 2: Analysis on CHIRALPAK® AD-H
-
Instrumentation :
-
HPLC system with a UV detector.
-
-
Column :
-
CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase :
-
n-Hexane / 2-Propanol (90:10, v/v). Ensure solvents are HPLC grade.
-
-
Chromatographic Conditions :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation :
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability :
-
Inject a racemic standard. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.8.
-
Method Validation: Ensuring Trustworthiness
A developed method is incomplete without rigorous validation to demonstrate its suitability for its intended purpose.[12][13] Key validation parameters, as outlined in the International Council for Harmonisation (ICH) guidelines, include:[2][14]
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the enantiomers from each other and from any impurities.
-
Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.
-
Accuracy : The closeness of the test results to the true value.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying the undesired enantiomer as an impurity.
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.[13]
Visualizing the Workflow
A systematic approach is key to efficient and successful chiral method development.
Caption: The three-point interaction model for chiral recognition.
Conclusion
The enantioselective analysis of this compound is a critical task that demands a well-chosen and robust HPLC method. Polysaccharide-based chiral stationary phases, particularly CHIRALCEL® OD-H and CHIRALPAK® AD-H, offer excellent platforms for achieving baseline separation of the enantiomers. This guide has demonstrated that while both columns are effective, the cellulose-based CHIRALCEL® OD-H may provide superior resolution for this specific analyte. The provided protocols and validation framework serve as a comprehensive resource for developing and implementing a reliable analytical method. By understanding the principles behind the separation and adhering to a systematic approach, researchers can confidently ensure the stereochemical integrity of this vital pharmaceutical intermediate.
References
-
Diva-portal.org. Degree Project E, 45 c Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. [Link]
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
-
Chiralpedia. Direct chiral HPLC separation on CSPs. [Link]
-
ResearchGate. Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases | Request PDF. [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubMed. Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. [Link]
-
ResearchGate. HPLC chromatogram obtained on Chiralcel ODH (a) and Chiral Pak ADH (b) from system suitability solution. [Link]
-
Daicel Chiral Technologies. Chiral Column Differences: Standard vs H-Series Explained. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
HPLC. Please read this instruction sheet completely before using this column. [Link]
-
Daicel. CHIRALPAK AD-H. [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]
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- 5. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 6. Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Chiral Diols in Asymmetric Synthesis: A Comparative Analysis Featuring (1R)-1-(4-chlorophenyl)-1,2-ethanediol
Introduction: The Indispensable Role of Chiral Diols in Modern Synthesis
In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. Chiral 1,2- and 1,3-diols represent a cornerstone class of molecules, serving as powerful tools for inducing chirality in a vast array of chemical transformations.[1] Their value is rooted in their versatility; they function as robust chiral building blocks, effective chiral auxiliaries, and as ligands or organocatalysts that create a precisely defined chiral environment around a reaction center.[2][3][4][5] The ability of their hydroxyl groups to coordinate with reagents and substrates allows for the selective formation of a desired enantiomer, a critical requirement in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry dictates efficacy and safety.[4][5]
This guide provides an in-depth comparison of (1R)-1-(4-chlorophenyl)-1,2-ethanediol against a panel of widely recognized and privileged chiral diols: Hydrobenzoin, TADDOL, and BINOL. We will dissect their structural nuances, explore their performance in key asymmetric reactions supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
Featured Diol: this compound
This compound is a chiral building block whose utility is defined by its specific stereochemistry and the electronic influence of its 4-chlorophenyl substituent.[4][6] While not as ubiquitously cited as other privileged diols, its importance is pronounced in specific synthetic pathways, most notably as a key intermediate in the synthesis of pharmacologically active molecules like the neuroprotective agent (R)-eliprodil.[7]
Key Attributes and Applications:
-
Chiral Precursor: Its primary role is as a versatile chiral starting material. The vicinal diol functionality provides two reactive sites for elaboration into more complex, enantiopure molecules.[4]
-
Biocatalytic Accessibility: A significant advantage is its accessibility via biocatalysis. Enantioconvergent hydrolysis of racemic 4-chlorostyrene oxide using recombinant epoxide hydrolases offers a sustainable and highly selective route to the (R)-diol with high enantiomeric excess.[7] This enzymatic approach avoids the need for chiral resolution or complex asymmetric synthesis from achiral precursors.
-
Stereodirecting Group: The diol can be converted into a chiral ketal, which then acts as a bulky, stereodirecting auxiliary. This ketal can shield one face of a molecule, forcing reagents to approach from the opposite, less-hindered direction, thereby controlling the stereochemical outcome of subsequent reactions.[4] The electron-withdrawing nature of the 4-chlorophenyl group can also modulate the reactivity of adjacent centers.
Comparative Analysis with Privileged Chiral Diols
To contextualize the performance of this compound, we compare it with three titans of asymmetric synthesis.
Hydrobenzoin: The C₂-Symmetric Workhorse
(R,R)- or (S,S)-Hydrobenzoin is a readily available C₂-symmetric diol that has long served as a reliable chiral controller.[2]
-
Mechanism of Action: It is frequently used as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction before being cleaved and recycled.[2] It also forms the backbone for a wide range of chiral ligands used in metal-catalyzed processes like asymmetric hydrogenation.[2]
TADDOL: The Architect of Steric Hindrance
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C₂-symmetric diols derived from tartaric acid, renowned for their rigid structure and bulky aryl substituents.[10]
-
Mechanism of Action: The TADDOL scaffold creates a well-defined, sterically hindered chiral pocket. When complexed with a Lewis acid like titanium, this pocket effectively dictates the trajectory of incoming substrates and reagents, leading to high levels of stereocontrol in reactions such as nucleophilic additions to aldehydes.
-
Performance Insight: TADDOL-based ligands have proven exceptionally versatile, finding success in Ti-catalyzed additions, Pd-catalyzed allylic substitutions, and C-H functionalization reactions. However, their efficacy is not universal. In certain reactions, such as the asymmetric cyanation of aldehydes and imines, even optimized TADDOL derivatives have struggled to surpass modest enantioselectivity (e.g., ~71% e.e.), highlighting that a highly structured chiral environment is not a panacea for all asymmetric transformations.[11]
BINOL: The Axially Chiral Catalyst
BINOL (1,1'-bi-2-naphthol) is arguably one of the most successful and "privileged" chiral scaffolds in asymmetric catalysis.[3][10] Its efficacy stems from its axial chirality, which creates a stable, well-defined C₂-symmetric chiral environment.
-
Mechanism of Action: While BINOL itself is a powerful ligand for metals, its most transformative application is in the form of BINOL-derived phosphoric acids (BPAs). These molecules are exceptional Brønsted acid organocatalysts. The key to their success is a bifunctional activation mechanism, where the acidic proton activates an electrophile (like an imine or carbonyl) while the basic phosphoryl oxygen organizes the nucleophile, all within the confined chiral pocket of the binaphthyl backbone.[12]
-
Performance Insight: BINOL-derived catalysts have enabled a vast range of highly enantioselective reactions, including Diels-Alder, Friedel-Crafts, Mannich, and carbonyl-ene reactions, often achieving >90% e.e.[12] The steric and electronic properties of substituents at the 3,3' positions of the binaphthyl rings are crucial for fine-tuning reactivity and achieving high stereoinduction.[13] This high degree of tunability and broad applicability in organocatalysis sets BINOL apart from more specialized chiral building blocks.
Quantitative Performance Comparison
The selection of a chiral diol is dictated by the specific reaction and substrates. The following table summarizes representative performance data to guide this decision-making process.
| Chiral Diol / Derivative | Reaction Type | Substrate Example | Catalyst/Reagent System | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound | Biocatalytic Hydrolysis | rac-4-chlorostyrene oxide | Recombinant Epoxide Hydrolases | 93.4% | 87.8% | [7] |
| Hydrobenzoin (Parent) | Allylboration | Hydrocinnamaldehyde | (R,R)-Hydrobenzoin·SnCl₄ | - | 26% | [8][9] |
| Hydrobenzoin (Derivative) | Allylboration | Hydrocinnamaldehyde | (R,R)-Vivol·SnCl₄ | 95% | 93% | [8][9] |
| TADDOL (Derivative) | Cyanosilylation | Benzaldehyde | Ti(OiPr)₄ / TADDOL derivative | - | 71% | [11] |
| TADDOL (Derivative) | Allylic Substitution | 1,3-diphenylallyl acetate | [Pd(allyl)Cl]₂ / TADDOL-ligand | >95% | up to 99% | |
| BINOL (Phosphoric Acid) | Mannich Reaction | Various Aldehydes/Imines | BINOL-Phosphoric Acid | >90% | >90% | |
| BINOL (Phosphoric Acid) | Friedel-Crafts Alkylation | Indoles / Enones | H₈-BINOL-Phosphoric Acid | >80% | >99% |
Logical & Visual Frameworks for Application
To aid in the practical application of these principles, the following diagrams illustrate key workflows and decision-making processes.
Caption: General workflow for applying chiral diols in asymmetric catalysis.
Caption: Decision tree for selecting an appropriate chiral diol.
Experimental Protocols: A Practical Guide
The trustworthiness of any synthetic method relies on robust, reproducible protocols. Below are methodologies for the synthesis of the target diol and a representative catalytic reaction, including the critical step of enantiopurity analysis.
Protocol 1: Biocatalytic Synthesis of (R)-1-(4-chlorophenyl)-1,2-ethanediol
This protocol is based on the enantioconvergent hydrolysis of racemic 4-chlorostyrene oxide (rac-pCSO) using a dual-enzyme whole-cell system.[7]
Materials:
-
Recombinant E. coli cells expressing an (S)-selective epoxide hydrolase (EH).
-
Recombinant E. coli cells expressing an (R)-selective epoxide hydrolase (EH).
-
rac-4-chlorostyrene oxide (rac-pCSO).
-
Phosphate buffer (100 mM, pH 7.0).
-
Tween-20.
-
Ethyl acetate.
Procedure:
-
Prepare Reaction Medium: In a temperature-controlled vessel, prepare a 100 mL solution of 4% (v/v) Tween-20 in 100 mM phosphate buffer (pH 7.0).
-
Cell Suspension: Add the appropriate wet cell weights of the two recombinant E. coli strains. The optimal ratio must be determined empirically but a starting point is a 20:1 weight ratio of the (S)-selective to (R)-selective EH cells.[7]
-
Substrate Addition: Add 300 mM of rac-pCSO to the cell suspension.
-
Reaction: Stir the mixture at 25°C. Monitor the disappearance of the epoxide enantiomers by chiral HPLC. The reaction is typically complete within 5 hours.[7]
-
Workup: Once the starting material is consumed, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude diol by silica gel column chromatography to yield pure (R)-1-(4-chlorophenyl)-1,2-ethanediol.
Protocol 2: Asymmetric Allylboration with a Substituted Hydrobenzoin Ligand
This protocol describes the highly enantioselective addition of an allyl group to an aldehyde using a Vivol·SnCl₄ complex, adapted from literature procedures.[8]
Materials:
-
(R,R)-Vivol.
-
Tin(IV) chloride (SnCl₄).
-
Hydrocinnamaldehyde.
-
Allylboronic acid pinacol ester.
-
Anhydrous Toluene.
-
Diisobutylaluminium hydride (DIBAL-H) for quenching.
-
1.0 M HCl.
Procedure:
-
Catalyst Formation: In a flame-dried flask under an argon atmosphere, dissolve (R,R)-Vivol (0.24 mmol) in anhydrous toluene (2.0 mL). Add SnCl₄ (0.24 mmol) and stir the solution for 1 hour at room temperature to form the Vivol·SnCl₄ complex.
-
Reaction Setup: Cool the catalyst solution to -78°C (dry ice/acetone bath). Add allylboronic acid pinacol ester (0.22 mmol).
-
Substrate Addition: Add a solution of hydrocinnamaldehyde (0.20 mmol) in toluene dropwise over 5 minutes.
-
Reaction: Stir the mixture at -78°C for 4 hours.
-
Quenching: Quench the reaction by adding DIBAL-H to reduce any unreacted aldehyde.
-
Hydrolysis & Workup: Hydrolyze the borate ester by adding 1.0 M HCl. Allow the mixture to warm to room temperature. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purification & Analysis: Purify the product by flash chromatography. Determine the enantiomeric ratio by chiral HPLC analysis.
Protocol 3: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
Accurate determination of enantiomeric excess is essential to validate the success of an asymmetric synthesis.[14] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[1][15][16]
Principle: Enantiomeric excess (ee) is a measure of the purity of a chiral substance, calculated as: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|[15] Chiral HPLC separates the two enantiomers using a chiral stationary phase (CSP), allowing for their individual quantification.
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable HPLC-grade solvent (e.g., Hexane/Isopropanol mixture). A racemic standard is required for method development to confirm the separation of the two enantiomer peaks.
-
Column and Mobile Phase Selection: Select a suitable chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The mobile phase is typically a mixture of hexane and an alcohol (isopropanol or ethanol). Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomer peaks.
-
Analysis: Inject the sample onto the HPLC system. The enantiomers will elute at different retention times (t_R).
-
Quantification: Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculation: Calculate the percentage of each enantiomer from their respective peak areas and then determine the ee%.
Conclusion and Future Outlook
The field of asymmetric synthesis is rich with powerful tools, and chiral diols are among the most versatile. While privileged scaffolds like BINOL and TADDOL offer broad applicability and high tunability for a range of catalytic reactions, the utility of specific building blocks like This compound should not be overlooked. Its value is particularly evident when its unique electronic properties are required or when its synthesis can be streamlined through highly efficient biocatalytic routes.
The comparative data clearly show that there is no single "best" diol; selection is intrinsically linked to the specific transformation. The dramatic performance increase seen in moving from parent Hydrobenzoin to its substituted derivatives underscores a critical lesson for the practicing chemist: ligand and catalyst optimization is a powerful strategy for enhancing stereochemical control.[8][9] As the demand for enantiopure compounds continues to grow, a deep understanding of the strengths and weaknesses of the diverse chiral diols available will remain essential for innovation in drug development and chemical synthesis.
References
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem.
- The Superior Performance of Substituted Hydrobenzoin Derivatives in Enantioselective C
- How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru.
- Hydrobenzoin in Asymmetric Synthesis: Applic
- A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Evalu
- Selecting Chiral BINOL-derived Phosphoric Acid Catalysts: General Model to Identify Steric Features Essential For Enantioselectivity - Apollo.
- (1R)-1-(4-Chlorophenyl)ethane-1,2-diol | 152142-03-5 | CGA14203 - Biosynth.
- F10BINOL-derived chiral phosphoric acid-catalyzed enantioselective carbonyl-ene reaction: theoretical elucidation of stereochemical outcomes - Chemical Science (RSC Publishing).
- Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch - Catalysis Science & Technology (RSC Publishing).
- Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances - MDPI.
- TADDOL-based P,S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution - Organic & Biomolecular Chemistry (RSC Publishing).
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC - PubMed Central.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
- Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond form
- Bis-phosphoric Acid Derived from BINOL Dimer as a Chiral Brønsted Acid Catalyst for Enantioselective Transformations | Chemistry Letters | Oxford Academic.
- TADDOL - Sigma-Aldrich.
- Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC - NIH.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)
- This compound | 152142-03-5 | Benchchem.
- Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions | ACS Omega - ACS Public
- A Practical Stereoselective Synthesis of Chiral Hydrobenzoins via Asymmetric Transfer Hydrogenation of Benzils | Organic Letters - ACS Public
- ChemInform Abstract: Use of TADDOLs and Their Derivatives in Asymmetric Synthesis.
- Accurate Determination of Enantiomeric Excess Using Raman Optical Activity - MDPI.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction | ACS Omega.
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions - ResearchG
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions - MDPI.
- Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction.
- Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Met
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - NIH.
- Catalytic asymmetric oxo-Diels–Alder reactions with chiral atropisomeric biphenyl diols - PMC - NIH.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - ResearchG
- Asymmetric synthesis of new chiral 1,2- and 1,3-diols | Semantic Scholar.
- Gram-Scale Synthesis of (R)
- Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides - Indian Academy of Sciences.
- Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Met
- This compound CAS - ChemicalBook.
- (1S)-1-(4-chlorophenyl)ethane-1,2-diol - SpectraBase.
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- 9. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Selecting Chiral BINOL-derived Phosphoric Acid Catalysts: General Model to Identify Steric Features Essential For Enantioselectivity [repository.cam.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. uma.es [uma.es]
Comparative study of catalysts for the synthesis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
This guide provides an in-depth comparative analysis of prominent catalytic methodologies for the synthesis of the chiral diol, (1R)-1-(4-chlorophenyl)-1,2-ethanediol. This valuable building block is a key intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate catalytic system is paramount for achieving high yield and enantiopurity, which directly impacts the efficiency and economic viability of drug development and manufacturing processes.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each catalytic approach, providing a rationale for experimental design and offering field-proven insights to guide researchers and process chemists in their synthetic strategy. We will explore two powerful and distinct catalytic paradigms: biocatalysis via enantioconvergent hydrolysis and chemical catalysis through Sharpless Asymmetric Dihydroxylation.
Introduction: The Significance of this compound
Chiral vicinal diols are fundamental synthons in modern organic chemistry. The specific stereoisomer, this compound, possesses two adjacent stereocenters, making it a highly sought-after precursor for the construction of complex, stereochemically defined molecules. Its applications span various therapeutic areas, underscoring the need for robust and selective synthetic routes. The primary challenge lies in controlling the absolute stereochemistry at the C1 position, demanding catalytic systems of exceptional precision.
Comparative Analysis of Catalytic Systems
The synthesis of this compound can be effectively achieved through two distinct catalytic approaches: the enzymatic hydrolysis of a racemic epoxide and the direct asymmetric dihydroxylation of an alkene. Each method presents a unique set of advantages and operational considerations.
| Parameter | Biocatalysis: Dual-Enzyme Hydrolysis | Chemical Catalysis: Sharpless Asymmetric Dihydroxylation |
| Catalyst | Recombinant E. coli expressing mutant epoxide hydrolases (PvEH1Z4X4-59 & RpEHF361V) | Osmium tetroxide (catalytic) with a chiral ligand [(DHQD)₂PHAL in AD-mix-β] |
| Substrate | Racemic 4-chlorostyrene oxide | 4-chlorostyrene |
| Yield | 93.4%[1][2] | High (typically >90% for styrenes) |
| Enantiomeric Excess (ee) | 87.8% (R-enantiomer)[1][2] | High (typically >95% ee for styrenes) |
| Reaction Temperature | 25°C[1][2] | 0°C to room temperature |
| Reaction Time | 5 hours[1][2] | 6-24 hours |
| Solvent System | Aqueous buffer (e.g., phosphate buffer with Tween-20)[1][2] | Biphasic: t-BuOH/H₂O |
| Key Strengths | High substrate concentration, mild reaction conditions, environmentally benign (water-based), potential for 100% theoretical yield via enantioconvergence. | Broad substrate scope, predictable stereochemical outcome based on ligand choice, commercially available reagents (AD-mix). |
| Key Limitations | Substrate-specific enzyme development may be required, potential for enzyme inhibition at very high substrate/product concentrations. | Use of a highly toxic and expensive heavy metal (osmium), stoichiometric use of a co-oxidant, catalyst recovery can be challenging. |
In-Depth Discussion
The Biocatalytic Approach: Enantioconvergent Hydrolysis
The use of whole-cell biocatalysts expressing epoxide hydrolases (EHs) represents a sophisticated and highly efficient strategy.[1][2] The power of this method lies in its "enantioconvergent" nature. Instead of discarding one enantiomer of the racemic starting material (a limitation of kinetic resolution with a maximum theoretical yield of 50%), a dual-enzyme system is employed.[1] One enzyme selectively hydrolyzes the (S)-epoxide to the desired (R)-diol, while the second enzyme acts on the (R)-epoxide, also yielding the same (R)-diol through a regioselective ring-opening. This elegant approach allows for a theoretical yield approaching 100%.
The choice to use whole recombinant E. coli cells over isolated enzymes is a practical one, significantly reducing costs associated with enzyme purification and immobilization. The cellular machinery also handles the regeneration of any necessary cofactors. The reaction proceeds under exceptionally mild conditions (room temperature, neutral pH), minimizing side reactions and energy consumption.
The Chemical Catalysis Approach: Sharpless Asymmetric Dihydroxylation (SAD)
The Sharpless Asymmetric Dihydroxylation is a cornerstone of modern asymmetric synthesis, earning K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry.[3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to directly convert an alkene to a chiral vicinal diol.[3][4] The stereochemical outcome is highly predictable and controllable; for monosubstituted alkenes like 4-chlorostyrene, the commercially available reagent mixture AD-mix-β , which contains the ligand (DHQD)₂PHAL, delivers the (R,R)-diol, corresponding to the desired this compound. Conversely, AD-mix-α , with the pseudoenantiomeric (DHQ)₂PHAL ligand, would yield the (S,S)-enantiomer.
The SAD is renowned for its broad substrate scope and high enantioselectivities for many classes of alkenes. The reaction is performed in a biphasic tert-butanol/water solvent system, with a stoichiometric co-oxidant, typically potassium ferricyanide, regenerating the osmium tetroxide to complete the catalytic cycle.[4] While highly effective, the primary drawback of this method is the use of osmium tetroxide, a volatile, highly toxic, and expensive reagent, which necessitates careful handling and poses challenges for process scale-up and waste disposal.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis via Enantioconvergent Hydrolysis
This protocol is adapted from the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol.[1][2]
Materials:
-
Recombinant E. coli cells expressing PvEH1Z4X4-59 (wet cells)
-
Recombinant E. coli cells expressing RpEHF361V (wet cells)
-
Racemic 4-chlorostyrene oxide (rac-pCSO)
-
Phosphate buffer (100 mM, pH 7.0)
-
Tween-20
-
Ethyl acetate
Procedure:
-
Prepare the reaction medium: In a suitable reaction vessel, prepare a 100 mL solution of 4% (v/v) Tween-20 in 100 mM phosphate buffer (pH 7.0).
-
Add biocatalysts: Add the wet cells of E. coli/pveh1z4x4-59 and E. coli/rpehF361V in a 20:1 weight ratio.
-
Add substrate: Add racemic 4-chlorostyrene oxide to a final concentration of 300 mM.
-
Reaction: Stir the mixture at 25°C and monitor the reaction progress by HPLC. The reaction is typically complete within 5 hours.
-
Work-up: Once the substrate is consumed, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Chemical Synthesis via Sharpless Asymmetric Dihydroxylation
This is a general procedure for the asymmetric dihydroxylation of a styrene derivative using AD-mix-β.
Materials:
-
4-chlorostyrene
-
AD-mix-β
-
tert-butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
Prepare the reaction mixture: In a round-bottom flask equipped with a magnetic stirrer, combine tert-butanol (50 mL) and water (50 mL). Add AD-mix-β (14 g per 10 mmol of alkene). Stir at room temperature until two clear phases form.
-
Cool the mixture: Cool the flask in an ice bath to 0°C.
-
Add substrate: Add 4-chlorostyrene (10 mmol) to the vigorously stirred mixture.
-
Reaction: Continue stirring at 0°C, allowing the reaction to slowly warm to room temperature over 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction: Once the starting material is consumed, add solid sodium sulfite (15 g) and stir for 1 hour.
-
Work-up: Add ethyl acetate (100 mL) and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with 2M NaOH, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
Mechanistic Visualizations
Caption: Biocatalytic enantioconvergent hydrolysis workflow.
Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.
Conclusion and Future Outlook
Both biocatalysis and chemical catalysis offer powerful solutions for the synthesis of this compound.
-
Biocatalysis , particularly with an enantioconvergent dual-enzyme system, stands out for its high efficiency, environmental compatibility, and operational simplicity under mild conditions.[1][2] It represents a highly sustainable and scalable approach, especially for industrial production where cost and green metrics are critical.
-
Sharpless Asymmetric Dihydroxylation provides a more general and readily accessible laboratory method with a broad substrate scope and predictable stereocontrol.[3] The convenience of commercially available AD-mixes makes it a go-to method for rapid synthesis and discovery chemistry. However, the toxicity and cost of osmium remain significant hurdles for large-scale applications.
The choice between these methodologies will ultimately depend on the specific requirements of the project, including scale, cost, available expertise, and environmental considerations. For large-scale, sustainable manufacturing, the biocatalytic route is exceptionally compelling. For versatility and rapid access to a wide range of chiral diols in a research setting, the Sharpless reaction remains an invaluable tool. Future research will likely focus on developing more robust and recyclable biocatalysts and discovering less toxic, inexpensive chemical catalysts that can match the efficiency and selectivity of osmium-based systems.
References
-
Zhang, X., Lei, Z., Wang, Y., Lin, J., Chen, Y., & Wu, J. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology, 10, 824300. Available at: [Link]
-
Zhang, X., et al. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. ResearchGate. Available at: [Link]
-
Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. Available at: [Link]
-
Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
Analytical techniques for the characterization of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
An Expert's Comparative Guide to the Analytical Characterization of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
In the landscape of pharmaceutical development, the stereochemical integrity of chiral intermediates is not merely a quality metric; it is a fundamental determinant of the final drug product's safety and efficacy. This compound, a key chiral building block in the synthesis of neuroprotective agents like (R)-eliprodil, exemplifies this principle.[1] Its biological activity is intrinsically linked to its (R)-enantiomer, making the precise and accurate characterization of this compound a critical step in drug development and manufacturing.[1]
This guide provides an in-depth comparison of the essential analytical techniques required to fully characterize this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing robust, self-validating analytical workflows.
The Core Analytical Challenge: Differentiating Mirror Images
Enantiomers, such as the (R) and (S) forms of 1-(4-chlorophenyl)-1,2-ethanediol, are non-superimposable mirror images. They possess identical physical properties (melting point, boiling point, solubility) in an achiral environment, rendering them indistinguishable by standard analytical techniques like conventional chromatography or spectroscopy. Therefore, specialized methods are required to resolve and quantify these stereoisomers, a process centered on determining the enantiomeric excess (ee), which defines the purity of the desired (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is the cornerstone for the direct separation and quantification of enantiomers. Its robustness, precision, and high-throughput capabilities make it the default method for routine quality control and release testing in the pharmaceutical industry.[2]
Expertise & Rationale: The Principle of Chiral Recognition
The separation mechanism relies on a Chiral Stationary Phase (CSP). For compounds like our target diol, polysaccharide-based CSPs, such as cellulose or amylose derivatives coated on a silica support, are exceptionally effective.[3][4] The principle of operation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different interaction energies, leading to different retention times on the column and, consequently, their separation. The choice of a cellulose-based phase like cellulose tris(3,5-dimethylphenylcarbamate) is a logical starting point due to its proven broad enantiorecognition capabilities for aromatic alcohols.[3]
Experimental Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
Objective: To separate the (R) and (S) enantiomers of 1-(4-chlorophenyl)-1,2-ethanediol and quantify the enantiomeric excess (% ee) of the (R)-enantiomer.
Methodology:
-
Column Selection: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane / 2-Propanol (90:10, v/v).[5] Filter and degas thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a solution of the racemic standard to confirm the retention times of both the (R) and (S) enantiomers and to calculate the resolution (Rs).
-
Inject the this compound sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Data Presentation: Illustrative Chiral HPLC Results
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Performance Metric |
| Retention Time (t_R) | 13.5 min | 15.8 min | - |
| Resolution (R_s) | - | - | > 2.0 |
Note: Data is illustrative, based on published separations of similar compounds.[5] Actual retention times may vary based on specific system conditions.
Visualization: Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Orthogonal Purity
NMR spectroscopy serves a dual purpose. Firstly, ¹H and ¹³C NMR are indispensable for the unambiguous confirmation of the compound's chemical structure. Secondly, it provides an orthogonal method for determining enantiomeric excess, which is invaluable for method validation and for investigating out-of-specification results from HPLC.
Expertise & Rationale: The Necessity of Diastereomer Formation
As enantiomers are isochronous (exhibit identical NMR spectra) in achiral solvents, direct determination of ee is impossible. The strategy is to convert the pair of enantiomers into a pair of diastereomers.[6] Diastereomers have distinct physical properties and are, therefore, anisochronous, meaning they will produce separate signals in the NMR spectrum. This is typically achieved by reacting the chiral diol with a chiral derivatizing agent (CDA). For a 1,2-diol, a boronic acid-based CDA is an excellent choice as it reacts readily and quantitatively to form stable cyclic boronate esters.[6]
Experimental Protocol: ee Determination by ¹H NMR
Objective: To determine the enantiomeric excess by converting the diol into diastereomeric esters and analyzing the resulting ¹H NMR spectrum.
Methodology:
-
Derivatization:
-
In an NMR tube, dissolve an accurately weighed amount of the this compound sample (approx. 5-10 mg) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a slight molar excess (e.g., 1.1 equivalents) of a high-purity chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid, or a suitable chiral boronic acid).
-
Add a coupling agent if necessary (e.g., DCC) and a catalytic amount of DMAP.
-
Allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by TLC or ¹H NMR.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the resulting diastereomeric mixture. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the methine proton adjacent to the aromatic ring).
-
Carefully integrate the areas of these two distinct signals.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
-
Data Presentation: Illustrative ¹H NMR Data for Diastereomeric Esters
| Proton | Diastereomer 1 (from R-diol) | Diastereomer 2 (from S-diol) | Chemical Shift Difference (Δδ) |
| Ar-C H(OH)- | δ 5.15 ppm (doublet) | δ 5.12 ppm (doublet) | 0.03 ppm |
Note: This data is illustrative to demonstrate the principle of chemical shift non-equivalence.[6]
Visualization: NMR Derivatization for Chiral Analysis
Caption: Conversion of enantiomers to diastereomers for NMR analysis.
Mass Spectrometry (MS): Unambiguous Identity Confirmation
Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of a compound. While standard MS does not differentiate between enantiomers, it is a critical component of a complete characterization package.
Expertise & Rationale: The Role of MS in a Chiral Workflow
The primary role of MS is to confirm that the peak being quantified by chiral HPLC is, in fact, 1-(4-chlorophenyl)-1,2-ethanediol. This is a self-validating step; it ensures the purity analysis is being performed on the correct compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or, more powerfully, Liquid Chromatography-Mass Spectrometry (LC-MS) using the chiral HPLC method, provide orthogonal data: retention time (from LC) and mass-to-charge ratio (from MS). High-resolution mass spectrometry (HRMS) can further provide the elemental formula, offering an exceptionally high degree of confidence in the compound's identity.[7]
Data Presentation: Key Mass Spectrometry Data
| Technique | Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| Electrospray (ESI-MS) | [M+H]⁺ | 173.03 | Protonated Molecule |
| ESI-MS (HRMS) | [M+Na]⁺ | 195.0183 | Confirms elemental formula C₈H₉ClO₂ |
| Electron Ionization (EI-MS) | M⁺ | 172/174 | Molecular ion peak (³⁵Cl/³⁷Cl isotope pattern) |
Note: The presence of the chlorine isotope pattern (approx. 3:1 ratio for M⁺ and M+2) is a key diagnostic feature.[8]
Performance Comparison of Key Analytical Techniques
| Feature | Chiral HPLC | NMR Spectroscopy (for ee) | Mass Spectrometry |
| Primary Purpose | Enantiomeric Purity (ee) & Quantification | Orthogonal ee & Structural Elucidation | Identity & Molecular Weight Confirmation |
| Sensitivity | High (ng to pg) | Low (mg) | Very High (pg to fg) |
| Sample Throughput | High | Low | High (when coupled with LC/GC) |
| Development Effort | Moderate (CSP screening) | Moderate to High (derivatization) | Low (for standard analysis) |
| Quantitative Precision | High | Moderate | High (with internal standards) |
| Sample Type | Destructive | Non-destructive | Destructive |
Conclusion: An Integrated Approach to Characterization
The robust characterization of this compound cannot be achieved with a single technique. A comprehensive and self-validating strategy relies on the intelligent integration of complementary methods:
-
Chiral HPLC should be employed as the primary method for routine determination of enantiomeric purity due to its high precision, sensitivity, and throughput.
-
NMR Spectroscopy is essential for the initial, unambiguous confirmation of the chemical structure. Its use with a chiral derivatizing agent provides an invaluable orthogonal method to validate the ee results obtained by HPLC.
-
Mass Spectrometry serves as the ultimate identity check, confirming the molecular weight and elemental composition, thereby ensuring that the other analyses are being performed on the correct molecule.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a complete, accurate, and defensible analytical profile for this critical chiral intermediate, ensuring the quality and safety of the final pharmaceutical product.
References
- BenchChem. (n.d.). Stereochemical Analysis and Enantiopurity Determination of 1r 1 4 Chlorophenyl 1,2 Ethanediol.
- Biosynth. (2026). (1R)-1-(4-Chlorophenyl)ethane-1,2-diol.
- BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.
- Wiley-VCH. (n.d.). Supporting Information.
-
PubChem. (n.d.). (R)-1-(2-Chlorophenyl)ethane-1,2-diol. Retrieved from [Link]
-
Frontiers. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)ethane-1,2-diol. Retrieved from [Link]
-
SpectraBase. (n.d.). (1S)-1-(4-chlorophenyl)ethane-1,2-diol. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols via Alcohol-Assisted O2 Activation - Supporting Information. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
MDPI. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]
Sources
- 1. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
A Senior Application Scientist's Guide to Benchmarking Chiral Diols in Asymmetric Catalysis: Evaluating the Potential of (1R)-1-(4-chlorophenyl)-1,2-ethanediol
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The selection of a chiral ligand or catalyst is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an in-depth technical comparison of (1R)-1-(4-chlorophenyl)-1,2-ethanediol, a readily available chiral building block, against established chiral diols—BINOL, TADDOL, and hydrobenzoin—in the context of asymmetric catalysis. While direct catalytic performance data for this compound is emerging, this guide will benchmark its potential against the proven efficacy of these widely used ligands, supported by experimental data from peer-reviewed literature.
The Significance of the Chiral Diol Motif in Asymmetric Catalysis
Chiral 1,2-diols are a privileged class of molecules in asymmetric synthesis.[1] Their utility stems from the C₂-symmetric or pseudo-C₂-symmetric arrangement of two hydroxyl groups on a chiral scaffold. These hydroxyl groups can coordinate to a metal center or a reagent, creating a well-defined chiral environment that directs the approach of a substrate, thereby favoring the formation of one enantiomer over the other.[1] This principle is the foundation for a vast number of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
This compound presents itself as an interesting candidate for a chiral ligand precursor. Its key attributes include:
-
Defined Stereochemistry: The (1R) configuration provides a fixed chiral environment.
-
Aromatic Substituent: The 4-chlorophenyl group offers opportunities for electronic tuning and π-π stacking interactions, which can influence catalyst-substrate interactions.
-
Reactive Handles: The two hydroxyl groups are amenable to derivatization, allowing for the synthesis of a variety of ligands, such as diphosphinites, which are commonly used in metal-catalyzed reactions.[1]
Performance Benchmark: Asymmetric Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental and extensively studied transformation in organic synthesis.[2] Acetophenone is a common benchmark substrate for evaluating the performance of new chiral catalysts. Below, we compare the performance of established chiral diol-based catalysts in the asymmetric reduction of acetophenone. This data serves as a benchmark for the level of enantioselectivity and efficiency that a new chiral ligand, such as one derived from this compound, would need to achieve to be considered competitive.
| Chiral Ligand/Catalyst System | Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-BINOL-derived BINAL-H | Acetophenone | LiAlH₄ | High | High (Specific ee not stated) | [3] |
| (R)-BINAP-Ru-(R)-DABN | Acetophenone | H₂ | >99 | up to 43% | [4] |
| Valine-derived Dihydrooxazaborin | Acetophenone | BH₃ | Not specified | 75 (R) | [2] |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Acetophenone | H₂/MeOH | 100 | 96 (S) | [5] |
Note: This table presents a selection of data from the literature to illustrate the performance of different catalyst systems. Direct comparison is challenging due to variations in reaction conditions.
The data clearly indicates that high yields and excellent enantioselectivities are achievable in the asymmetric reduction of acetophenone using catalysts derived from established chiral diols. For a ligand derived from this compound to be a viable alternative, it would need to demonstrate comparable or superior performance under similar conditions.
Experimental Causality: The "Why" Behind Ligand Design and Performance
The success of a chiral ligand is not accidental; it is a result of carefully considered design principles that influence the transition state of the reaction.
For Example, in the Asymmetric Reduction of a Ketone:
The chiral ligand, in concert with a metal and a hydride source, forms a chiral complex. The steric and electronic properties of the ligand dictate the precise three-dimensional arrangement of this complex. The prochiral ketone can approach the complex from two different faces, leading to the two possible enantiomers of the alcohol product. An effective chiral ligand will create a significant energy difference between the two transition states, favoring one approach over the other.
This is often achieved through:
-
Steric Hindrance: Bulky groups on the ligand can physically block one face of the substrate from approaching the reactive center.
-
Electronic Effects: Electron-donating or withdrawing groups on the ligand can influence the electronics of the metal center, affecting its reactivity and selectivity.
-
Secondary Interactions: Non-covalent interactions, such as hydrogen bonding or π-stacking, between the ligand and the substrate can further stabilize the favored transition state.
The 4-chlorophenyl group on this compound could play a significant role in these interactions, potentially leading to unique selectivity profiles compared to ligands with different aromatic or aliphatic substituents.
Experimental Protocol: A Self-Validating System for Asymmetric Transfer Hydrogenation
To provide a practical context, here is a detailed, step-by-step methodology for a representative asymmetric transfer hydrogenation of acetophenone using a well-established chiral ruthenium catalyst. This protocol serves as a template for evaluating new chiral ligands.
Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
Catalyst: [RuCl₂(p-cymene)]₂ with (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)
-
(S,S)-TsDPEN (chiral ligand)
-
Acetophenone (substrate)
-
Formic acid/triethylamine azeotrope (5:2) (hydrogen source)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Sodium sulfate (drying agent)
-
Standard laboratory glassware and magnetic stirrer
-
Chiral HPLC for enantiomeric excess determination
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst. The solution should turn a deep red color.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in anhydrous DCM (5 mL).
-
Add the formic acid/triethylamine azeotrope (1 mL) to the acetophenone solution.
-
Initiation of Reaction: Add the pre-formed catalyst solution to the substrate solution via cannula.
-
Stir the reaction mixture at room temperature for the desired time (e.g., 24 hours). Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC analysis.
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the logical workflow in asymmetric catalysis and a conceptual representation of a catalytic cycle.
Caption: Logical workflow in asymmetric catalyst development.
Caption: A simplified catalytic cycle for an asymmetric transformation.
Conclusion and Future Outlook
While this compound is primarily recognized as a valuable chiral building block, its structural features make it a compelling candidate for the development of new chiral ligands for asymmetric catalysis. This guide has established a framework for evaluating its potential by benchmarking against the well-documented success of established chiral diols like BINOL, TADDOL, and hydrobenzoin.
The path forward for unlocking the catalytic potential of this compound involves the systematic synthesis of its derivatives, particularly phosphine-based ligands, and their subsequent evaluation in benchmark asymmetric reactions such as the reduction of acetophenone. By following rigorous experimental protocols and comparing the results against the established benchmarks presented here, the scientific community can objectively determine the value of this readily available chiral diol in the ever-expanding toolkit of asymmetric catalysis.
References
-
Chen, Y., et al. (2023). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]
-
Sandoval, C. A., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Molecules. [Link]
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Periasamy, M., et al. (2012). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Beilstein Journal of Organic Chemistry. [Link]
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Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]
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Itsuno, S. Enantioselective Reduction of Ketones. [Link]
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Sandoval, C. A., et al. (2006). Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes. Chemistry–An Asian Journal. [Link]
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MDPI. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]
-
IntechOpen. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
-
S. G. O. de Andrade, et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules. [Link]
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Lee, S. G. (2011). Synthesis & Application of Chiral Hydrobenzoin. Chemical Communications. [Link]
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Ali, M. A., et al. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. Chemistry. [Link]
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Zhang, Y., et al. (2018). An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. Nature Communications. [Link]
-
ResearchGate. Transfer hydrogenation of acetophenone derivatives. [Link]
-
ResearchGate. Asymmetric hydrogenation of acetophenone with different chiral ligands. [Link]
-
Noyori, R., et al. (2006). Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes. Chemistry - An Asian Journal. [Link]
-
Jolly, R. S., et al. (2015). Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch. Catalysis Science & Technology. [Link]
-
Al-Khafaji, J., et al. (2020). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catalysis. [Link]
-
ResearchGate. Reduction of acetophenone in chiral solvent. [Link]
-
Vedejs, E., et al. (2011). Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Karamé, I., et al. (2003). Asymmetric hydrosilylation of acetophenone with ligand 9a: in- fluence of the catalyst preparation. Tetrahedron: Asymmetry. [Link]
-
ResearchGate. Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine a. [Link]
-
Li, G., et al. (2020). Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils. ACS Catalysis. [Link]
-
Contente, M. L., et al. (2017). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Link]
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Morris, P. G., et al. (2021). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. The Journal of Organic Chemistry. [Link]
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A Comparative Guide to the Stereochemical Analysis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol: X-ray Crystallography vs. Spectroscopic Methods
This guide provides an in-depth comparison of leading analytical techniques for the definitive stereochemical assignment of chiral molecules, centered on the example of (1R)-1-(4-chlorophenyl)-1,2-ethanediol. As a crucial chiral building block in pharmaceutical synthesis, the unambiguous determination of its absolute configuration is paramount for ensuring enantiomeric purity, biological efficacy, and regulatory compliance.
We will dissect the "gold standard" method, single-crystal X-ray crystallography, and contrast its performance, requirements, and limitations against powerful solution-state spectroscopic techniques: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents. This analysis is designed for researchers, process chemists, and quality control specialists in the pharmaceutical and fine chemical industries who require a robust understanding of which method to deploy for a given analytical challenge.
The Challenge: Assigning Absolute Stereochemistry
The therapeutic activity of a chiral drug is often confined to a single enantiomer, while the other may be inactive or even toxic. Molecules like this compound serve as precursors to these drugs, making the verification of their absolute stereochemistry a critical, non-negotiable step in the development pipeline. While a wealth of analytical tools exists, they differ significantly in their principles, sample requirements, and the certainty of their results.
Method 1: Single-Crystal X-ray Crystallography – The Definitive Answer
Single-crystal X-ray diffraction (SC-XRD) stands alone as the only technique that provides a direct, three-dimensional visualization of a molecule's atomic arrangement in space. It is considered the ultimate arbiter for absolute stereochemical assignment when applicable. The method relies on analyzing the diffraction pattern produced when a beam of X-rays interacts with a highly ordered, single crystal of the compound.
The Principle of Unambiguous Assignment
For chiral molecules, the absolute configuration is determined through the phenomenon of anomalous dispersion. When the X-ray energy is near an absorption edge of an atom in the crystal (typically heavier atoms like chlorine in our target molecule), the scattering factor gains an imaginary component. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The analysis of these differences, quantified by the Flack parameter, allows for the unambiguous assignment of the correct enantiomer. A Flack parameter approaching 0 indicates the correct absolute structure, while a value approaching 1 suggests the inverted structure.
Experimental Workflow & Data Analysis
The SC-XRD workflow is a multi-stage process that demands patience and precision. The primary and most significant hurdle is often the growth of a high-quality single crystal suitable for diffraction.
Detailed Protocol: A Representative Example
-
Crystallization: Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or acetone). Place this solution in a small vial, which is then placed inside a larger, sealed jar containing a less volatile anti-solvent (e.g., hexane or diethyl ether). Allow the anti-solvent to slowly diffuse into the primary solution over several days at room temperature.
-
Crystal Selection: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope. The ideal size is typically 0.1-0.3 mm in all dimensions.
-
Data Collection: Mount the selected crystal on a goniometer head. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion, using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of reflection intensities. The structure is then solved using direct methods (e.g., with the program SHELXT) and refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).
-
Absolute Configuration Assignment: The absolute configuration is determined by calculating the Flack parameter from the intensities of Bijvoet pairs. A final value of x ≈ 0.0(1) provides high confidence in the assigned stereochemistry.
| Parameter | X-ray Crystallography |
| Principle | X-ray diffraction from a single crystal |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) |
| Result | Unambiguous 3D molecular structure, absolute configuration |
| Key Metric | Flack Parameter (should be close to 0) |
| Primary Limitation | Absolute requirement for a suitable single crystal |
| Destructive? | No, the crystal can typically be recovered |
Method 2: Vibrational Circular Dichroism (VCD) – The Solution-State Powerhouse
VCD spectroscopy is an infrared spectroscopic technique that is exquisitely sensitive to the stereochemistry of chiral molecules in solution. It measures the tiny difference in the absorption of left versus right circularly polarized infrared light by the sample. The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration and conformation in the solution state.
Principle: Theory Meets Experiment
Unlike X-ray crystallography, VCD is not a direct imaging technique. The assignment of absolute configuration is achieved by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations (typically Density Functional Theory, DFT). A good match between the experimental spectrum and the spectrum calculated for the (R)-enantiomer, for instance, provides high confidence in assigning that configuration to the sample.
Experimental & Computational Workflow
The VCD workflow is a powerful synergy between experimental measurement and computational chemistry.
Detailed Protocol
-
Sample Preparation: Prepare a solution of the analyte (e.g., 5-10 mg of this compound) in an appropriate volume (e.g., 150 µL) of a deuterated, IR-transparent solvent like chloroform-d (CDCl₃). The concentration must be sufficient to yield a good signal-to-noise ratio.
-
Spectral Acquisition: Acquire the IR and VCD spectra simultaneously on a VCD spectrometer. Data collection typically requires several hours to achieve a high-quality spectrum.
-
Computational Modeling:
-
Build a model of one enantiomer (e.g., the R-form) in a computational chemistry software package (e.g., Gaussian).
-
Perform a thorough conformational search to find all stable low-energy geometries of the molecule.
-
For each stable conformer, perform a geometry optimization and vibrational frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
The final predicted IR and VCD spectra are generated by taking a Boltzmann-weighted average of the spectra from all contributing conformers.
-
-
Comparison and Assignment: Visually and statistically compare the experimental VCD spectrum with the Boltzmann-averaged spectrum calculated for the chosen enantiomer. A strong agreement confirms the absolute configuration.
| Parameter | Vibrational Circular Dichroism (VCD) |
| Principle | Differential absorption of circularly polarized IR light |
| Sample Requirement | Solution (5-10 mg) in an IR-transparent solvent |
| Result | Confident assignment of absolute configuration in solution |
| Key Metric | Goodness-of-fit between experimental and calculated spectra |
| Primary Limitation | Requires significant computational resources and expertise |
| Destructive? | No, the sample is fully recoverable |
Method 3: NMR with Chiral Derivatizing Agents – The Versatile Workhorse
NMR spectroscopy is one of the most common tools in chemical analysis. While NMR itself cannot distinguish between enantiomers, this limitation can be overcome by chemically converting the enantiomeric pair into a pair of diastereomers using a chiral derivatizing agent (CDA). The most famous example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).
Principle: Making Enantiomers Distinguishable
The diol's two hydroxyl groups can be esterified with the (R)- and (S)-enantiomers of MTPA-Cl. This reaction creates a pair of diastereomeric bis-MTPA esters. These diastereomers have different physical properties and, crucially, different NMR spectra. The differing spatial environments of the protons in the original diol moiety, caused by the anisotropic effect of the phenyl ring in the MTPA group, lead to measurable differences in their chemical shifts (Δδ = δS - δR). By analyzing these Δδ values according to a well-established mnemonic model, the absolute configuration of the original diol can be deduced.
Experimental Workflow
The process involves chemical synthesis followed by standard NMR analysis.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
